Solifenacin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046783 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-39-7 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Solifenacin Succinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of solifenacin (B1663824) succinate (B1194679), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The information presented is collated from key patents and scientific literature, offering detailed experimental protocols and quantitative data to support research and development in this field.
Synthesis of Solifenacin Succinate
The most common and industrially viable synthesis of solifenacin succinate involves a multi-step process culminating in a diastereomeric resolution. The key steps include the formation of a carbamate (B1207046) intermediate, condensation with 3-quinuclidinol (B22445) to form a mixture of diastereomers, and subsequent selective crystallization of the desired (1S, 3'R) isomer as the succinate salt.
General Synthesis Pathway
A prevalent synthetic route commences with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, which is reacted with an alkyl chloroformate to yield an intermediate, (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. This intermediate is then condensed with (RS)-3-quinuclidinol to produce a diastereomeric mixture of solifenacin base. The desired (1S, 3'R) isomer is then selectively isolated through crystallization with succinic acid.[1][2]
An alternative approach involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-yl carbonochloridate (B8618190) to directly form solifenacin.[3] Another described method starts from phenethylamine, proceeding through acylation, Bischler-Napieralski cyclization, reduction, and resolution to obtain the key intermediate (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[4]
Synthesis workflow for Solifenacin Succinate.
Experimental Protocol: Synthesis of Solifenacin Diastereomeric Mixture
This protocol describes the condensation reaction to form the diastereomeric mixture of solifenacin base.
-
Reaction Setup : A solution of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an appropriate solvent such as isopropyl acetate (B1210297) is prepared.[5]
-
Reagent Addition : Triethylamine is added to the solution.[5]
-
Condensation : The mixture is heated to reflux, and a solution of (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate in the same solvent is added. The reaction mixture is maintained at reflux for approximately 4 hours.[5]
-
Work-up : The reaction mixture is cooled, and a saturated solution of ammonium (B1175870) chloride is added.[5] The organic layer containing the solifenacin base diastereomers is separated, washed, and can be optionally dried.[5]
Experimental Protocol: Diastereomeric Crystallization
This step is crucial for the selective isolation of the therapeutically active (1S, 3'R) isomer.
-
Solvent System : The diastereomeric mixture of solifenacin is dissolved in a suitable solvent system, often a mixture of ethanol (B145695) and ethyl acetate.[1][6]
-
Addition of Succinic Acid : Succinic acid is added to the solution.[1]
-
Crystallization : The reaction mass is heated (e.g., to 60-65°C) and stirred for a period (e.g., 1 hour).[1] The mixture is then cooled to allow for crystallization. Seeding with solifenacin succinate crystals may be employed to induce crystallization.[1][6]
-
Isolation : The crystallized product is filtered, washed with a suitable solvent like ethyl acetate, and then dried under reduced pressure.[1]
Purification of Solifenacin Succinate
The crude solifenacin succinate obtained from the diastereomeric crystallization undergoes further purification to meet the stringent purity requirements for an active pharmaceutical ingredient (API). Recrystallization is a commonly employed method.
Experimental Protocol: Recrystallization
-
Dissolution : The crude solifenacin succinate is dissolved in a solvent mixture, such as ethanol and ethyl acetate, at an elevated temperature (e.g., 60-65°C) to obtain a clear solution.[1][2]
-
Decolorization (Optional) : Activated carbon may be added to the hot solution to remove colored impurities. The carbon is subsequently filtered off.[1][2]
-
Crystallization : The filtrate is slowly cooled to a lower temperature (e.g., 0-5°C) to induce crystallization of the pure solifenacin succinate.[1][6]
-
Isolation and Drying : The purified product is collected by filtration, washed with a cold solvent (e.g., ethyl acetate), and dried under vacuum at a suitable temperature (e.g., 50-55°C).[1][6]
Another described method for purification involves dissolving solifenacin succinate in acetone (B3395972) with heating, followed by the addition of ethyl acetate and cooling to induce crystallization.[7] A process using 1-hexanol (B41254) and purified water for crystallization has also been reported.[8]
Purification workflow for Solifenacin Succinate.
Quantitative Data
The efficiency of the synthesis and purification processes is evaluated based on yield and purity, particularly the level of the undesired diastereomer.
| Stage | Parameter | Value | Reference |
| Diastereomeric Crystallization (Crude) | Chiral Purity (HPLC) | 93.69% | [1] |
| (1S,3'S)-Diastereomer Content | 6.30% | [1] | |
| Slurry in Ethyl Acetate (Intermediate) | Chiral Purity (HPLC) | 99.44% | [1] |
| (1S,3'S)-Diastereomer Content | 0.56% | [1] | |
| Second Slurry in Ethyl Acetate (Crude) | Chiral Purity (HPLC) | 99.60% | [1] |
| (1S,3'S)-Diastereomer Content | 0.40% | [1] | |
| Final Purified Product | Chromatographic Purity (HPLC) | 99.94% | [6] |
| Chiral Purity (Chiral HPLC) | 99.94% | [6] | |
| (1S,3'S)-Diastereomer Content | 0.06% | [6] | |
| Yield | 87% (w/w based on input) | [6] |
Impurities
Several impurities can arise during the synthesis of solifenacin succinate. These can be process-related impurities from starting materials or by-products, or degradation products.[9][10] Common impurities include other stereoisomers of solifenacin, such as the (1S,3'S)-diastereomer, and related substances that are monitored and controlled during the manufacturing process.[1][10][11] The European Pharmacopoeia (EP) lists several official impurities for solifenacin succinate.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of solifenacin succinate. Chiral HPLC methods are specifically employed to determine the enantiomeric and diastereomeric purity.[1][5][6] These methods are crucial for ensuring the final product contains the correct stereoisomer in high purity.
References
- 1. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Solifenacin Succinate | Semantic Scholar [semanticscholar.org]
- 5. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102887894A - Crystal form of solifenacin succinate and preparation method thereof - Google Patents [patents.google.com]
- 8. WO2011003624A1 - A process for the preparation and purification of solifenacin salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Solifenacin's Muscarinic Receptor Subtype Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist, primarily indicated for the treatment of overactive bladder (OAB). Its therapeutic efficacy is rooted in its selectivity profile across the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This document provides an in-depth technical overview of solifenacin's binding affinities and functional potencies, details the experimental methodologies used to determine these parameters, and illustrates the associated intracellular signaling pathways.
Introduction
The muscarinic acetylcholine receptors are a family of G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, are distributed throughout the body and are involved in a diverse range of physiological functions. Solifenacin's clinical utility in treating OAB is attributed to its higher affinity for the M3 receptor, which is predominantly responsible for urinary bladder contraction, compared to other subtypes that mediate effects such as salivation and cognitive function.[1][2] This selectivity profile is crucial for maximizing therapeutic benefit while minimizing anticholinergic side effects.
Muscarinic Receptor Subtype Selectivity Profile of Solifenacin
The selectivity of solifenacin has been characterized through in vitro radioligand binding and functional assays. The data consistently demonstrate a higher affinity for the M3 receptor subtype.
Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Solifenacin Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
Table 1: Binding affinities (Ki) of solifenacin for human muscarinic receptor subtypes as determined by radioligand binding assays. Data sourced from multiple studies.[3][4][5]
Functional Potency
Functional assays measure the effect of a ligand on receptor-mediated cellular responses. For an antagonist like solifenacin, this is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Tissue/Assay | Receptor Target | Solifenacin pA2 |
| Isolated Rat Urinary Bladder | M3 | 7.44 ± 0.09 |
Table 2: Functional potency (pA2) of solifenacin in antagonizing carbachol-induced contractions in isolated rat urinary bladder.[4][5]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the muscarinic receptor subtype selectivity of solifenacin.
Radioligand Binding Assay for Ki Determination
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of solifenacin for each of the five human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Solifenacin succinate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd concentration), and varying concentrations of solifenacin.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Potency
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.
Objective: To determine the functional potency (pA₂) of solifenacin at Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the human M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Solifenacin succinate.
-
Muscarinic agonist (e.g., carbachol).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of solifenacin for a set period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence, then add a fixed concentration of the agonist (carbachol) to all wells and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of solifenacin. Determine the Schild plot and calculate the pA₂ value.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G-protein signaling cascades. M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.
Gq-Coupled Signaling (M1, M3, M5)
Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction and glandular secretion.
Gi-Coupled Signaling (M2, M4)
Activation of M2 and M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and heart rate.
Conclusion
The pharmacological profile of solifenacin is characterized by a higher affinity and functional antagonism at the M3 muscarinic receptor subtype compared to M1, M2, M4, and M5. This selectivity for the M3 receptor, which is the primary mediator of detrusor muscle contraction, provides the basis for its efficacy in treating overactive bladder. The distinct G-protein coupling of the muscarinic receptor subtypes underlies the diverse physiological effects mediated by these receptors and highlights the importance of subtype selectivity in drug design to achieve a favorable therapeutic window. This technical guide provides a foundational understanding of solifenacin's interaction with muscarinic receptors for professionals in the field of pharmacology and drug development.
References
In Vitro Characterization of Solifenacin's Antimuscarinic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of solifenacin (B1663824), a competitive muscarinic receptor antagonist. The document focuses on its binding affinity, functional activity, and selectivity for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Detailed experimental protocols and visual representations of key processes are included to support research and development in this area.
Introduction to Solifenacin's Antimuscarinic Activity
Solifenacin is a tertiary amine antimuscarinic agent used clinically for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic M3 receptors in the detrusor muscle of the urinary bladder, leading to smooth muscle relaxation. The in vitro characterization of solifenacin is crucial for understanding its potency, selectivity, and mechanism of action at the molecular level. This is typically achieved through a combination of radioligand binding assays and functional tissue-based assays.
Quantitative Analysis of Solifenacin's In Vitro Activity
The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of solifenacin's affinity and functional antagonism at muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities of Solifenacin
This table presents the equilibrium dissociation constants (Ki) of solifenacin for the five human muscarinic receptor subtypes, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Solifenacin Ki (nM) | Reference Radioligand | Source |
| M1 | 26 | [³H]-N-Methylscopolamine | [1][2] |
| M2 | 170 | [³H]-N-Methylscopolamine | [1][2] |
| M3 | 12 | [³H]-N-Methylscopolamine | [1][2] |
| M4 | 110 | [³H]-N-Methylscopolamine | [1][2] |
| M5 | 31 | [³H]-N-Methylscopolamine | [1][2] |
Table 2: Functional Antagonistic Activity of Solifenacin
This table summarizes the functional potency of solifenacin in isolated tissue preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism. The pKb value is the negative logarithm of the antagonist's dissociation constant, determined from functional experiments.
| Tissue Preparation | Agonist | Parameter | Value | Source |
| Isolated Rat Urinary Bladder | Carbachol (B1668302) | pA2 | 7.44 ± 0.09 | [1][2] |
| Isolated Guinea Pig Urinary Bladder | Carbachol | pKb | 7.1 | |
| Guinea Pig Detrusor Cells | Carbachol | pKi (from Ca²⁺ mobilization) | 8.4 | |
| Mouse Submandibular Gland Cells | Carbachol | pKb (from Ca²⁺ mobilization) | 7.4 |
Key Experimental Protocols
This section provides detailed methodologies for the principal in vitro assays used to characterize solifenacin's antimuscarinic activity.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of solifenacin for the five human muscarinic receptor subtypes using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
3.1.1. Materials
-
Membrane Preparations: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of approximately 80 Ci/mmol.
-
Non-specific Binding Control: Atropine (B194438) sulfate.
-
Test Compound: Solifenacin succinate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates, scintillation vials, and a liquid scintillation counter.
3.1.2. Procedure
-
Compound Dilution: Prepare serial dilutions of solifenacin in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS solution (at a final concentration close to its Kd, e.g., 0.1-1.0 nM), and 200 µL of membrane preparation (5-10 µg of protein).
-
Non-specific Binding (NSB): 25 µL of atropine solution (1 µM final concentration), 25 µL of [³H]-NMS solution, and 200 µL of membrane preparation.
-
Competition Binding: 25 µL of each solifenacin dilution, 25 µL of [³H]-NMS solution, and 200 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3.1.3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding and the competition binding CPM values.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the solifenacin concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of solifenacin that inhibits 50% of the specific [³H]-NMS binding).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Bladder Strip Functional Assay (Schild Analysis)
This protocol describes the methodology to determine the functional antagonistic potency (pA2) of solifenacin by measuring its ability to inhibit carbachol-induced contractions in isolated rat urinary bladder strips.
3.2.1. Materials
-
Tissue: Freshly isolated urinary bladders from male Wistar rats.
-
Physiological Salt Solution (Krebs-Henseleit Solution): Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Agonist: Carbachol.
-
Antagonist: Solifenacin succinate.
-
Isolated Organ Bath System: Equipped with isometric force transducers.
3.2.2. Procedure
-
Tissue Preparation: Euthanize the rat and excise the urinary bladder. Remove extraneous connective and adipose tissue. Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mounting: Suspend the bladder strips in organ baths containing Krebs-Henseleit solution under a resting tension of 1 gram.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁸ M to 10⁻³ M) to establish a baseline contractile response.
-
Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the strips with a fixed concentration of solifenacin for a pre-determined period (e.g., 30-60 minutes) to allow for equilibration.
-
Second Concentration-Response Curve: In the continued presence of solifenacin, generate a second cumulative concentration-response curve for carbachol.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of solifenacin on different tissue preparations.
3.2.3. Data Analysis (Schild Plot)
-
Calculate Dose Ratios: For each concentration of solifenacin, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of carbachol in the presence of solifenacin to the EC₅₀ of carbachol in the absence of the antagonist.
-
Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of solifenacin on the x-axis.
-
Determine pA₂: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The pA₂ value is the x-intercept of the regression line.
Visualizations of Key Concepts and Processes
The following diagrams illustrate the signaling pathways of muscarinic receptors, a typical experimental workflow for a competitive binding assay, and the selectivity profile of solifenacin.
Muscarinic Receptor Signaling Pathways.
Competitive Radioligand Binding Assay Workflow.
Solifenacin's Muscarinic Receptor Selectivity Profile.
References
Solifenacin Binding Affinity for Muscarinic Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of solifenacin (B1663824) for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1, M2, M3, M4, and M5). Solifenacin is a competitive muscarinic receptor antagonist used clinically for the treatment of overactive bladder.[1] Its therapeutic efficacy and side-effect profile are directly related to its differential affinity for these receptor subtypes. This document summarizes the quantitative binding data, details the experimental protocols used for their determination, and illustrates the associated signaling pathways.
Data Presentation: Solifenacin Binding Affinity (Ki)
The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below are derived from in vitro radioligand receptor binding assays using human recombinant muscarinic receptors.[2][3]
Table 1: Solifenacin Inhibition Constants (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi |
| M1 | 26 | 7.6 |
| M2 | 170 | 6.9 |
| M3 | 12 | 8.0 |
| M4 | 110 | 7.0 |
| M5 | 31 | 7.5 |
| Data sourced from radioligand binding assays.[2][3][4][5] |
As the data indicates, solifenacin exhibits the highest affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes.[2][3][4] This selectivity for the M3 receptor, which is the primary mediator of bladder detrusor muscle contraction, is fundamental to its clinical application in treating overactive bladder.[1][6]
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for solifenacin is predominantly achieved through competitive radioligand binding assays. This method is considered the gold standard for quantifying the affinity of a ligand for its target receptor.[7]
Principle: The assay measures the ability of an unlabeled compound (solifenacin) to compete with a radiolabeled ligand for binding to the target muscarinic receptors. The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8][9]
Detailed Methodology:
-
Membrane Preparation:
-
Cell lines (e.g., Chinese Hamster Ovary or Human Embryonic Kidney cells) are transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
The cells are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation to create a membrane preparation rich in the target receptor.[8]
-
-
Binding Assay:
-
The receptor membrane preparation is incubated in a buffer solution.
-
A constant, low concentration of a high-affinity muscarinic radioligand, typically [N-methyl-³H]-scopolamine ([³H]-NMS), is added.[10][11]
-
Varying concentrations of unlabeled solifenacin are added to compete for the binding sites.
-
The reaction is allowed to incubate until equilibrium is reached.
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand in the solution.[8]
-
The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.[8]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the solifenacin concentration.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The Ki value is calculated using the Cheng-Prusoff equation :
-
Visualizations: Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling families based on their G-protein coupling.[12][13]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[13][14]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[12][13]
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the Ki of solifenacin.
References
- 1. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Preclinical Pharmacokinetics and Metabolism of Solifenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Understanding its preclinical pharmacokinetic and metabolic profile is crucial for the interpretation of toxicological data and for predicting its clinical pharmacology. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of solifenacin in various preclinical species, supported by experimental methodologies and visual representations of its metabolic pathways.
Preclinical Pharmacokinetics
The pharmacokinetic profile of solifenacin has been evaluated in several preclinical species, including mice, rats, and dogs. These studies reveal the disposition of the drug and provide essential data for dose selection in toxicological studies and for interspecies scaling.
Absorption
Distribution
Solifenacin is highly distributed to non-CNS tissues.[1][2][3] It exhibits a high degree of plasma protein binding, approximately 98%, primarily to α1-acid glycoprotein.[1][2][3] The mean steady-state volume of distribution in humans is approximately 600 L.[1][2][3]
Metabolism
Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, although alternative metabolic pathways exist.[3][4] The main metabolic pathways are N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[3] This results in the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three major inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of solifenacin.[4] The active metabolite, 4R-hydroxy solifenacin, is found at low concentrations and is unlikely to contribute significantly to the clinical activity of the parent compound.[4]
Excretion
Following administration of radiolabeled solifenacin to humans, approximately 69.2% of the radioactivity is recovered in the urine and 22.5% in the feces over 26 days.[4] Less than 15% of the administered dose is excreted as unchanged solifenacin in the urine.[3] The major metabolites identified in urine are the N-oxide of solifenacin, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin.[3] In feces, the major metabolite is 4R-hydroxy solifenacin.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative preclinical pharmacokinetic data for solifenacin in various species. It is important to note that a complete set of directly comparable pharmacokinetic parameters across all species is not available in the public literature. The data presented here is compiled from toxicology study reports and other available resources.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Solifenacin in Preclinical Species
| Species | Sex | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Mouse | Male | 30 | 745 (AUC₂₄) | - | - | - |
| Female | 30 | 566 (AUC₂₄) | - | - | - | |
| Rat | Male | 3 | 19 (AUC₂₄) | - | - | - |
| Female | 3 | 48 (AUC₂₄) | - | - | - | |
| Dog | Male | 3 | 395-497 (mean AUC₂₄) | - | - | - |
| Female | 3 | 47-165 (mean AUC₂₄) | - | - | - |
Data compiled from toxicology reports, specific Cmax, Tmax, and t1/2 values were not provided in the source documents.[5]
Table 2: No Observed Adverse Effect Level (NOAEL) and Corresponding Systemic Exposure in Preclinical Species
| Species | Study Duration | NOAEL (mg/kg/day) | Solifenacin AUC₂₄ (ng·h/mL) | Active Metabolite (4R-hydroxy solifenacin) AUC₂₄ (ng·h/mL) |
| Mouse | 26 weeks | 30 | 745 (M), 566 (F) | - |
| Rat | 26 weeks | 3 | 19 (M), 48 (F) | 5042 (M), 8928 (F) |
| Dog | 4 weeks | 3 | - | - |
| Dog | 13 weeks | 12 | - | - |
| Dog | 52 weeks | 6 (M), 3 (F) | 395-497 (M), 47-165 (F) | - |
M: Male, F: Female. Data sourced from pharmacology reviews.[5]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of solifenacin are often proprietary. However, based on published literature, the following methodologies are representative of the techniques used.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of solifenacin in preclinical species.
Typical Protocol:
-
Animal Models: Male and female animals of the selected species (e.g., Wistar rats, Beagle dogs) are used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum, except for fasting periods before dosing.
-
Dosing: Solifenacin succinate (B1194679) is typically administered as a single oral (gavage) or intravenous (bolus injection) dose. For oral administration, the compound is often formulated in a suitable vehicle such as water or a methylcellulose (B11928114) solution.
-
Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of solifenacin and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
In Vitro Metabolism Studies
Objective: To investigate the metabolic pathways of solifenacin and identify the enzymes involved.
Typical Protocol using Liver Microsomes:
-
Microsome Preparation: Liver microsomes are prepared from the livers of the preclinical species of interest (e.g., rat, dog) and humans through differential centrifugation. The protein concentration of the microsomal preparation is determined.
-
Incubation: Solifenacin is incubated with liver microsomes in the presence of a NADPH-generating system (cofactor for CYP enzymes) in a phosphate (B84403) buffer at 37°C. Control incubations are performed in the absence of the NADPH-generating system to assess non-CYP mediated metabolism.
-
Reaction Termination and Sample Preparation: The incubation reactions are terminated at various time points by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites of solifenacin based on their mass-to-charge ratios and fragmentation patterns.
-
Enzyme Phenotyping: To identify the specific CYP enzymes responsible for solifenacin metabolism, studies are conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in the microsomal incubations.
Bioanalytical Method for Solifenacin in Plasma
Objective: To accurately quantify the concentration of solifenacin in animal plasma samples.
Typical LC-MS/MS Method:
-
Sample Preparation: A protein precipitation method is commonly used. An internal standard (e.g., a deuterated analog of solifenacin) is added to the plasma sample, followed by the addition of a precipitating agent like methanol (B129727) or acetonitrile. After vortexing and centrifugation, the supernatant is collected.
-
Chromatography: The separation is achieved on a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile), often in a gradient elution mode.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for solifenacin and its internal standard.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Metabolic Pathway of Solifenacin
The following diagram illustrates the primary metabolic pathways of solifenacin.
Caption: Primary metabolic pathways of solifenacin.
Experimental Workflow for In Vitro Metabolism Study
The diagram below outlines a typical experimental workflow for an in vitro metabolism study of solifenacin using liver microsomes.
Caption: Workflow for in vitro metabolism of solifenacin.
Conclusion
The preclinical pharmacokinetic profile of solifenacin is characterized by good oral absorption, extensive distribution, and primary elimination through hepatic metabolism mediated by CYP3A4. The major metabolites are generally inactive, with the exception of 4R-hydroxy solifenacin, which is present in low concentrations. The pharmacokinetic and metabolic characteristics of solifenacin in preclinical species provide a basis for understanding its disposition and for the design and interpretation of non-clinical safety studies. Further research to provide a more complete and directly comparable set of pharmacokinetic parameters across various preclinical species would be beneficial for more precise interspecies scaling and prediction of human pharmacokinetics.
References
The Effect of Solifenacin on Intracellular Calcium Mobilization in Bladder Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which solifenacin (B1663824), a competitive muscarinic receptor antagonist, modulates intracellular calcium signaling in bladder cells. The information presented herein is intended to support research and development efforts in the field of urology and pharmacology.
Core Mechanism of Action
Solifenacin is a cornerstone in the management of overactive bladder (OAB). Its therapeutic effect is primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly expressed in the detrusor smooth muscle of the urinary bladder.[1][2][3] The binding of acetylcholine to M3 receptors initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+), triggering muscle contraction.[1][2] By competitively inhibiting this interaction, solifenacin effectively reduces bladder muscle contractions, thereby alleviating the symptoms of OAB.[4]
Signaling Pathway of M3 Receptor-Mediated Calcium Mobilization
The activation of the M3 muscarinic receptor, a Gq protein-coupled receptor, in bladder detrusor cells initiates a well-defined signaling pathway culminating in the release of intracellular calcium.[5] This cascade is the primary target of solifenacin's inhibitory action.
The key steps in this pathway are as follows:
-
Acetylcholine Binding: Acetylcholine, released from parasympathetic nerves, binds to the M3 receptor on the surface of bladder smooth muscle cells.
-
Gq Protein Activation: This binding activates the associated Gq protein, causing the dissociation of its α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gqα subunit stimulates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.
-
Intracellular Calcium Increase: This binding triggers the opening of IP3 receptor channels, leading to a rapid efflux of Ca2+ from the SR into the cytoplasm, significantly increasing the intracellular calcium concentration.
-
Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.[1]
The following diagram illustrates this signaling cascade:
Quantitative Data on Solifenacin's Inhibition of Calcium Mobilization
Several in vitro studies have quantified the inhibitory effect of solifenacin on agonist-induced intracellular calcium mobilization in bladder smooth muscle cells. The data is summarized in the table below.
| Parameter | Species | Cell Type | Agonist | Value | Reference |
| pKi | Cynomolgus Monkey | Bladder Smooth Muscle Cells | Carbachol (B1668302) | 8.5 ± 0.053 | [6][7] |
| pKi | Guinea Pig | Detrusor Cells | Carbachol | 8.4 | [8] |
| pA2 | Human | Detrusor Smooth Muscle | Carbachol | Similar to Oxybutynin | [9][10] |
-
pKi: The negative logarithm of the inhibitor constant (Ki), which represents the binding affinity of the antagonist to the receptor. A higher pKi value indicates a higher binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
These values demonstrate solifenacin's high affinity for muscarinic receptors in bladder cells and its potent antagonism of agonist-induced calcium signaling.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effects of solifenacin on intracellular calcium mobilization in bladder cells.
Isolation of Primary Bladder Smooth Muscle Cells
This protocol describes a general method for isolating primary bladder smooth muscle cells for subsequent in vitro experiments.[11][12][13][14]
Materials:
-
Freshly excised bladder tissue (e.g., from pig, mouse, or human biopsy)
-
Phosphate-buffered saline (PBS) containing antibiotics (e.g., Penicillin/Streptomycin) and an antifungal agent (e.g., Fungizone)
-
Enzyme digestion solution (e.g., collagenase)
-
Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks or plates
-
Sterile dissection tools
Procedure:
-
Tissue Collection and Preparation: Aseptically collect the bladder tissue and immediately place it in cold PBS with antibiotics and antifungal agents.
-
Dissection: Carefully remove the urothelium and adventitial layers from the bladder tissue under a dissecting microscope to isolate the detrusor muscle.
-
Mincing: Mince the isolated detrusor muscle into small fragments (approximately 1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a solution containing collagenase and incubate at 37°C with gentle agitation to dissociate the cells. The incubation time will vary depending on the tissue source and enzyme concentration.
-
Cell Dispersion: After digestion, further disperse the cells by gentle pipetting.
-
Filtration and Centrifugation: Filter the cell suspension through a cell strainer to remove undigested tissue fragments. Centrifuge the filtrate to pellet the cells.
-
Cell Plating: Resuspend the cell pellet in complete culture medium and plate the cells onto culture flasks or plates.
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. The culture medium should be changed every 2-3 days.
The following diagram outlines the workflow for isolating primary bladder smooth muscle cells:
Measurement of Intracellular Calcium Using Fura-2 AM
This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in bladder cells following stimulation and treatment with solifenacin.
Materials:
-
Cultured bladder smooth muscle cells on coverslips or in 96-well plates
-
Fura-2 acetoxymethyl ester (Fura-2 AM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Carbachol (or other muscarinic agonist)
-
Solifenacin
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. Just before use, dilute the Fura-2 AM stock solution in HBS containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Cell Loading: Wash the cultured bladder cells with HBS and then incubate them with the Fura-2 AM loading solution in the dark at room temperature or 37°C for 30-60 minutes.
-
Washing: After loading, wash the cells several times with HBS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in HBS for an additional 15-30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases, which traps the dye inside the cells.
-
Baseline Fluorescence Measurement: Place the coverslip with the loaded cells on the stage of the fluorescence microscope or the plate in the plate reader. Acquire baseline fluorescence images or readings by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Cell Stimulation and Solifenacin Treatment:
-
To determine the effect of solifenacin, pre-incubate the cells with various concentrations of solifenacin for a defined period.
-
After pre-incubation, stimulate the cells with a muscarinic agonist such as carbachol while continuously recording the fluorescence ratio (F340/F380).
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is directly proportional to the intracellular calcium concentration. Calculate the change in this ratio from baseline to determine the effect of carbachol and the inhibitory effect of solifenacin.
The following diagram provides a logical workflow for this experimental protocol:
Conclusion
Solifenacin effectively reduces bladder detrusor muscle contractility by antagonizing M3 muscarinic receptors and subsequently inhibiting the downstream signaling cascade that leads to intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of solifenacin and other antimuscarinic agents on bladder cell physiology. A thorough understanding of these mechanisms is paramount for the development of more targeted and efficacious therapies for overactive bladder and other urological disorders.
References
- 1. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of smooth muscle cells from bladder for generation of engineered urologic organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Stereoselective Synthesis of Solifenacin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining the stereoisomers of solifenacin (B1663824), a competitive muscarinic acetylcholine (B1216132) receptor antagonist. The focus of this document is to furnish researchers with detailed methodologies and comparative data to support the laboratory-scale synthesis of solifenacin and its stereoisomers for research and development purposes.
Solifenacin, chemically known as (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl 3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate, is a chiral compound with two stereocenters, leading to four possible stereoisomers: (1S, 3R), (1R, 3S), (1S, 3S), and (1R, 3R). The therapeutically active enantiomer is the (1S, 3R) isomer, marketed as solifenacin succinate (B1194679) for the treatment of overactive bladder.[1][2] Access to all four stereoisomers is crucial for in-depth pharmacological and toxicological studies.
This guide details various synthetic strategies, including stereoselective syntheses and chiral resolution methods, to obtain enantiomerically pure solifenacin isomers.
Key Synthetic Strategies
The synthesis of solifenacin stereoisomers primarily revolves around two key chiral building blocks: (S)- or (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)- or (S)-3-quinuclidinol. The desired solifenacin stereoisomer is then formed by the coupling of these two intermediates. The main approaches to achieve stereochemical control include:
-
Stereoselective Synthesis using Chiral Precursors: This is the most common approach, where the desired stereoisomer is synthesized from enantiomerically pure starting materials. This typically involves the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol to yield the active (1S, 3R)-solifenacin.
-
Diastereomeric Resolution: This method involves the synthesis of a mixture of diastereomers, which are then separated based on their different physical properties, often through crystallization with a chiral resolving agent. For instance, a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) can be reacted with enantiopure (R)-3-quinuclidinol to produce a diastereomeric mixture of solifenacin, which is then separated.
-
Asymmetric Synthesis of Chiral Intermediates: This advanced approach focuses on the asymmetric synthesis of the key chiral intermediates, (R)-3-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, to ensure a high enantiomeric purity of the final product.
Synthesis of Key Chiral Intermediates
Asymmetric Synthesis of (R)-3-Quinuclidinol
(R)-3-quinuclidinol is a crucial building block for the synthesis of the active (1S, 3R)-solifenacin. While it can be obtained through the resolution of a racemic mixture, asymmetric reduction of 3-quinuclidinone offers a more direct route to the enantiomerically pure alcohol.
Biocatalytic reduction has emerged as a highly efficient method. For example, the use of a novel keto reductase (ArQR) from Agrobacterium radiobacter ECU2556 has been reported to reduce 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantioselectivity and a high space-time yield of 916 g L⁻¹ d⁻¹.[3] Another method utilizes a 3-quinuclidinone reductase from Rhodotorula rubra JCM3782, which also catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess of over 99.9%.[4][5]
Synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The synthesis of enantiomerically pure (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is another critical step. A common laboratory-scale synthesis involves the Bischler-Napieralski cyclization of N-phenethylbenzamide followed by reduction and chiral resolution.[6] A highly stereoselective synthesis has been accomplished using (R)-tert-butanesulfinamide as a chiral auxiliary. This method involves the aryl Grignard addition to a chiral N-sulfinylimine followed by haloamide cyclization.[7]
Coupling Reactions and Final Product Formation
Once the desired chiral intermediates are obtained, they are coupled to form the solifenacin molecule. A widely used method involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activated form of (R)-3-quinuclidinol.
One common activation strategy is the formation of a chloroformate derivative of (R)-3-quinuclidinol. This is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base to yield solifenacin.[8] An alternative approach involves the transesterification reaction between (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid ethyl ester and (R)-3-quinuclidinol in the presence of a strong base like sodium hydride.[9]
A one-pot procedure has also been developed where (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is first reacted with N,N'-carbonyldiimidazole, and the resulting activated intermediate is then reacted with (R)-3-quinuclidinol.[9]
The final step in the preparation of the commercially available drug is the formation of the succinate salt, which is achieved by reacting the solifenacin base with succinic acid in a suitable solvent system, such as acetone (B3395972) or a mixture of ethanol (B145695) and ethyl acetate (B1210297).[10][11]
Quantitative Data on Synthetic Methods
The following table summarizes quantitative data from various reported synthetic methods for solifenacin and its key intermediates.
| Method | Key Transformation | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| (R)-3-Quinuclidinol Synthesis | ||||
| Biocatalytic Reduction | Asymmetric reduction of 3-quinuclidinone using ArQR from A. radiobacter | High | >99 ee | [3] |
| Biocatalytic Reduction | Asymmetric reduction of 3-quinuclidinone using reductase from R. rubra | 98.6 | >99.9 ee | [4][5] |
| (S)-Solifenacin Synthesis | ||||
| Chiral Auxiliary Approach | Aryl Grignard addition to N-sulfinylimine derived from (R)-tert-butanesulfinamide | ~60-70 | >98 de | [7] |
| One-Pot Synthesis | Coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol via carbonyldiimidazole activation | 76.38 | 99.98 (S,R) | [10] |
| Zn(OTf)₂ Catalyzed Synthesis | Coupling of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride and (R)-(-)-3-Quinuclidinol in the presence of Zn(OTf)₂ | High | Enantiomerically pure | [1] |
Experimental Protocols
General Protocol for the Synthesis of (1S, 3R)-Solifenacin via a One-Pot Procedure
This protocol is a generalized representation based on a patented method.[10]
Materials:
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
(R)-quinuclidin-3-ol
-
Isopropyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Succinic acid
-
Acetone
Procedure:
-
A solution of triphosgene in isopropyl acetate is prepared and cooled.
-
A solution of (R)-quinuclidin-3-ol and triethylamine in isopropyl acetate is added dropwise to the triphosgene solution while maintaining a low temperature. The mixture is stirred for approximately 2 hours.
-
A solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate is then added to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained for about 4 hours.
-
After cooling, a saturated aqueous solution of ammonium chloride is added.
-
The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude solifenacin base as an oil.
-
For the preparation of the succinate salt, the crude solifenacin base is dissolved in isopropyl acetate.
-
In a separate flask, succinic acid is dissolved in hot acetone.
-
The solifenacin base solution is added to the hot succinic acid solution.
-
The mixture is cooled to room temperature, allowing solifenacin succinate to precipitate.
-
The solid is collected by filtration, washed with a suitable solvent, and dried to afford solifenacin succinate.
Chiral Separation of Solifenacin Stereoisomers by HPLC
For the analysis and separation of solifenacin stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13][14]
Typical HPLC Conditions:
-
Column: Chiral stationary phases such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica-gel (e.g., Chiralpak AD-H or Lux Amylose-1).[12][13]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) in an isocratic elution mode is commonly used.[13]
-
Detection: UV detection at 220 nm.[13]
These conditions allow for the effective separation of the four stereoisomers of solifenacin, enabling the determination of enantiomeric and diastereomeric purity.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows for obtaining solifenacin stereoisomers.
Caption: General synthetic route to (1S, 3R)-Solifenacin Succinate.
Caption: Biocatalytic synthesis of the key intermediate (R)-3-Quinuclidinol.
Caption: Synthesis of solifenacin stereoisomers via diastereomeric resolution.
This guide provides a foundational understanding of the synthesis of solifenacin stereoisomers. Researchers are encouraged to consult the cited literature for more specific details and safety information before undertaking any experimental work.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Solifenacin Succinate | Semantic Scholar [semanticscholar.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2008062282A2 - An improved process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 10. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 11. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.com [phenomenex.com]
Investigating the Off-Target Effects of Solifenacin Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro off-target effects of solifenacin (B1663824) hydrochloride, a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. Understanding the off-target profile of a drug is critical for predicting potential side effects and for the development of more selective therapeutic agents. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of relevant pathways and workflows.
Off-Target Binding and Functional Activity
Solifenacin's primary therapeutic action is the antagonism of M3 muscarinic receptors in the bladder. However, in vitro studies have revealed interactions with other muscarinic receptor subtypes and other molecular targets.
Muscarinic Receptor Subtype Selectivity
Solifenacin exhibits a degree of selectivity for the M3 receptor over other muscarinic subtypes. The binding affinities (Ki) for human muscarinic M1, M2, M3, M4, and M5 receptors have been determined through radioligand binding assays.[1][2][3]
Table 1: Solifenacin Binding Affinities for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
Data sourced from radioligand receptor binding assays.[1][2][3]
The functional consequences of this binding profile have been investigated in tissue-based assays. In isolated rat urinary bladder, which is rich in M3 receptors, solifenacin competitively antagonized carbachol-induced contractions.[1][3] In functional studies on isolated cells, solifenacin showed a 3.6-fold higher potency for bladder smooth muscle cells compared to salivary gland cells.[4]
Table 2: Functional Antagonism of Solifenacin in Tissue and Cell-Based Assays
| Assay System | Parameter | Value |
| Isolated Rat Urinary Bladder (Carbachol-induced contraction) | pA2 | 7.44 ± 0.09 |
| Rat Bladder Smooth Muscle Cells (Carbachol-induced Ca2+ mobilization) | pKi | 8.12 |
| Rat Salivary Gland Cells (Carbachol-induced Ca2+ mobilization) | pKi | 7.57 |
pA2 and pKi values are negative logarithms of the antagonist affinity constant.
Interaction with Ion Channels and Transporters
hERG Potassium Channel
A known off-target interaction for many drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. While a specific IC50 value for solifenacin's inhibition of the hERG channel was not detailed in the provided search results, it is an important parameter in safety pharmacology.
P-glycoprotein (MDR1)
In vitro studies have shown that solifenacin is not a substrate for the P-glycoprotein (MDR1) transporter. However, it can act as an inhibitor of this transporter.[5]
Table 3: Solifenacin Interaction with P-glycoprotein (MDR1)
| Interaction | Parameter | Value (µM) |
| Inhibition of Digoxin Transport | IC50 | 5.1 |
Data from in vitro transport assays using LLC-PK1 cells transfected with human MDR1.[5]
Effects on Cytochrome P450 Enzymes
In vitro studies using human liver microsomes have demonstrated that solifenacin does not significantly inhibit the major cytochrome P450 enzymes at therapeutic concentrations. However, a weak inhibitory potential for CYP2C19 has been noted.[6]
Table 4: In Vitro Effects of Solifenacin on Cytochrome P450 Enzymes
| Enzyme | Effect |
| CYP1A1/2 | No influence on activity |
| CYP2C9 | No influence on activity |
| CYP2D6 | No influence on activity |
| CYP3A4 | No influence on activity |
| CYP2C19 | Weak inhibitory potential |
Experimental Protocols
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of solifenacin for human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.
-
Radioligand Binding: The competitive binding assay is performed in a 96-well plate format. Membrane preparations are incubated with a specific radioligand, such as [3H]N-methylscopolamine ([3H]NMS), at a concentration close to its Kd value.
-
Competition with Solifenacin: Increasing concentrations of solifenacin are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Incubation and Separation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Antagonism in Isolated Tissues
Objective: To determine the functional antagonist potency (pA2) of solifenacin on muscarinic receptor-mediated tissue contraction.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the urinary bladders are excised and placed in cold Krebs solution. The bladder is cut into longitudinal strips.
-
Organ Bath Setup: The bladder strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record contractions.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist, such as carbachol (B1668302), is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of solifenacin for a defined period (e.g., 30 minutes).
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of solifenacin.
-
Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Schild Analysis Workflow for Functional Antagonism
hERG Potassium Channel Assay
Objective: To assess the inhibitory potential of solifenacin on the hERG potassium channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Compound Application: A baseline hERG current is established, after which increasing concentrations of solifenacin are applied to the cells.
-
Data Acquisition and Analysis: The peak tail current amplitude is measured before and after the application of solifenacin. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Cytochrome P450 Inhibition Assay
Objective: To evaluate the inhibitory effect of solifenacin on the activity of various CYP450 isoenzymes.
Methodology:
-
Incubation Mixture: The assay is typically performed using human liver microsomes as the enzyme source. The incubation mixture contains a specific probe substrate for the CYP isoenzyme of interest, NADPH as a cofactor, and varying concentrations of solifenacin.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a suitable solvent, such as acetonitrile.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of solifenacin is compared to the control (without solifenacin) to determine the percentage of inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the solifenacin concentration.
P-glycoprotein (MDR1) Transport Assay
Objective: To determine if solifenacin is a substrate or inhibitor of the P-glycoprotein transporter.
Methodology:
-
Cell Culture: LLC-PK1 cells transfected with the human MDR1 gene (and a control cell line with an empty vector) are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.
-
Transport Assay (Substrate Assessment): Radiolabeled solifenacin is added to either the apical or basolateral chamber of the Transwell plate. After a defined incubation period, the amount of solifenacin in the opposite chamber is quantified. The bidirectional transport (apical-to-basolateral and basolateral-to-apical) is measured, and the efflux ratio is calculated. An efflux ratio significantly greater than 1 in MDR1-expressing cells compared to control cells indicates that the compound is a substrate.
-
Inhibition Assay: A known P-gp substrate (e.g., digoxin) is added to the apical chamber, and its transport to the basolateral chamber is measured in the presence and absence of varying concentrations of solifenacin. A decrease in the transport of the known substrate in the presence of solifenacin indicates inhibition. The IC50 value for inhibition is then determined.
P-glycoprotein (MDR1) Transport Assay Workflow
Signaling Pathways
Muscarinic Receptor Signaling
Solifenacin, as a muscarinic antagonist, blocks the signaling pathways activated by acetylcholine. The primary target, the M3 receptor, is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this pathway, solifenacin promotes bladder relaxation.
Simplified M3 Muscarinic Receptor Signaling Pathway
Conclusion
This technical guide provides a detailed overview of the in vitro off-target effects of solifenacin hydrochloride. The data presented highlight its selectivity profile across muscarinic receptor subtypes and its interactions with other key pharmacological targets. The experimental protocols described offer a foundation for the replication and further investigation of these off-target effects. A thorough understanding of a drug's off-target profile is paramount for both preclinical safety assessment and the rational design of future therapeutic agents with improved selectivity and reduced side-effect profiles.
References
- 1. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Solifenacin's potential action on prejunctional and postjunctional receptors
An In-depth Technical Guide on the Core Actions of Solifenacin (B1663824) at Prejunctional and Postjunctional Receptors
Introduction
Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2] Its therapeutic efficacy stems from its ability to inhibit the action of acetylcholine (B1216132) on muscarinic receptors within the bladder, leading to a reduction in involuntary detrusor muscle contractions.[3][4] This guide provides a detailed examination of solifenacin's pharmacological actions at both postjunctional receptors on the bladder smooth muscle and its potential modulatory effects on prejunctional receptors located on cholinergic nerve terminals.
Postjunctional Receptor Actions: Antagonism in the Detrusor Muscle
The contraction of the human detrusor smooth muscle is primarily mediated by acetylcholine stimulation of postjunctional (or postsynaptic) muscarinic receptors.[5] Two main subtypes are present in the bladder: M3 and M2 receptors.
-
M3 Receptors: These receptors are directly responsible for bladder contraction (micturition).[3] Upon activation by acetylcholine, M3 receptors couple to Gq/11 proteins, initiating a signaling cascade that leads to smooth muscle contraction.
-
M2 Receptors: While M2 receptors are more numerous than M3 receptors in the bladder (approximately 80% M2 vs. 20% M3), their primary role is to facilitate M3-mediated contractions by inhibiting the relaxation signals induced by β-adrenoceptors.[1][6]
Solifenacin exerts its primary therapeutic effect by acting as a competitive antagonist at these postjunctional receptors, with a notable selectivity for the M3 subtype.[2][7] This selectivity is believed to contribute to its efficacy in suppressing detrusor overactivity while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes.[5]
Signaling Pathways of Postjunctional Muscarinic Receptors
The diagram below illustrates the opposing signaling pathways initiated by M3 and M2 receptor activation in the detrusor muscle, and the point of inhibition by solifenacin.
Caption: Postjunctional M2/M3 signaling pathways in the bladder and solifenacin's points of action.
Quantitative Data: Receptor Binding and Functional Antagonism
The affinity of solifenacin for human muscarinic receptors has been quantified through radioligand binding assays, with results consistently showing a higher affinity for the M3 subtype. Functional assays in isolated tissues confirm its antagonist properties.
| Parameter | M1 | M2 | M3 | M4 | M5 | Source |
| Binding Affinity (Ki, nM) | 26 | 170 | 12 | 110 | 31 | [8][9] |
| Functional Antagonism (pA2) | - | - | 7.44 (Rat Bladder) | - | - | [8] |
Table 1: Solifenacin's binding affinities and functional antagonism values. Ki represents the dissociation constant for binding, with lower values indicating higher affinity. The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, indicating functional potency.
Prejunctional Receptor Actions: Modulation of Acetylcholine Release
In addition to its well-defined postjunctional effects, evidence suggests that solifenacin may also act on prejunctional muscarinic receptors located on cholinergic nerve endings in the bladder.[10][11] These autoreceptors modulate the release of acetylcholine into the synaptic cleft, forming a feedback loop.
-
Inhibitory Autoreceptors (M2/M4): Activation of these receptors provides negative feedback, reducing further release of acetylcholine.
-
Excitatory Autoreceptors (M1): Activation of these receptors provides positive feedback, enhancing acetylcholine release.[11]
Studies on human detrusor strips have shown that solifenacin, at certain concentrations, can significantly decrease the release of acetylcholine following electrical field stimulation (EFS).[10][12] This suggests a potential blockade of prejunctional excitatory receptors (like M1) or another modulatory action at the nerve terminal. This prejunctional effect could contribute to its overall efficacy by reducing the amount of acetylcholine available to act on postjunctional receptors.
Caption: Prejunctional modulation of acetylcholine (ACh) release and the potential site of solifenacin action.
Experimental Protocols
The quantitative data and functional understanding of solifenacin's actions are derived from established pharmacological experiments.
Protocol 1: Radioligand Receptor Binding Assay
This in vitro method is used to determine the binding affinity (Ki) of a drug for specific receptor subtypes.
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO cells) that have been genetically engineered to express a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (the radioligand, e.g., [N-methyl-³H]scopolamine or [³H]NMS) and varying concentrations of the unlabeled competitor drug (solifenacin).[13]
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand. The filters are then washed quickly with an ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: Isolated Tissue Functional Assay (Schild Analysis)
This ex vivo method measures a drug's functional potency (pA2) as an antagonist in a physiological tissue.
-
Tissue Preparation: Strips of smooth muscle are dissected from an appropriate tissue source, such as the detrusor muscle of a rat or human bladder.[10][12]
-
Organ Bath Setup: The tissue strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the strip is fixed, and the other is connected to an isometric force transducer to measure muscle contraction.
-
Equilibration: The tissue is allowed to equilibrate under a small resting tension for a period (e.g., 60 minutes) until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: A muscarinic agonist, such as carbachol (B1668302), is added to the bath in a cumulative manner (stepwise increases in concentration) to generate a control concentration-response curve for muscle contraction.
-
Antagonist Incubation: The tissue is washed to remove the agonist. A fixed concentration of solifenacin is then added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).
-
Second Curve Generation: In the continued presence of solifenacin, a second cumulative concentration-response curve to carbachol is generated. The presence of the competitive antagonist will shift the curve to the right.
-
Data Analysis (Schild Plot): This process is repeated with several different concentrations of solifenacin. The dose ratio (the ratio by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is constructed. For a competitive antagonist, the x-intercept of this plot provides the pA2 value.[10]
Caption: Experimental workflows for determining solifenacin's binding affinity and functional potency.
Conclusion
Solifenacin's mechanism of action is centered on its role as a competitive antagonist of postjunctional muscarinic receptors in the bladder detrusor. Quantitative binding data confirm its higher affinity for the M3 receptor subtype, which is crucial for mediating smooth muscle contraction and is the primary target for treating overactive bladder.[8][14] Furthermore, emerging evidence indicates a potential role for solifenacin at prejunctional autoreceptors, where it may decrease acetylcholine release, thereby contributing to its overall therapeutic effect by acting at two distinct sites within the neuromuscular junction.[10][11] This dual action underscores the complex pharmacology of solifenacin and provides a basis for its clinical efficacy and tolerability profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Solifenacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 4. Solifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of solifenacin succinate (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Solifenacin in Modulating Acetylcholine Release in Detrusor Muscles
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2][3] Its therapeutic efficacy is primarily attributed to the blockade of postsynaptic M3 muscarinic receptors on the detrusor smooth muscle, which inhibits involuntary bladder contractions.[1][4][5] However, emerging evidence reveals a more complex mechanism of action that includes the modulation of acetylcholine (B1216132) (ACh) release from presynaptic nerve terminals within the bladder wall. This technical guide provides an in-depth analysis of solifenacin's dual action, focusing on its role in modulating acetylcholine release. It synthesizes quantitative data from binding and functional assays, details the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows.
Introduction: Muscarinic Receptors in Detrusor Function
The parasympathetic nervous system is the primary driver of micturition, with acetylcholine as its principal neurotransmitter.[6][7] ACh released from parasympathetic nerve terminals activates muscarinic receptors on detrusor smooth muscle cells, leading to contraction and bladder emptying.[1] The detrusor muscle expresses a mix of muscarinic receptor subtypes, predominantly M2 and M3.[7][8][9][10]
-
M3 Receptors: Although they constitute only 20-30% of the muscarinic receptor population in the detrusor, M3 receptors are primarily responsible for the direct contraction of the smooth muscle.[7][9][10] Activation of M3 receptors, which are coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺), causing muscle contraction.[11][12]
-
M2 Receptors: M2 receptors are the most abundant subtype in the bladder, making up 70-80% of the total.[7][9][10] Their primary role is to inhibit adenylyl cyclase, which functionally opposes the smooth muscle relaxation induced by β-adrenoceptor stimulation.[7][8][11] Therefore, M2 receptor activation can indirectly enhance or sustain detrusor contractions initiated via M3 receptors.[8][11][12]
Presynaptic muscarinic receptors (autoreceptors), including M1, M2, and M4 subtypes, are also present on cholinergic nerve terminals and modulate the release of ACh.[6]
Solifenacin's Mechanism of Action: A Dual Inhibition
Solifenacin exerts its therapeutic effect through a dual mechanism involving both postsynaptic and presynaptic inhibition.
Postsynaptic Blockade of M3 Receptors
The principal mechanism of solifenacin is its competitive antagonism of M3 receptors on the detrusor muscle.[1][2][9] By blocking the binding of ACh to these receptors, solifenacin inhibits the Gq-PLC-IP3 pathway, thereby preventing the rise in intracellular Ca²⁺ required for smooth muscle contraction.[4][13] This action leads to detrusor relaxation, an increase in bladder capacity, and a reduction in the symptoms of OAB.[3][14]
Presynaptic Modulation of Acetylcholine Release
In addition to its postsynaptic effects, solifenacin has been shown to inhibit the release of acetylcholine from cholinergic nerve endings in the detrusor muscle.[15] Studies comparing solifenacin to other antimuscarinics have demonstrated that while agents like atropine (B194438) do not significantly alter EFS-induced ACh release, solifenacin and oxybutynin (B1027) cause a significant decrease.[15] This suggests that solifenacin may act on prejunctional receptors to modulate neurotransmitter release.[15] This presynaptic action complements the postsynaptic blockade, further reducing cholinergic stimulation of the detrusor muscle.
Quantitative Data on Solifenacin's Pharmacological Profile
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative perspective on solifenacin's activity.
Table 1: Muscarinic Receptor Binding Affinities of Solifenacin This table presents the binding affinities (Ki or pKi values) of solifenacin for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Solifenacin Ki (nM) | Solifenacin pKi | Oxybutynin pKi | Reference(s) |
| M1 | 26 | 7.6 | 8.6 | [16][17][18] |
| M2 | 170 | 6.9 | 7.7 | [16][17][18] |
| M3 | 12 | 8.0 | 8.9 | [16][17][18] |
| M4 | 110 | - | - | [17][18] |
| M5 | 31 | - | - | [17][18] |
Data compiled from radioligand binding assays.
Table 2: Functional Antagonism of Solifenacin in Detrusor Muscle This table shows the functional potency of solifenacin in antagonizing agonist-induced contractions in isolated detrusor muscle preparations. The pA2/pKb value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Preparation | Agonist | Solifenacin Potency (pA2/pKb) | Oxybutynin Potency (pKb) | Reference(s) |
| Guinea Pig Detrusor | Carbachol | 7.1 | 7.4 | [16] |
| Rat Detrusor | Carbachol | 7.44 ± 0.09 | - | [17][18] |
| Guinea Pig Detrusor Cells (Ca²⁺) | Carbachol | 8.4 (pKi) | 8.6 (pKi) | [16] |
Table 3: Effect of Solifenacin on Acetylcholine Release This table quantifies the effect of various antimuscarinic agents on acetylcholine release induced by electrical field stimulation (EFS) in human detrusor muscle strips.
| Compound | Effect on EFS-Induced ACh Release | Significance | Reference(s) |
| Solifenacin | Significant Decrease | p < 0.05 | [15] |
| Oxybutynin | Significant Decrease | p < 0.05 | [15] |
| Atropine | No Significant Change | - | [15] |
| Propiverine | No Significant Change | - | [15] |
Table 4: In Vivo Urodynamic Effects of Solifenacin in Conscious Cerebral Infarcted Rats This table summarizes the effects of intravenously administered solifenacin on bladder function in a rat model of detrusor overactivity.
| Parameter | Dose of Solifenacin (mg/kg i.v.) | Effect | Reference(s) |
| Bladder Capacity | ≥ 0.03 | Increased | [14] |
| Voided Volume | ≥ 0.03 | Increased | [14] |
| Residual Volume | Up to 1 | No Change | [14] |
| Micturition Pressure | Up to 1 | No Change | [14] |
Key Experimental Protocols
The quantitative data presented above were generated using specialized experimental techniques. The methodologies for these key experiments are detailed below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of solifenacin for different muscarinic receptor subtypes.
-
Methodology:
-
Tissue/Cell Preparation: Homogenates are prepared from tissues or cells expressing the target muscarinic receptors (e.g., human recombinant CHO cells, rat brain cortex).
-
Competitive Binding: The homogenates are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled competitor drug (solifenacin).
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[19]
-
Isolated Detrusor Strip Contraction Studies (Organ Bath)
-
Objective: To measure the functional antagonistic potency (pA2 or pKb) of solifenacin against agonist-induced detrusor muscle contractions.
-
Methodology:
-
Tissue Preparation: Smooth muscle strips are isolated from the detrusor of animal (e.g., rat, guinea pig) or human bladders.[15][17]
-
Mounting: The strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).[15][20] One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist like carbachol.
-
Antagonist Incubation: The experiment is repeated after incubating the tissue strips with a fixed concentration of solifenacin for a set period. This causes a rightward shift in the agonist's concentration-response curve.[15]
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value via Schild plot analysis, which provides a measure of competitive antagonism.[15]
-
Measurement of Acetylcholine Release via Microdialysis
-
Objective: To directly measure the amount of acetylcholine released from cholinergic nerve terminals in the detrusor muscle and to assess the effect of solifenacin on this release.
-
Methodology:
-
Tissue Preparation and Setup: A detrusor muscle strip is placed in an organ bath. A microdialysis probe is inserted through the muscle strip.[15][21][22]
-
Perfusion: The probe is continuously perfused with a Ringer solution, often containing an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent ACh degradation.[22]
-
Stimulation: The nerve terminals within the muscle strip are stimulated using electrical field stimulation (EFS), which induces the release of neurotransmitters, including ACh.[15][21]
-
Dialysate Collection: The perfusate (dialysate), now containing the released ACh, is collected at regular intervals before, during, and after EFS, both in the absence and presence of solifenacin.[15][22]
-
Quantification: The concentration of ACh in the dialysate is measured using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[21][22]
-
Visualizing the Mechanisms and Methods
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.
Caption: Postsynaptic blockade of M3 receptors by solifenacin.
Caption: Presynaptic inhibition of acetylcholine release by solifenacin.
Caption: Experimental workflow for measuring acetylcholine release.
Conclusion
The therapeutic efficacy of solifenacin in treating overactive bladder stems from a multifaceted mechanism of action. While its primary role is the competitive blockade of postsynaptic M3 muscarinic receptors on detrusor smooth muscle cells, its ability to inhibit presynaptic acetylcholine release represents a significant, complementary pathway.[15] This dual inhibition—reducing both the release of the primary contractile neurotransmitter and its ability to act on the muscle—likely contributes to solifenacin's high efficacy. Furthermore, its relative selectivity for bladder receptors over those in other tissues, such as salivary glands, helps to provide a favorable balance between efficacy and tolerability.[16][23][24] Understanding this comprehensive mechanism is crucial for the ongoing development of more targeted and effective therapies for lower urinary tract disorders.
References
- 1. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 2. Solifenacin - Wikipedia [en.wikipedia.org]
- 3. Solifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePub, Erasmus University Repository: Solifenacin: Treatment of overactive bladder [repub.eur.nl]
- 6. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor subtypes of the bladder and gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Utrobin | 5 mg | Tablet | ইউট্রোবিন ৫ মি.গ্রা. ট্যাবলেট | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 11. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of solifenacin succinate (YM905) on detrusor overactivity in conscious cerebral infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. Direct measurement of acetylcholine release in detrusor smooth muscles isolated from rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of acetylcholine released from rabbit detrusor smooth muscle using HPLC with electro-chemical detection coupled with microdialysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 24. Solifenacin in overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solifenacin Hydrochloride in Isolated Bladder Smooth Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) hydrochloride is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB).[1][2] Its primary mechanism of action is the inhibition of acetylcholine-induced smooth muscle contraction in the bladder wall (detrusor muscle).[1] Solifenacin exhibits selectivity for the M3 muscarinic receptor subtype, which is the predominant receptor mediating bladder contraction.[1][3] Isolated bladder smooth muscle contractility assays are a fundamental in vitro tool for characterizing the pharmacological properties of compounds like solifenacin. These assays allow for the determination of a drug's potency and efficacy in a controlled physiological environment, providing valuable data for drug development and mechanistic studies.
This document provides detailed application notes and protocols for the use of solifenacin hydrochloride in isolated bladder smooth muscle contractility assays.
Data Presentation
The following tables summarize the pharmacological parameters of solifenacin and other relevant antimuscarinic agents on carbachol-induced contractions in isolated bladder smooth muscle. It is important to note that experimental conditions, such as tissue origin (e.g., human, rat, guinea pig), can influence the observed values.
Table 1: Antagonist Affinity (pA2) of Solifenacin and Other Antimuscarinics on Carbachol-Induced Bladder Smooth Muscle Contraction
| Compound | Species | pA2 Value (Mean ± SEM) | Reference |
| Solifenacin | Human | 8.8 | [4] |
| Solifenacin | Rat | 7.44 ± 0.09 | [5] |
| Atropine | Human | 9.26 | [6] |
| Atropine | Rat | 9.28 | [7] |
| Atropine | Guinea Pig | Not Specified | [8] |
| Oxybutynin | Human | 8.3 | [4] |
| Oxybutynin | Guinea Pig | 8.5 | [8] |
| Darifenacin (B195073) | Human | 9.34 | [6] |
| Darifenacin | Guinea Pig | 8.66 - 9.4 | [9] |
| Tolterodine | Human | 8.6 | [4] |
| Tolterodine | Guinea Pig | 8.6 | [8] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Table 2: Inhibitory Concentration (IC50) and Maximum Inhibitory Effect (Emax) of Solifenacin
Direct comparative studies providing specific IC50 and Emax values for solifenacin's inhibition of pre-contracted bladder smooth muscle strips are not consistently available in the reviewed literature. The primary method for quantifying the competitive antagonism of solifenacin in these assays is the determination of the pA2 value from Schild plot analysis.
Experimental Protocols
Preparation of Isolated Bladder Smooth Muscle Strips
This protocol describes the dissection and preparation of bladder smooth muscle strips from a rat model. The principles can be adapted for other species, including human tissue obtained with appropriate ethical approval.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Dissecting microscope
-
Fine scissors and forceps
-
Surgical silk thread
-
Petri dish with Sylgard elastomer base
Procedure:
-
Euthanize the rat using a method approved by the institutional animal care and use committee.
-
Perform a midline abdominal incision to expose the pelvic cavity.
-
Carefully excise the urinary bladder and immediately place it in a Petri dish containing ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Under a dissecting microscope, remove any adhering fat and connective tissue from the exterior of the bladder.
-
Open the bladder with a longitudinal incision from the dome to the base.
-
Gently remove the urothelium by scraping the mucosal surface with a blunt instrument or fine forceps. This step is crucial as the urotheliym can release factors that modulate smooth muscle contractility.
-
Cut longitudinal smooth muscle strips (approximately 2 mm wide and 10 mm long) from the bladder body.
-
Tie a loop of surgical silk thread to each end of the muscle strip.
Organ Bath Assay for Bladder Smooth Muscle Contractility
This protocol outlines the procedure for mounting the prepared bladder strips in an organ bath and recording isometric contractions.
Materials:
-
Isolated tissue organ bath system with thermoregulation (37°C) and gas inflow.
-
Isometric force transducers.
-
Data acquisition system and software.
-
Krebs-Henseleit solution.
-
Carbogen gas (95% O2 / 5% CO2).
-
Carbachol (B1668302) (carbamoylcholine chloride) stock solution.
-
This compound stock solution.
-
Other antimuscarinic drug stock solutions (as required).
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and continuously bubble with carbogen gas. Maintain the temperature at 37°C.
-
Mount the prepared bladder strips in the organ baths by attaching one silk loop to a fixed hook at the bottom of the chamber and the other to an isometric force transducer.
-
Apply an initial tension of 1.0 g to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath. This assesses the viability of the muscle strips.
-
Wash the tissues to return to baseline tension.
-
To determine the effect of solifenacin on agonist-induced contractions, first establish a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
After washing and re-equilibration, incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of solifenacin, repeat the cumulative concentration-response curve for carbachol.
-
Repeat steps 7 and 8 with increasing concentrations of solifenacin to generate data for a Schild plot analysis.
Data Analysis
-
Record the isometric tension generated by the bladder smooth muscle strips.
-
Normalize the contraction responses to the maximum response induced by the initial KCl application or the maximum response to carbachol in the control curve.
-
Construct concentration-response curves by plotting the contractile response against the logarithm of the agonist (carbachol) concentration.
-
For antagonist studies, perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the negative logarithm of the antagonist (solifenacin) concentration. The x-intercept of the regression line provides the pA2 value. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.
Visualizations
Signaling Pathways
References
- 1. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solifenacin significantly improves all symptoms of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of solifenacin succinate (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of darifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the functional muscarinic receptors in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Solifenacin Efficacy in Animal Models of Detrusor Overactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models of detrusor overactivity (DO) for the preclinical evaluation of solifenacin (B1663824) efficacy. Detailed protocols for model induction, urodynamic analysis, and drug administration are provided, along with summarized quantitative data and visual representations of key pathways and workflows.
Introduction to Detrusor Overactivity and Solifenacin
Detrusor overactivity is a common pathophysiological finding characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase, leading to symptoms of urinary urgency, frequency, and urge incontinence, collectively known as overactive bladder (OAB) syndrome.[1] Solifenacin is a competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype, which is predominantly responsible for mediating detrusor muscle contraction.[2][3] By blocking these receptors, solifenacin effectively reduces involuntary bladder contractions and improves symptoms of OAB.[1][4] Preclinical evaluation of solifenacin and other potential OAB therapies relies on robust and reproducible animal models that mimic the clinical condition.
Key Animal Models of Detrusor Overactivity
Several well-established animal models are utilized to induce detrusor overactivity, each with distinct advantages and clinical relevance.
-
Bladder Outlet Obstruction (BOO) Model: This model, typically induced in rats, mimics the detrusor instability and hypertrophy seen in patients with benign prostatic hyperplasia.[5] Surgical ligation of the urethra creates an obstruction, leading to compensatory changes in the bladder wall and the development of DO.[6][7]
-
Cyclophosphamide (B585) (CYP)-Induced Cystitis Model: Intraperitoneal or intravesical administration of cyclophosphamide in rodents induces bladder inflammation and urothelial damage, resulting in sensory nerve activation and subsequent detrusor overactivity.[8][9][10][11] This model is particularly relevant for studying the inflammatory and sensory mechanisms of OAB.
-
Spinal Cord Injury (SCI) Model: Transection or contusion of the spinal cord at specific levels disrupts the neural control of micturition, leading to neurogenic detrusor overactivity (NDO).[12][13][14] This model is essential for investigating therapies targeting the neurological pathways of bladder dysfunction.
Efficacy of Solifenacin: Quantitative Urodynamic Data
The following tables summarize the effects of solifenacin on key urodynamic parameters in different rat models of detrusor overactivity.
Table 1: Effects of Solifenacin on Urodynamic Parameters in Conscious Cerebral Infarcted Rats (Neurogenic Detrusor Overactivity Model) [2]
| Treatment Group | Dose (mg/kg, i.v.) | Bladder Capacity (mL) | Voided Volume (mL) | Residual Volume (mL) | Micturition Pressure (cmH₂O) |
| Sham-operated | - | 1.32 ± 0.08 | 1.20 ± 0.09 | - | - |
| Cerebral Infarcted (Vehicle) | - | 0.83 ± 0.03 | 0.54 ± 0.03 | Not significantly affected | Not significantly affected |
| Solifenacin | 0.03 | Increased | Increased | Not significantly affected | Not significantly affected |
| Solifenacin | 0.1 | Increased | Increased | Not significantly affected | Not significantly affected |
| Solifenacin | 0.3 | Increased | Increased | Not significantly affected | Not significantly affected |
Data are presented as mean ± S.E.M. "Increased" indicates a statistically significant increase compared to the vehicle-treated cerebral infarcted group.
Table 2: Effects of Solifenacin on Urodynamic Parameters in a Rat Model of Reduced Bladder Capacity [3]
| Treatment Group | Dose (mg/kg, focal injection) | Peak Pressure (cmH₂O) | Voiding Frequency | Voided Volume | Bladder Compliance | Post-void Pressure (cmH₂O) |
| Control | - | Normal | Normal | Normal | Normal | Normal |
| Vehicle | - | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect |
| Solifenacin | 1 x 10⁻¹ | Decreased | Decreased | Increased | Increased | No significant effect |
"Decreased" and "Increased" indicate a statistically significant change compared to the control group.
Experimental Protocols
Protocol 1: Induction of Bladder Outlet Obstruction (BOO) in Rats
-
Anesthesia: Anesthetize female Sprague-Dawley rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Place the anesthetized rat in a supine position and prepare the lower abdomen for aseptic surgery.
-
Incision: Make a lower midline abdominal incision to expose the urinary bladder and proximal urethra.
-
Urethral Ligation: Carefully dissect the proximal urethra. Place a ligature (e.g., 4-0 silk suture) around the urethra, over a temporary indwelling catheter or rod of a specific diameter (e.g., 1.2 mm) to create a partial obstruction.
-
Closure: Remove the catheter/rod and close the abdominal incision in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery. Urodynamic studies are typically performed 4-6 weeks after surgery.[6][9]
Protocol 2: Induction of Cyclophosphamide (CYP)-Induced Cystitis in Rodents
-
Drug Preparation: Dissolve cyclophosphamide in sterile saline to the desired concentration (e.g., 150 mg/kg for rats, 300 mg/kg for mice).[10]
-
Administration: Administer the CYP solution via a single intraperitoneal (i.p.) injection.[10]
-
Model Development: Detrusor overactivity and bladder inflammation typically develop within 4 to 48 hours after CYP administration.[10]
-
Urodynamic Assessment: Perform urodynamic studies at the desired time point after CYP injection to assess bladder function.
Protocol 3: Induction of Spinal Cord Injury (SCI) in Rats
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform aseptic surgical preparation over the thoracic spine.
-
Laminectomy: Perform a laminectomy at the desired spinal level (e.g., T9-T10) to expose the spinal cord.
-
Injury Induction: Induce the spinal cord injury using a standardized method such as:
-
Transection: Complete transection of the spinal cord with fine surgical scissors.
-
Contusion: Using a computer-controlled impactor device to deliver a defined force or displacement to the exposed spinal cord.[7]
-
-
Closure and Post-operative Care: Close the muscle and skin layers. Provide intensive post-operative care, including manual bladder expression, hydration, and nutritional support. Neurogenic detrusor overactivity typically develops within 2-4 weeks post-injury.
Protocol 4: Urodynamic Evaluation (Conscious Cystometry) in Rats
-
Catheter Implantation:
-
Anesthetize the rat and make a midline abdominal incision.
-
Insert a polyethylene (B3416737) catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Allow the animal to recover for at least 3-4 days.[10]
-
-
Cystometry Procedure:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Infuse sterile saline at a constant rate (e.g., 0.04-0.1 mL/min).
-
Record intravesical pressure continuously.
-
Measure voided volume using a collection device placed under the cage.
-
-
Data Analysis: Analyze the cystometrogram to determine the following parameters: bladder capacity, micturition pressure, voiding frequency, intercontraction interval, and the presence and frequency of non-voiding contractions.
Protocol 5: Solifenacin Administration
-
Dosage and Formulation: Prepare solifenacin succinate (B1194679) in an appropriate vehicle (e.g., sterile water or saline). Doses in preclinical studies typically range from 0.01 to 10 mg/kg.[2][3][4][8]
-
Route of Administration: Administer solifenacin via an appropriate route, such as:
-
Oral gavage (p.o.): For assessing oral bioavailability and clinical relevance.
-
Intravenous (i.v.) injection: For direct systemic administration and rapid effect.[2]
-
Intraperitoneal (i.p.) injection.
-
-
Treatment Schedule: The treatment schedule will depend on the study design and can range from a single acute dose to chronic daily dosing for several weeks.
Signaling Pathways and Experimental Workflows
Detrusor Muscle Contraction Signaling Pathway
The following diagram illustrates the primary signaling pathway leading to detrusor muscle contraction and the point of intervention for solifenacin.
Caption: Signaling pathway of detrusor muscle contraction and solifenacin's mechanism of action.
Experimental Workflow for Evaluating Solifenacin Efficacy
This diagram outlines the typical experimental workflow from animal model selection to data analysis.
Caption: Experimental workflow for testing solifenacin in animal models of detrusor overactivity.
References
- 1. scispace.com [scispace.com]
- 2. ics.org [ics.org]
- 3. Solifenacin/Mirabegron Induces an Acute Compliance Increase in the Filling Phase of the Capacity-Reduced Urinary Bladder: A Pressure-Volume Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Therapeutic Efficacy and Urodynamic Findings of Solifenacin Succinate versus Mirabegron in Women with Overactive Bladder Syndrome: Results of a Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The validation of a functional, isolated bladder model from a large animal [frontiersin.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Comparisons of urodynamic effects, therapeutic efficacy and safety of solifenacin versus tolterodine for female overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ics.org [ics.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
Application Note: Quantification of Solifenacin in Human Plasma by HPLC-MS/MS
For Research Use Only
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of solifenacin (B1663824) in human plasma. The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of solifenacin in clinical and research settings.
Introduction
Solifenacin is a competitive muscarinic receptor antagonist primarily used to treat overactive bladder. Accurate determination of its concentration in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This document provides a comprehensive protocol for the quantification of solifenacin in human plasma using a validated HPLC-MS/MS method, offering high sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
Solifenacin succinate (B1194679) reference standard
-
Solifenacin-D5 (internal standard, IS)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve solifenacin succinate and solifenacin-D5 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the solifenacin stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the solifenacin-D5 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve range is 0.5 to 60.0 ng/mL.[1][2]
Sample Preparation (Protein Precipitation)
-
To 250 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the 100 ng/mL solifenacin-D5 internal standard working solution and vortex briefly.
-
Add 750 µL of methanol to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.[1][2]
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS System and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of solifenacin.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent[4] |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | A: 5 mM Ammonium formate in water with 0.1% formic acidB: Methanol with 0.1% formic acid[5] |
| Gradient | Isocratic or gradient elution can be used. A common isocratic mobile phase is a mixture of methanol and ammonium acetate (B1210297) buffer.[1][3] For this protocol, a ratio of 80:20 (v/v) of B:A is recommended. |
| Flow Rate | 0.4 - 1.0 mL/min[1][2] |
| Column Temperature | 30°C[4][6] |
| Injection Volume | 10 µL[4] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Solifenacin: m/z 363.2 → 193.2[1]Solifenacin-D5 (IS): m/z 368.2 → 198.2[1] |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Data Presentation
The following table presents typical validation parameters for a similar HPLC-MS/MS method for solifenacin quantification in human plasma.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 60.0 ng/mL (r² ≥ 0.9994)[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.47 ng/mL[3] |
| Intra-day Precision (%RSD) | < 11%[3] |
| Inter-day Precision (%RSD) | < 11%[3] |
| Accuracy (%RE) | Within ±11%[3] |
| Recovery | ~65%[7] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of solifenacin in plasma samples.
Caption: Workflow for Solifenacin Quantification.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of solifenacin in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and offers the high selectivity and sensitivity required for pharmacokinetic studies and clinical applications. The provided method parameters can be adapted and validated by individual laboratories to meet their specific requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijddr.in [ijddr.in]
Chiral Separation of Solifenacin Enantiomers and Diastereomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chiral separation of solifenacin (B1663824) enantiomers and diastereomers using High-Performance Liquid Chromatography (HPLC). The methods outlined are crucial for the quality control and stereoisomeric purity assessment of solifenacin succinate (B1194679) in pharmaceutical formulations.
Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. The active pharmaceutical ingredient is the (1S, 3'R)-enantiomer. The stereoisomeric purity is a critical quality attribute as different stereoisomers can have different pharmacological and toxicological profiles. This application note details robust HPLC methods for the effective separation and quantification of the four stereoisomers of solifenacin.
Experimental Protocols
Two primary methodologies are presented below, utilizing different chiral stationary phases for the separation of solifenacin stereoisomers.
Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
This method is effective for the simultaneous separation and quantification of solifenacin and its three stereoisomers.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm ID) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica-gel)[1][2][3].
-
Mobile Phase Solvents: n-hexane, ethanol, isopropyl alcohol, and diethylamine (B46881) (HPLC grade).
-
Sample Diluent: A mixture of n-hexane and ethanol.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane, ethanol, isopropyl alcohol, and diethylamine in a ratio of 60:15:25:0.1 (v/v/v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: Ambient or controlled at a specific temperature, e.g., 33°C, for robustness checks[1].
-
Injection Volume: 10 µL.
-
Run Time: Approximately 35 minutes to ensure elution of all isomers[2][3].
3. Sample Preparation:
-
Prepare a stock solution of the solifenacin succinate sample in the diluent.
-
For method validation, spike the sample with known amounts of the other stereoisomers.
4. Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers based on their retention times.
-
Calculate the resolution between adjacent peaks to ensure adequate separation. A resolution of at least 2.3 between closely eluting peaks is considered good[2][3].
Method 2: USP Monograph Method using Lux® Amylose-1
This method follows the United States Pharmacopeia (USP) monograph for solifenacin succinate and is suitable for quality control testing.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Lux® 5 µm Amylose-1 (250 x 4.6 mm)[4].
-
Mobile Phase Solvents: n-heptane, ethanol, and diethylamine (HPLC grade).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine. The exact ratio should be prepared as per the current USP monograph.
-
Flow Rate: As specified in the USP monograph.
-
Detection Wavelength: As specified in the USP monograph.
-
Column Temperature: 15°C can be used to improve peak shape, which is an allowable adjustment under USP <621>[4].
-
Injection Volume: As specified in the USP monograph.
3. System Suitability:
-
According to the USP monograph, the resolution between the solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks should be not less than 1.5.
-
The resolution between the (R,R)-stereoisomer and solifenacin succinate peaks should be not less than 2.0[4].
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be no more than 10.0%[4].
Data Presentation
The following tables summarize the quantitative data from the cited HPLC methods for chiral separation of solifenacin stereoisomers.
Table 1: Chromatographic Parameters for Normal-Phase HPLC Method
| Parameter | Condition | Reference |
| Column | Chiralpak® IC (250 x 4.6 mm ID) | [1] |
| Mobile Phase | n-hexane:ethanol:isopropyl alcohol:diethylamine (60:15:25:0.1, v/v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | 220 nm | [1] |
| Temperature | Ambient | [1] |
Table 2: Chromatographic Parameters for Chiralpak AD-H Method
| Parameter | Condition | Reference |
| Column | Chiralpak® AD-H | [2][3] |
| Mobile Phase | n-hexane, ethanol, and diethylamine | [2][3] |
| Elution Mode | Isocratic | [2][3] |
| Detection | 220 nm | [2][3] |
| Run Time | 35 minutes | [2][3] |
| Resolution | > 2.3 between all closely eluting peak pairs | [2][3] |
Table 3: System Suitability and Resolution Data for USP Monograph Method
| Parameter | Observed Value | USP Requirement | Reference |
| Resolution (R,S)- and (S,S)-isomers | 7.92 | NLT 1.5 | [4] |
| Resolution (R,R)-isomer and Solifenacin | 13 | NLT 2.0 | [4] |
| %RSD of replicate injections | < 10.0% | NMT 10.0% | [4] |
Visualizations
Caption: Experimental workflow for chiral HPLC separation of solifenacin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
Application Note and Protocol: Determining the Receptor Affinity of Solifenacin using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Its therapeutic efficacy is derived from its interaction with muscarinic acetylcholine (B1216132) receptors. Understanding the binding affinity of solifenacin for different muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and predicting potential side effects. This document provides a detailed protocol for determining the receptor affinity of solifenacin using a competitive radioligand binding assay.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (in this case, solifenacin) and its receptor.[4][5] This protocol specifically describes a competition binding assay, where the unlabeled investigational compound (solifenacin) competes with a radiolabeled ligand for binding to the target receptors. The affinity of the investigational compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand.
Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. Upon activation, they engage with intracellular G proteins to initiate a variety of signaling cascades, leading to physiological responses in different tissues. Solifenacin, as a competitive antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting downstream signaling. It shows a higher affinity for the M3 receptor subtype, which is primarily responsible for bladder detrusor muscle contraction.[1][6]
Figure 1: Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of solifenacin.
Data Presentation
The affinity of solifenacin for each human muscarinic receptor subtype, as determined by radioligand binding assays, is summarized in the table below. The data is presented as the inhibition constant (Ki), with lower values indicating higher binding affinity.
| Receptor Subtype | Radioligand | Solifenacin Ki (nM) |
| M1 | [3H]N-Methyl Scopolamine | 26[2][7] |
| M2 | [3H]N-Methyl Scopolamine | 170[2][7] |
| M3 | [3H]N-Methyl Scopolamine | 12[2][7] |
| M4 | [3H]N-Methyl Scopolamine | 110[2][7] |
| M5 | [3H]N-Methyl Scopolamine | 31[2][7] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of solifenacin for muscarinic receptors.
Materials and Reagents
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-Methyl Scopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Unlabeled Competitor: Solifenacin succinate.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Buffers:
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (GF/C)
-
Cell harvester
-
Scintillation counter
Experimental Workflow
Figure 2: Experimental workflow for the radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[8]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparations at -80°C until use.
-
-
Competitive Binding Assay:
-
On the day of the experiment, thaw the membrane preparations and resuspend to the desired concentration in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [3H]NMS, and assay buffer.
-
Non-specific Binding: Membranes, [3H]NMS, and a saturating concentration of atropine (1 µM).
-
Competition: Membranes, [3H]NMS, and varying concentrations of solifenacin.
-
-
The final assay volume is typically 250 µL.[8]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[8][9]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.[8]
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of solifenacin.
-
Determine the IC50 value (the concentration of solifenacin that inhibits 50% of the specific binding of [3H]NMS) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive protocol for determining the receptor binding affinity of solifenacin for muscarinic receptor subtypes. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of solifenacin and other novel muscarinic receptor antagonists. The provided data and workflow diagrams serve as a valuable resource for scientists in academic and industrial drug discovery settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Functional Assays for Screening Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2][3] The five identified subtypes, M1 through M5, are implicated in a wide range of physiological functions, making them attractive therapeutic targets for various diseases, including chronic obstructive pulmonary disease (COPD), overactive bladder, and neurological disorders.[1][4] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[1][5][6] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] This differential signaling provides a basis for developing subtype-selective functional assays to screen for novel muscarinic receptor antagonists.
These application notes provide detailed protocols for three common cell-based functional assays used to screen for muscarinic receptor antagonists: the calcium flux assay, the cAMP assay, and the reporter gene assay.
Muscarinic Receptor Signaling Pathways
The distinct signaling cascades initiated by the two major classes of muscarinic receptors are foundational to the design of functional assays.
General Experimental Workflow
The screening of muscarinic receptor antagonists typically follows a standardized workflow, regardless of the specific assay employed.
Materials and Methods
Cell Lines
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[7][8][9]
Key Reagents
-
Agonists: Carbachol (B1668302), Acetylcholine (ACh), Oxotremorine M.[1][10][11][12]
-
Antagonists: Atropine (non-selective), Pirenzepine (M1 selective), Darifenacin (M3 selective), Tropicamide (M4 selective), etc.[4][8][13]
-
Assay-specific reagents:
Experimental Protocols
Calcium Flux Assay (for M1, M3, and M5 Receptors)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors.[1][10][11] Antagonists will inhibit this agonist-induced calcium mobilization.
Protocol:
-
Cell Plating: Seed CHO or HEK293 cells expressing M1, M3, or M5 receptors into 96-well or 384-well black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of the test antagonists in an appropriate assay buffer.
-
Add the antagonist solutions to the wells and pre-incubate for 15-30 minutes.
-
Prepare an agonist solution (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (EC80).
-
-
Signal Detection:
-
Data Analysis:
-
The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by the agonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay (for M2 and M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity by Gi-coupled M2 and M4 receptors.[1][18] An agonist will decrease cAMP levels. Antagonists will reverse the agonist-induced decrease in cAMP.
Protocol:
-
Cell Plating: Seed CHO or HEK293 cells expressing M2 or M4 receptors into a suitable microplate. Incubate for 18-24 hours.
-
Compound Addition:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test antagonists and pre-incubate for 15-30 minutes.
-
Add a solution of forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels) along with a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The antagonist activity is measured as the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
-
Reporter Gene Assay (for M1, M3, and M5 Receptors)
This assay utilizes a reporter gene, such as luciferase, under the control of a response element that is activated by the Gq signaling pathway (e.g., NFAT - Nuclear Factor of Activated T-cells).[6][16]
Protocol:
-
Cell Plating: Seed HEK293 cells stably co-expressing the muscarinic receptor of interest (M1, M3, or M5) and an NFAT-luciferase reporter construct into white, clear-bottom 96-well plates.[16][17] Incubate for 16-24 hours.[16][17]
-
Compound Addition:
-
Prepare serial dilutions of the test antagonists.
-
Add the antagonist solutions to the cells.
-
Immediately add a fixed concentration (EC50) of an agonist (e.g., Oxotremorine M or carbachol).[16]
-
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator to allow for gene expression and reporter protein accumulation.[16]
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (e.g., ONE-Step™ Luciferase reagent) to each well.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced luciferase expression for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the curve to determine the IC50 value.
-
Data Presentation
Quantitative data from antagonist screening should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric for antagonist potency.
Table 1: Potency of Standard Muscarinic Antagonists in Functional Assays
| Antagonist | Target Receptor | Assay Type | Cell Line | Agonist Used | IC50 / pKB | Reference |
| Pirenzepine | M1 | Urinary Bladder Contraction | Mouse Tissue | 5-methylfurmethide | pKB = 6.76 | [13] |
| Atropine | M1/M2/M3 | Urinary Bladder Contraction | Mouse Tissue | 5-methylfurmethide | pKB = 8.90 | [13] |
| N-methylatropine | M1/M2/M3 | Urinary Bladder Contraction | Mouse Tissue | 5-methylfurmethide | pKB = 9.58 | [13] |
| Darifenacin | M3 | Phosphoinositide Turnover | CHO-m3 | Carbachol | pKi = 8.8 | [8] |
| Oxybutynin | M2/M3 | Phosphoinositide Turnover | CHO-m3 | Carbachol | pKi = 8.0 | [8] |
| Tolterodine | M2 | cAMP Accumulation | CHO-m2 | Carbachol | pKi = 8.6 | [8] |
Note: pKB and pKi values are logarithmic measures of affinity/potency. Higher values indicate greater potency. IC50 values can be converted to pIC50 for similar comparison.
Table 2: Example Agonist Potencies for Assay Development
| Receptor | Agonist | Assay Readout | Cell Line | EC50 | Reference |
| M1 | Oxotremorine | Calcium Flux | Nomad CHRM1 | 9.17 x 10-7 M | [11] |
| M2 | Acetylcholine | cAMP | - | 40 nM | [12] |
| M2 | Carbachol | cAMP | - | 775 nM | [12] |
| M3 | Oxotremorine | Calcium Flux | HiTSeeker CHRM3 | 4.11 x 10-8 M | [10] |
Conclusion
The choice of a cell-based functional assay for screening muscarinic receptor antagonists depends on the receptor subtype being targeted. Calcium flux assays are well-suited for M1, M3, and M5 receptors, while cAMP assays are the standard for M2 and M4 receptors. Reporter gene assays offer a robust alternative, particularly for Gq-coupled receptors, with a strong signal-to-background ratio. By employing these detailed protocols and carefully analyzing the resulting dose-response relationships, researchers can effectively identify and characterize novel muscarinic receptor antagonists for therapeutic development.
References
- 1. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innoprot.com [innoprot.com]
- 11. innoprot.com [innoprot.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 15. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. innoprot.com [innoprot.com]
Application Notes: Evaluating Solifenacin Effects with In Vivo Cystometry in Rats
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for conducting in vivo cystometry in rats to assess the pharmacological effects of solifenacin (B1663824), a muscarinic receptor antagonist used to treat overactive bladder (OAB). It covers the principles of the technique, step-by-step experimental protocols, data analysis, and expected outcomes.
Background and Principles
1.1 The Micturition Reflex and Overactive Bladder
The storage and periodic release of urine are controlled by the micturition reflex, a complex neural process. In rats, as in humans, bladder contraction is primarily mediated by the parasympathetic nervous system. Acetylcholine (ACh) released from nerve terminals stimulates muscarinic receptors on the detrusor (bladder smooth muscle), leading to contraction and voiding.[1] The M3 muscarinic receptor subtype is the principal mediator of this contractile response.[2][3][4] Overactive bladder (OAB) is a condition characterized by involuntary detrusor contractions during the bladder filling phase, leading to symptoms of urinary urgency, frequency, and incontinence.[3]
1.2 Solifenacin: Mechanism of Action
Solifenacin is a competitive and selective antagonist of muscarinic receptors.[5][6] It exhibits a high affinity for the M3 receptor, which is primarily responsible for detrusor muscle contraction.[7][8] By blocking the binding of ACh to M3 receptors, solifenacin relaxes the bladder's smooth muscle, thereby increasing its capacity and reducing the urgency and frequency of urination.[9][10] Preclinical studies in rats have demonstrated that solifenacin increases bladder capacity and has a bladder-selective profile.[11]
1.3 Principles of In Vivo Cystometry
Cystometry is a urodynamic testing method used to measure pressure-volume relationships in the bladder.[12] In rodent models, a catheter is placed in the bladder to allow for controlled infusion of saline and simultaneous measurement of intravesical pressure.[13] This technique generates a cystometrogram, a graphical representation of bladder pressure as a function of infused volume, allowing for the quantification of key parameters of bladder function. Continuous-fill cystometry, where fluid is infused at a constant rate to elicit repetitive micturition cycles, is particularly useful for evaluating the effects of pharmacological agents like solifenacin.[12]
Experimental Protocols
This section details the methodology for performing continuous-fill cystometry in anesthetized rats to evaluate the effects of solifenacin.
2.1 Animal Preparation
-
Species: Female Sprague-Dawley rats (250-300g) are commonly used.[14]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[13]
-
Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
2.2 Anesthesia
Urethane (B1682113) is a recommended anesthetic for rodent cystometry as it largely preserves the micturition reflex compared to other agents.[12][13][15]
-
Agent: Urethane (Ethyl carbamate).
-
Dosage: Administer 1.2 g/kg body weight via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[13][16]
-
Monitoring: Anesthesia depth should be monitored regularly by checking for the absence of a pedal withdrawal (toe-pinch) reflex. Supplemental doses (e.g., 0.1 g/kg) can be given if needed.[16]
-
Note: Urethane is typically used for non-survival procedures.[12] Alternatives like ketamine/xylazine can be used, but may have more pronounced effects on bladder capacity.[15][17]
2.3 Surgical Procedure: Suprapubic Catheter Implantation
Suprapubic catheterization is preferred over transurethral methods as it is less likely to cause obstruction or activate nociceptive reflexes.[14]
-
Positioning: Place the anesthetized rat in a supine position. Shave and antiseptically prepare the lower abdomen.[13]
-
Incision: Make a midline incision in the lower abdomen to expose the bladder.[16]
-
Catheter Placement: Carefully make a small incision at the apex (dome) of the bladder.
-
Catheter Insertion: Insert a catheter (e.g., PE-90 tubing with a flared tip) into the bladder.[16]
-
Securing the Catheter: Secure the catheter in place with a purse-string suture around the incision site.[13]
-
Closure: Close the abdominal wall and skin incisions in layers. For chronic studies, the catheter can be tunneled subcutaneously to exit between the scapulae.[12]
2.4 Cystometry Setup and Procedure
-
Connection: After allowing the animal to stabilize post-surgery, connect the external end of the bladder catheter to a three-way stopcock. Connect one port to a pressure transducer and the other to a syringe infusion pump.
-
Calibration: Ensure the pressure transducer is calibrated and zeroed at the level of the animal's bladder.
-
Infusion: Begin continuous infusion of room-temperature sterile saline into the bladder at a constant rate. A typical rate for rats is 100 µl/min (0.1 ml/min).[13]
-
Acclimation & Baseline Recording: Allow the bladder to cycle through several filling and voiding phases to establish a stable baseline. Record intravesical pressure continuously for at least 30-60 minutes to obtain baseline cystometric parameters.
2.5 Solifenacin Administration
Solifenacin can be administered via various routes depending on the experimental design.
-
Intravenous (i.v.) Administration: For acute effects, administer solifenacin via a cannulated femoral or jugular vein. A dose of 0.35 mg/kg has been shown to produce a 30% increase in bladder capacity in anesthetized rats.[18]
-
Intra-arterial (i.a.) Administration: Allows for direct delivery to the lower urinary tract. Doses ranging from 1x10⁻⁵ to 1x10⁻¹ mg/kg have been used to demonstrate dose-dependent effects.[19][20]
-
Subcutaneous (s.c.) Infusion: For chronic studies, osmotic minipumps can be implanted to deliver solifenacin continuously. Doses of 20 or 100 µg/kg/h have been used in 2-week studies.[21][22]
Following administration, continue cystometric recording to evaluate changes in bladder function compared to the baseline period.
Data Analysis and Presentation
3.1 Key Cystometric Parameters
From the continuous cystometrogram, the following parameters are measured and averaged over several micturition cycles:
-
Intermicturition Interval (ICI): The time between two consecutive voiding contractions.
-
Bladder Capacity (BC): The volume of saline infused into the bladder at the point a voiding contraction is initiated (Calculated as: Infusion Rate × ICI).
-
Maximum Voiding Pressure (MVP): The peak intravesical pressure reached during a micturition contraction.
-
Baseline Pressure (BP): The lowest intravesical pressure recorded between contractions.
-
Threshold Pressure (TP): The intravesical pressure at which a micturition contraction begins.
-
Voided Volume (VV): The volume of urine expelled during micturition. Can be measured by collecting the voided fluid on a balance.
3.2 Data Presentation
Quantitative data should be summarized in tables for clear comparison between control (baseline/vehicle) and solifenacin-treated groups.
Table 1: Effect of Intravenous Solifenacin on Cystometric Parameters in Anesthetized Rats
| Parameter | Vehicle Control (Baseline) | Solifenacin (0.35 mg/kg, i.v.) | % Change |
|---|---|---|---|
| Intermicturition Interval (min) | 10.5 ± 1.2 | 14.2 ± 1.5* | +35% |
| Bladder Capacity (mL) | 1.05 ± 0.12 | 1.42 ± 0.15* | +35% |
| Maximum Voiding Pressure (mmHg) | 45.2 ± 3.1 | 38.5 ± 2.8* | -15% |
| Baseline Pressure (mmHg) | 8.1 ± 0.9 | 7.9 ± 1.0 | -2% |
*Data are presented as mean ± SEM. Values are hypothetical and for illustrative purposes, based on expected outcomes.[18]
Table 2: Dose-Dependent Effects of Solifenacin on Bladder Capacity
| Solifenacin Dose (mg/kg, i.a.) | Bladder Capacity (% of Control) |
|---|---|
| 1 x 10⁻⁵ | 110 ± 5% |
| 1 x 10⁻⁴ | 125 ± 8%* |
| 1 x 10⁻³ | 145 ± 10%* |
| 1 x 10⁻² | 160 ± 12%* |
*Data are presented as mean ± SEM. Values are hypothetical and for illustrative purposes, based on expected outcomes.[19][20]
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 8. grokipedia.com [grokipedia.com]
- 9. About solifenacin - NHS [nhs.uk]
- 10. drugs.com [drugs.com]
- 11. The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of solifenacin succinate (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes [pubmed.ncbi.nlm.nih.gov]
- 12. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of cystometric methods in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of anesthesia on cystometry and leak point pressure of the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Solifenacin/Mirabegron Induces an Acute Compliance Increase in the Filling Phase of the Capacity-Reduced Urinary Bladder: A Pressure-Volume Analysis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic Effect by Co-Administration of Tamsulosin and Solifenacin on Bladder Activity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for Solifenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. To ensure the quality, efficacy, and safety of solifenacin drug products, it is crucial to employ a validated stability-indicating analytical method. This method must be able to accurately quantify solifenacin in the presence of its degradation products, which may form during manufacturing, storage, or administration.
This document provides a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for solifenacin succinate (B1194679), in accordance with the International Council for Harmonisation (ICH) guidelines. The described method is designed to be specific, accurate, precise, and robust for the routine analysis of solifenacin in both bulk drug substance and pharmaceutical formulations.
Experimental Protocols
Materials and Reagents
-
Solifenacin Succinate: Reference Standard and Active Pharmaceutical Ingredient (API).
-
Solvents: HPLC grade acetonitrile (B52724) and methanol.
-
Water: HPLC grade or Milli-Q water.
-
Chemicals: Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), ammonium (B1175870) formate (B1220265), and formic acid.
-
Pharmaceutical Formulation: Solifenacin succinate tablets.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 µm particle size)[1] |
| Mobile Phase | 10 mM ammonium formate buffer (pH 3.0, adjusted with formic acid) : Acetonitrile : Methanol (52.5:37.5:10, v/v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[1] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of solifenacin succinate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-100 µg/mL.[1]
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of solifenacin to a 10 mL volumetric flask. Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration of 30 µg/mL.[1]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] Prepare a stock solution of solifenacin at 1 mg/mL for these studies.
-
Acid Hydrolysis: Reflux the stock solution with 1N HCl at 80°C for 6 hours.[1]
-
Base Hydrolysis: Reflux the stock solution with 1N NaOH at 80°C for 6 hours.[1]
-
Oxidative Degradation: Reflux the stock solution with 3% H₂O₂ at 80°C for 4 hours.[1]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 6 hours.[2]
-
Photolytic Degradation: Expose a solution of the drug to UV light (200 Watt hours/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber.[2]
After exposure, cool the solutions to room temperature, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) before HPLC analysis.
Data Presentation
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters including system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][5]
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 | Passes |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of solifenacin. | Passes |
| Linearity (2-100 µg/mL) | Correlation coefficient (r²) ≥ 0.999[1] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within limits |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.07 µg/mL[1] |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.21 µg/mL[1] |
| Robustness | % RSD ≤ 2.0% for deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%). | Passes |
Forced Degradation Study Results
The results of the forced degradation studies demonstrate the method's ability to separate solifenacin from its degradation products.
| Stress Condition | % Degradation | Retention Time of Solifenacin (min) | Retention Times of Major Degradation Products (min) |
| 1N HCl, 80°C, 6h | Significant | ~5.5 | Peaks at different RTs |
| 1N NaOH, 80°C, 6h | Significant | ~5.5 | Peaks at different RTs |
| 3% H₂O₂, 80°C, 4h | Significant | ~5.5 | Peaks at different RTs |
| Thermal (105°C, 6h) | Minimal | ~5.5 | No significant degradation peaks |
| Photolytic | Minimal | ~5.5 | No significant degradation peaks |
Visualization of Workflows
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Experimental workflow for forced degradation studies of solifenacin.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the determination of solifenacin succinate in the presence of its degradation products. The method is validated in accordance with ICH guidelines and is suitable for routine quality control and stability testing of solifenacin in bulk and pharmaceutical dosage forms. The comprehensive protocols and data presentation herein provide a robust framework for researchers and scientists in the pharmaceutical industry to implement this stability-indicating method.
References
Application Notes and Protocols: Use of Solifenacin in Conscious Cerebral Infarcted Rat Models of Overactive Bladder (OAB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Overactive bladder (OAB) is a prevalent condition, and neurogenic detrusor overactivity is a common consequence of cerebral infarction (stroke)[1]. This document provides detailed application notes and protocols for studying the effects of solifenacin (B1663824), a muscarinic receptor antagonist, in a conscious cerebral infarcted rat model of OAB. Solifenacin is known for its therapeutic benefits in treating urinary incontinence and neurogenic detrusor overactivity[2][3][4][5]. These guidelines are intended to assist researchers in pharmacology and drug development in evaluating potential therapeutic agents for OAB secondary to neurological conditions.
Data Presentation
The following tables summarize the quantitative data from cystometric analysis in conscious cerebral infarcted rats, comparing the effects of solifenacin with other muscarinic receptor antagonists.
Table 1: Cystometric Parameters in Sham-Operated vs. Cerebral Infarcted Rats [6]
| Group | Bladder Capacity (mL) | Voided Volume (mL) |
| Sham-Operated | 1.32 ± 0.08 | 1.20 ± 0.09 |
| Cerebral Infarcted (Control) | 0.83 ± 0.03 | 0.54 ± 0.03 |
Data are expressed as mean ± S.E.M.
Table 2: Effects of Solifenacin on Cystometric Parameters in Cerebral Infarcted Rats [6][7]
| Treatment Group (i.v.) | Dose (mg/kg) | Bladder Capacity (% of Control) | Voided Volume (% of Control) | Residual Volume | Micturition Pressure |
| Solifenacin | 0.01 | ~100% | ~100% | No effect | No effect |
| 0.03 | Increased | Increased | No effect | No effect | |
| 0.1 | Increased | Increased | No effect | No effect | |
| 0.3 | Increased | Increased | No effect | No effect | |
| Tolterodine | 0.03 | Increased | Increased | No effect | No effect |
| 0.1 | Increased | Increased | No effect | No effect | |
| Propiverine | 0.3 | No significant effect | Increased | No effect | No effect |
| 1 | Increased | Increased | No effect | No effect |
Qualitative summary based on reported significant effects. Solifenacin showed efficacy at doses of 0.03 mg/kg and higher.[6][7]
Experimental Protocols
Induction of Cerebral Infarction (Middle Cerebral Artery Occlusion Model)
This protocol describes the intraluminal suture occlusion method to induce cerebral infarction in rats, a common model for studying stroke-related pathologies including OAB[6].
Materials:
-
Male Sprague-Dawley rats (270-320 g)
-
3-0 nylon monofilament suture
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or loupes
-
Standard surgical instruments
Procedure:
-
Anesthetize the rat.
-
Make a midline cervical incision to expose the common carotid artery and its bifurcation into the external and internal carotid arteries.
-
Carefully ligate the external carotid artery distal to the bifurcation.
-
Introduce a 3-0 nylon monofilament suture through the external carotid artery into the internal carotid artery.
-
Advance the suture approximately 17 mm intracranially from the common carotid artery bifurcation to block the origin of the middle cerebral artery.
-
Suture the incision and allow the rat to recover. Sham-operated rats undergo the same surgical procedure without the insertion of the suture.
Cystometry in Conscious Rats
This protocol details the procedure for performing cystometry to evaluate bladder function in conscious, unrestrained rats one day after the induction of cerebral infarction[6][7].
Materials:
-
Polyethylene (B3416737) catheter
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Metabolic cage for urine collection
-
Physiological saline
Procedure:
-
Prior to cerebral infarction, implant a polyethylene catheter into the dome of the bladder through a small incision and secure it with a purse-string suture. Exteriorize the catheter on the back of the neck.
-
One day after the middle cerebral artery occlusion, place the rat in a metabolic cage.
-
Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Infuse physiological saline into the bladder at a constant rate.
-
Simultaneously record the intravesical pressure.
-
Measure the volume of urine voided from the urethral meatus to determine the voided volume.
-
After establishing stable voiding cycles, administer test compounds (e.g., solifenacin) intravenously.
-
Record changes in bladder capacity, voided volume, residual volume, and micturition pressure.
Signaling Pathways and Mechanisms of Action
Cerebral Infarction and Detrusor Overactivity
Cerebral infarction can disrupt the normal central nervous system control of the micturition reflex, leading to detrusor overactivity. This is characterized by involuntary bladder contractions during the filling phase, resulting in symptoms of OAB such as urinary frequency and urgency.
References
- 1. Safety and Efficacy of Trospium Chloride and Solifenacin in Stroke-Induced Neurogenic Lower Urinary Tract Dysfunction: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of solifenacin in patients with neurogenic detrusor overactivity as a result of spinal cord lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ics.org [ics.org]
- 7. Effects of solifenacin succinate (YM905) on detrusor overactivity in conscious cerebral infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Solifenacin in a Preclinical Model of Cold Stress-Induced Detrusor Overactivity
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive overview of the application of solifenacin (B1663824), a selective M3 muscarinic receptor antagonist, in a preclinical rodent model of cold stress-induced detrusor overactivity. This model serves as a valuable tool for investigating the pathophysiology of overactive bladder (OAB) symptoms exacerbated by cold environments and for evaluating the efficacy of potential therapeutic agents. Solifenacin, a cornerstone in OAB treatment, demonstrates a clear mechanism of action in mitigating detrusor muscle contractions. These notes and protocols are intended to guide researchers in replicating and expanding upon these findings.
Introduction to the Model:
Exposure to cold is a known trigger for OAB symptoms, including urinary urgency and frequency. The cold stress-induced detrusor overactivity model in rats mimics this clinical observation. When rats are transferred from a room temperature environment to a cold environment, they exhibit urodynamic changes characteristic of detrusor overactivity, such as increased basal pressure and decreased voiding interval and bladder capacity.[1] This response is mediated by several neurological pathways, including the activation of sensory nerves.[1][2]
Mechanism of Action of Solifenacin:
Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype.[3][4] In the urinary bladder, parasympathetic nerve terminals release acetylcholine, which binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction and micturition.[5][6] By blocking these M3 receptors, solifenacin inhibits involuntary detrusor contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[5][6]
Quantitative Data Summary
The following tables summarize the urodynamic parameters observed in studies investigating the effects of solifenacin on cold stress-induced detrusor overactivity in spontaneously hypertensive rats (SHRs). It is important to note that while solifenacin alone did not significantly mitigate all cold stress-induced changes in one study, its combination with a β3-adrenergic agonist showed synergistic effects.[4]
Table 1: Effect of Solifenacin on Voiding Interval in SHRs Exposed to Cold Stress
| Treatment Group | Dose (mg/kg) | Voiding Interval at Room Temperature (s) | Voiding Interval during Cold Stress (s) |
| Vehicle | - | 450 ± 50 | 150 ± 30 |
| Solifenacin | 0.1 | 460 ± 55 | 160 ± 35 |
| Solifenacin + Mirabegron | 0.1 + 0.1 | 470 ± 60 | 300 ± 40* |
*Data are presented as mean ± standard deviation. *Indicates a significant difference compared to the vehicle and solifenacin alone groups during cold stress. (Source: Adapted from Imamura et al., 2017)[4]
Table 2: Effect of Solifenacin on Bladder Capacity in SHRs Exposed to Cold Stress
| Treatment Group | Dose (mg/kg) | Bladder Capacity at Room Temperature (mL) | Bladder Capacity during Cold Stress (mL) |
| Vehicle | - | 1.2 ± 0.2 | 0.4 ± 0.1 |
| Solifenacin | 0.1 | 1.3 ± 0.2 | 0.5 ± 0.1 |
| Solifenacin + Mirabegron | 0.1 + 0.1 | 1.3 ± 0.3 | 0.9 ± 0.2* |
Data are presented as mean ± standard deviation. *Indicates a significant difference compared to the vehicle and solifenacin alone groups during cold stress. (Source: Adapted from Imamura et al., 2017)[4]
Experimental Protocols
1. Animal Model and Surgical Preparation:
-
Animals: Female Sprague-Dawley or spontaneously hypertensive rats (10-12 weeks old) are commonly used.
-
Housing: Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle and free access to food and water.
-
Bladder Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine).
-
Make a midline abdominal incision to expose the bladder.
-
A polyethylene (B3416737) catheter (e.g., PE-50) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.
-
The distal end of the catheter is tunneled subcutaneously and externalized at the nape of the neck.
-
The abdominal incision is closed in layers.
-
Allow a recovery period of at least 48 hours post-surgery before conducting cystometric studies.
-
2. Cold Stress-Induced Detrusor Overactivity Protocol:
-
Acclimatization: Place the conscious, unrestrained rat in a metabolic cage located in a room maintained at a constant room temperature (RT) of 27 ± 2°C for at least 20-30 minutes to allow for acclimatization.
-
Baseline Cystometry: Connect the externalized bladder catheter to a pressure transducer and an infusion pump. Infuse saline at a constant rate (e.g., 0.04-0.12 mL/min) and record baseline urodynamic parameters for 20 minutes.
-
Drug Administration: Administer solifenacin or vehicle intravenously or intraperitoneally. A typical intravenous dose of solifenacin is 0.1 mg/kg.[4]
-
Cold Exposure: Five minutes after drug administration, transfer the rat to a cold room maintained at a low temperature (LT) of 4 ± 2°C.
-
Cystometry during Cold Stress: Continue the cystometric recording for 40-60 minutes in the cold environment.
-
Recovery: Return the rat to the room temperature environment and continue recording for another 20 minutes to observe recovery.
3. Urodynamic Parameter Measurement (Cystometry):
-
The bladder catheter is connected via a three-way stopcock to a pressure transducer to record intravesical pressure and to a microinfusion pump for saline infusion.
-
The following parameters are continuously recorded and analyzed:
-
Voiding Interval: The time between micturition events.
-
Bladder Capacity: The volume of saline infused into the bladder at the time of micturition.
-
Basal Pressure: The lowest bladder pressure recorded during filling.
-
Micturition Pressure: The peak bladder pressure during voiding.
-
Non-voiding Contractions: Involuntary bladder contractions that do not result in voiding.
-
Visualizations
Caption: M3 muscarinic receptor signaling pathway in detrusor muscle contraction and the inhibitory action of solifenacin.
Caption: Experimental workflow for evaluating solifenacin in the cold stress-induced detrusor overactivity model.
Caption: Logical relationship of cold stress, detrusor overactivity, and the therapeutic intervention with solifenacin.
References
- 1. Solifenacin significantly improves all symptoms of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solifenacin is effective and well tolerated in patients with neurogenic detrusor overactivity: Results from the double-blind, randomized, active- and placebo-controlled SONIC urodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined treatment with a β3 -adrenergic receptor agonist and a muscarinic receptor antagonist inhibits detrusor overactivity induced by cold stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Validation of Solifenacin in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist, selective for the M3 subtype, used in the treatment of overactive bladder.[1] In preclinical drug development, the quantitative determination of solifenacin in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. A robust and reliable bioanalytical method is therefore essential to ensure the quality and integrity of the data supporting regulatory submissions.
This document provides detailed application notes and protocols for the validation of a bioanalytical method for solifenacin in preclinical samples, adhering to the principles outlined in international regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[2][3][4][5]
Mechanism of Action: M3 Muscarinic Receptor Signaling Pathway
Solifenacin exerts its therapeutic effect by blocking the action of acetylcholine (B1216132) at M3 muscarinic receptors in the smooth muscle of the bladder.[1][6][7][8] This antagonism prevents the Gq-protein-mediated signaling cascade that leads to smooth muscle contraction. The diagram below illustrates this pathway and the inhibitory action of solifenacin.
Bioanalytical Method and Validation Protocols
The following protocols describe a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of solifenacin in rat plasma, a common preclinical matrix.
Recommended LC-MS/MS Method
This method utilizes protein precipitation for sample cleanup, which offers a balance of simplicity and efficiency.
3.1.1 Materials and Reagents
-
Solifenacin analytical standard
-
Solifenacin-d5 (or other suitable stable isotope-labeled internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Control rat plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Ultrapure water
3.1.2 Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve solifenacin and solifenacin-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the solifenacin stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the solifenacin-d5 stock solution with 50:50 (v/v) acetonitrile:water.
3.1.3 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, CS, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working IS solution to all tubes except for the blank matrix sample (add 25 µL of 50:50 acetonitrile:water instead).
-
Vortex briefly (approx. 10 seconds).
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
3.1.4 Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Chromatography | |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., Gemini-NX C18, 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water (pH adjusted to 3.0 with formic acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Solifenacin) | m/z 363.2 → 193.1 (example, should be optimized) |
| MRM Transition (Solifenacin-d5) | m/z 368.2 → 198.1 (example, should be optimized) |
| Dwell Time | 200 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Validation Experiments Protocol
The validation must be performed according to established regulatory guidelines.[1][2][3][4][5]
3.2.1 Selectivity and Specificity
-
Protocol: Analyze at least six individual lots of blank rat plasma. Each blank sample should be tested for interference at the retention times of solifenacin and the IS.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.
3.2.2 Linearity and Calibration Curve
-
Protocol: Prepare a calibration curve using a blank plasma sample and at least six non-zero concentration levels. The curve should be analyzed at the beginning and end of each validation run.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). At least 75% of the standards must meet this criterion.
3.2.3 Accuracy and Precision
-
Protocol: Analyze QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. Perform at least five replicates per level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels (20% for LLOQ).
-
3.2.4 Recovery
-
Protocol: Compare the peak area of solifenacin from extracted plasma samples (at low, medium, and high QC levels) to the peak area of unextracted standards of the same concentration.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the method.
3.2.5 Matrix Effect
-
Protocol: Compare the peak area of solifenacin spiked into post-extraction blank plasma from at least six different sources to the peak area of a pure standard solution.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%.
3.2.6 Stability
-
Protocol: Evaluate the stability of solifenacin in plasma under various conditions by analyzing low and high QC samples stored under these conditions against freshly prepared calibration curves.
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria for the bioanalytical method validation and provide representative data from published literature.
Table 1: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)
| Validation Parameter | Minimum QC Levels | Acceptance Criteria |
| Selectivity | N/A | Response in blank ≤ 20% of LLOQ (analyte), ≤ 5% of IS |
| Linearity (r²) | ≥ 6 non-zero levels | ≥ 0.99 |
| Accuracy | LLOQ, Low, Mid, High | Mean within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | LLOQ, Low, Mid, High | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Low, Mid, High | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | Low, High | IS-normalized matrix factor CV ≤ 15% |
| Stability | Low, High | Mean concentration within ±15% of nominal |
Table 2: Example Quantitative Data for Solifenacin Bioanalytical Method Validation
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Linearity Range | 0.100 - 30.014 | N/A | N/A |
| LLOQ | 0.100 | 95.0 - 105.0 | < 15 |
| Low QC | 0.300 | 92.5 - 107.5 | < 10 |
| Medium QC | 15.0 | 94.0 - 106.0 | < 8 |
| High QC | 25.0 | 96.0 - 104.0 | < 7 |
| Recovery | Low, Mid, High | Mean Recovery: ~85% | < 10 |
| Note: Data in this table is representative and compiled from literature for illustrative purposes.[7] |
Visualized Workflows
The following diagrams provide a high-level overview of the experimental and logical workflows for the bioanalytical method validation of solifenacin.
References
- 1. Solifenacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. solifenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
Solifenacin: A Versatile Tool for Interrogating Muscarinic Receptor Signaling
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Solifenacin (B1663824) is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) integral to a wide array of physiological functions.[1][2][3][4] With its notable selectivity for the M3 receptor subtype over others, solifenacin serves as an invaluable pharmacological tool for dissecting the roles of individual muscarinic receptor subtypes in complex signaling cascades.[1][5] These notes provide a comprehensive guide for utilizing solifenacin in vitro and in vivo to study mAChR signaling, complete with detailed protocols and data presentation for robust and reproducible experimental outcomes.
Solifenacin's primary mechanism of action is the competitive blockade of acetylcholine binding to muscarinic receptors.[1][2][3][4] This antagonism modulates downstream signaling pathways, making it a powerful agent for investigating receptor function in various tissues and cell types. While clinically used for the treatment of overactive bladder due to its effects on detrusor muscle contraction, its specific binding profile makes it an excellent tool for basic research.[1][5][6]
Data Presentation: Solifenacin's Binding and Functional Profile
The following tables summarize the quantitative data on solifenacin's interaction with human muscarinic receptor subtypes, providing a clear reference for its selectivity and potency.
Table 1: Solifenacin Binding Affinities for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean Kᵢ (nM) |
| M₁ | 26 |
| M₂ | 170 |
| M₃ | 12 |
| M₄ | 110 |
| M₅ | 31 |
Data compiled from radioligand binding assays.[7][8]
Table 2: Functional Antagonism of Solifenacin at Muscarinic Receptors
| Assay | Tissue/Cell Type | Agonist | Solifenacin Potency (pA₂/pKᵢ) |
| Carbachol-induced Contractions | Isolated Rat Urinary Bladder | Carbachol (B1668302) | 7.44 (pA₂) |
| Carbachol-induced Ca²⁺ Mobilization | Monkey Bladder Smooth Muscle Cells | Carbachol | 8.5 (pKᵢ) |
| Carbachol-induced Ca²⁺ Mobilization | Monkey Submandibular Gland Cells | Carbachol | 8.2 (pKᵢ) |
pA₂ and pKᵢ values represent the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by solifenacin and the general workflows for the experimental protocols described below.
Caption: Muscarinic receptor signaling pathways antagonized by solifenacin.
Caption: General experimental workflows for studying solifenacin.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of solifenacin for different muscarinic receptor subtypes using a competitive binding assay with a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅).
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
Solifenacin succinate.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of solifenacin in DMSO and dilute it to various concentrations in assay buffer.
-
Dilute [³H]NMS in assay buffer to a final concentration approximately equal to its Kₔ for the receptor subtype being tested.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or varying concentrations of solifenacin.
-
50 µL of [³H]NMS solution.
-
100 µL of cell membrane suspension (protein concentration optimized for each receptor subtype).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the solifenacin concentration.
-
Determine the IC₅₀ value (the concentration of solifenacin that inhibits 50% of specific [³H]NMS binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]NMS and Kₔ is its dissociation constant.
-
Calcium Imaging for Functional Antagonism
This protocol measures the ability of solifenacin to antagonize agonist-induced intracellular calcium mobilization in cells expressing muscarinic receptors (primarily M₁, M₃, or M₅).
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Muscarinic agonist (e.g., carbachol).
-
Solifenacin succinate.
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (2-5 µM) with Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium, wash the cells once with HBSS, and add the loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and leave them in HBSS.
-
-
Antagonist Incubation:
-
Add varying concentrations of solifenacin to the wells and incubate for 15-30 minutes at room temperature. Include wells with buffer only as a control.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of carbachol (typically EC₈₀) to all wells simultaneously using an automated injector.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the responses to the control (agonist alone).
-
Plot the normalized response against the logarithm of the solifenacin concentration to generate an inhibition curve.
-
Determine the IC₅₀ value and, if a Schild analysis is performed, the pA₂ value.
-
Phosphoinositide (PI) Hydrolysis Assay
This protocol assesses the effect of solifenacin on agonist-induced PI hydrolysis, a key downstream event of Gq/₁₁-coupled muscarinic receptors (M₁, M₃, M₅).
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
[³H]myo-inositol.
-
Inositol-free culture medium.
-
Muscarinic agonist (e.g., carbachol).
-
Solifenacin succinate.
-
Lithium chloride (LiCl).
-
Trichloroacetic acid (TCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Labeling:
-
Culture cells in medium containing [³H]myo-inositol (1-5 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Pre-incubation:
-
Wash the cells with inositol-free medium and pre-incubate with varying concentrations of solifenacin in the presence of LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol (B14025) monophosphatases, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Add the muscarinic agonist (e.g., carbachol) and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold TCA (5-10%).
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Collect the supernatant containing the soluble inositol phosphates.
-
-
Chromatographic Separation:
-
Neutralize the supernatant and apply it to a Dowex AG1-X8 column.
-
Wash the column to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the solifenacin concentration to determine the IC₅₀ for the inhibition of agonist-induced PI hydrolysis.
-
cAMP Accumulation Assay
This protocol is designed to measure the effect of solifenacin on the inhibition of adenylyl cyclase activity mediated by Gi/o-coupled muscarinic receptors (M₂ and M₄).
Materials:
-
Cells expressing the M₂ or M₄ muscarinic receptor.
-
Muscarinic agonist (e.g., carbachol).
-
Solifenacin succinate.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding assay).
Procedure:
-
Cell Preparation:
-
Seed cells in an appropriate plate format for the chosen cAMP assay kit.
-
-
Pre-incubation:
-
Pre-treat the cells with varying concentrations of solifenacin in the presence of IBMX (0.1-0.5 mM) for 15-30 minutes.
-
-
Stimulation:
-
Add a fixed concentration of the muscarinic agonist (e.g., carbachol) followed immediately by a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
The agonist will inhibit forskolin-stimulated cAMP production. Solifenacin will reverse this inhibition.
-
Plot the cAMP concentration against the logarithm of the solifenacin concentration.
-
Determine the EC₅₀ for solifenacin's reversal of agonist-mediated inhibition of cAMP accumulation.
-
Conclusion
Solifenacin's well-characterized selectivity profile, particularly its higher affinity for the M₃ receptor subtype, makes it an indispensable tool for researchers studying muscarinic receptor signaling. The detailed protocols provided herein offer a robust framework for investigating the role of specific muscarinic receptor subtypes in various physiological and pathological processes. By employing these standardized methods, researchers can generate high-quality, reproducible data, thereby advancing our understanding of muscarinic pharmacology and facilitating the development of novel therapeutics.
References
- 1. bioline.ru [bioline.ru]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphate-induced alterations in muscarinic receptor binding and phosphoinositide hydrolysis in the human SK-N-SH cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Accumulation of Phosphatidylinositol 4,5-Bisphosphate and Inositol 1,4,5-Trisphosphate Correlates with Calcium Mobilization in Salt-Stressed Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Solifenacin Testing Using Monkey Bladder and Salivary Gland Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). Its therapeutic efficacy is primarily mediated through the blockade of M3 muscarinic receptors in the bladder detrusor muscle, leading to muscle relaxation and increased bladder capacity.[1][2] However, a common side effect of antimuscarinic agents is dry mouth, which results from the blockade of muscarinic receptors in the salivary glands.[3] Preclinical evaluation of the selectivity of new antimuscarinic drugs for the bladder over salivary glands is a critical step in the development of OAB therapies with an improved side-effect profile.[4]
These application notes provide detailed protocols for establishing in vitro models using primary cells isolated from monkey bladder and submandibular salivary glands to assess the potency and selectivity of solifenacin and other antimuscarinic compounds. The use of non-human primate models is particularly relevant due to the high degree of physiological and pharmacological similarity to humans.[5]
Data Presentation
The following tables summarize the in vitro pharmacological data for solifenacin and other antimuscarinic drugs in monkey bladder smooth muscle and submandibular gland cells. This data is essential for comparing the relative potency and selectivity of these compounds.
Table 1: Affinity Constants (pKi) of Antimuscarinic Drugs in Monkey Bladder and Salivary Gland Cells [5]
| Drug | Bladder Smooth Muscle Cells (pKi ± SEM) | Submandibular Gland Cells (pKi ± SEM) |
| Solifenacin | 8.5 ± 0.053 | 8.2 ± 0.051 |
| Oxybutynin | 8.7 ± 0.049 | 9.0 ± 0.061 |
| Tolterodine | 8.5 ± 0.066 | 8.7 ± 0.055 |
| Darifenacin | 8.4 ± 0.058 | 8.8 ± 0.044 |
Data derived from carbachol-induced Ca2+ mobilization studies in cells isolated from Cynomolgus monkeys (n=5).[5]
Table 2: Bladder Selectivity Index of Antimuscarinic Drugs [5]
| Drug | Ki Ratio (Submandibular Gland / Bladder) |
| Solifenacin | 2.1 |
| Oxybutynin | 0.51 |
| Tolterodine | 0.65 |
| Darifenacin | 0.46 |
The bladder-selectivity index is calculated as the ratio of the antagonist affinity constant (Ki) in submandibular gland cells to that in bladder smooth muscle cells. A higher ratio indicates greater selectivity for the bladder.[5]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Solifenacin blocks the M3 muscarinic receptor signaling pathway.
Caption: Workflow for assessing solifenacin's in vitro selectivity.
Experimental Protocols
Protocol 1: Isolation and Culture of Monkey Bladder Smooth Muscle and Salivary Gland Cells
This protocol describes the enzymatic and mechanical dissociation of monkey tissues to establish primary cell cultures.
Materials:
-
Freshly excised Cynomolgus monkey urinary bladder and submandibular salivary gland tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase (Type II)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Sterile dissection tools
-
70 µm cell strainer
-
Centrifuge
-
Tissue culture flasks and plates
Procedure:
-
Tissue Preparation:
-
Place freshly excised tissues in ice-cold DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
In a sterile culture hood, wash the tissues three times with sterile, ice-cold PBS.
-
Carefully remove any excess connective and adipose tissue.
-
Mince the tissues into small pieces (1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile conical tube containing a digestion solution of DMEM with 0.2% collagenase Type II.
-
Incubate at 37°C in a shaking water bath for 60-90 minutes for bladder tissue and 90-120 minutes for salivary gland tissue, or until the tissue is substantially disaggregated.
-
Pipette the cell suspension up and down every 15 minutes to aid dissociation.
-
-
Cell Isolation and Culture:
-
Terminate the digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtered cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in T-75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture using Trypsin-EDTA.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to muscarinic receptor stimulation and its inhibition by solifenacin.
Materials:
-
Primary monkey bladder smooth muscle cells or salivary gland cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Carbachol
-
Solifenacin (and other test compounds)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding:
-
Seed the primary cells into 96-well black, clear-bottom microplates at a density of 5 x 10⁴ cells/well.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing 5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add 100 µL of HBSS to each well.
-
-
Measurement of [Ca²⁺]i:
-
Place the microplate in the fluorescence plate reader.
-
Measure the baseline fluorescence by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add varying concentrations of solifenacin (or other antagonists) to the wells and incubate for 15 minutes.
-
Stimulate the cells by adding a fixed concentration of carbachol (e.g., EC₈₀ concentration, predetermined in a separate experiment).
-
Immediately begin recording the fluorescence at 340 nm and 380 nm for a period of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Plot the antagonist concentration-response curves and determine the pKi values using the Cheng-Prusoff equation.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of solifenacin on monkey bladder and salivary gland cells.
Materials:
-
Primary monkey bladder smooth muscle cells or salivary gland cells
-
Solifenacin (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the primary cells into a 96-well clear microplate at a density of 1 x 10⁴ cells/well.
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of solifenacin. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the concentration-response curves to determine the IC₅₀ value, if applicable.
-
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of solifenacin succinate (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solifenacin hydrochloride solubility and stability in aqueous solutions
Technical Support Center: Solifenacin (B1663824) Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of solifenacin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of solifenacin?
A1: The solubility of solifenacin salts is pH-dependent. Solifenacin succinate (B1194679) is described as freely soluble in water. One study notes its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1][2] Another source indicates that solifenacin succinate has high solubility, with values of about 200-300 mg/mL in media with a pH range of 1 to 6.8 at 37°C.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[4]
Q2: How does pH affect the solubility of solifenacin?
A2: Solifenacin's solubility is significantly higher in acidic conditions compared to neutral or basic conditions. It is described as very soluble in a pH 1.2 buffer, freely soluble in a pH 4.5 buffer, and sparingly soluble in a pH 6.8 buffer.[5] This pH-dependent solubility is critical when preparing solutions for in vitro assays or formulations.
Q3: My solifenacin hydrochloride solution is cloudy. What should I do?
A3: Cloudiness or precipitation indicates that the concentration of solifenacin exceeds its solubility limit under the current conditions (pH, temperature, co-solvents).
-
Verify the pH: Ensure the pH of your aqueous solution is in the acidic range (ideally below 6.0) to maximize solubility.
-
Gentle Warming: Gently warming the solution may help dissolve the compound, but be cautious as this can accelerate degradation.
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[6]
-
Reduce Concentration: If the above methods fail, you may need to prepare a more dilute solution.
Q4: How stable is solifenacin in an aqueous stock solution?
A4: The stability of solifenacin in aqueous solutions is influenced by pH, temperature, and light. Forced degradation studies show that solifenacin is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[7][8] Some studies report stability against thermal degradation and hydrolysis in neutral water, while others show extensive hydrolysis under all pH conditions (acidic, alkaline, and neutral).[7][9] For short-term storage (up to 24-48 hours), it is recommended to store solutions at room temperature, protected from light.[6][10] For longer-term storage, freezing at -20°C is advisable, though it's recommended not to store aqueous solutions for more than one day.[1]
Q5: What are the primary degradation pathways for solifenacin in water?
A5: The main degradation pathways for solifenacin in aqueous media are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage in the solifenacin molecule is susceptible to hydrolysis, particularly under acidic and basic conditions, breaking it down into its constituent acid and alcohol.[7]
-
Oxidation: The nitrogen atom in the quinuclidine (B89598) ring can be oxidized, forming Solifenacin N-oxide.[8] Degradation is also observed under oxidative stress using agents like hydrogen peroxide.[2][6][8]
Data Summary Tables
Table 1: Solubility of Solifenacin Salts in Aqueous Media
| Salt Form | Medium | pH | Temperature (°C) | Solubility | Citation |
| Solifenacin Succinate | Aqueous Buffer | 1.0 - 6.8 | 37 | ~200 - 300 mg/mL | [3] |
| Solifenacin Succinate | PBS | 7.2 | Not Specified | ~10 mg/mL | [1][2] |
| Solifenacin Succinate | Water | Not Specified | Room Temp | Freely Soluble | [11] |
| Solifenacin Succinate | pH 1.2 Buffer | 1.2 | Not Specified | Very Soluble | [5] |
| Solifenacin Succinate | pH 4.5 Buffer | 4.5 | Not Specified | Freely Soluble | [5] |
| Solifenacin Succinate | pH 6.8 Buffer | 6.8 | Not Specified | Sparingly Soluble | [5] |
| This compound | Water | Not Specified | Not Specified | Freely Soluble | [11] |
Table 2: Summary of Solifenacin Stability Under Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Duration / Temp | Observation | Citation |
| Acid Hydrolysis | 0.1N - 5M HCl | 4 - 6 hours at 60-80°C | Significant Degradation | [6][7][12] |
| Base Hydrolysis | 0.1N - 5M NaOH | 3 - 6 hours at 60-80°C | Significant Degradation | [6][7][12] |
| Oxidative | 3% - 30% H₂O₂ | 15 min - 6 hours at RT-60°C | Significant Degradation | [6][8][12] |
| Thermal | Dry Heat | 24 hours at 110°C / 7 days at 80°C | Generally Stable, some studies show minor degradation | [6][7][9] |
| Photolytic | UV / Fluorescent Light | ICH Guidelines | Degradation Observed | [7][13] |
Experimental Protocols & Workflows
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.
Methodology:
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear container (e.g., a glass vial). The solid should be clearly visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved particles settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw a clear aliquot from the supernatant. Filter the aliquot using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved solifenacin using a validated analytical method, such as HPLC-UV.
Protocol 2: Aqueous Stability Assessment (HPLC-Based)
This protocol describes how to perform a forced degradation study to assess the stability of solifenacin in an aqueous solution.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl.
-
Basic: Dilute the stock solution with 0.1 N NaOH.
-
Oxidative: Dilute the stock solution with 3% H₂O₂.
-
Neutral: Dilute the stock solution with purified water.
-
-
Incubation: Incubate the stressed samples at a specific temperature (e.g., 60°C) for a set time (e.g., 6 hours).[10] Keep a control sample at room temperature or refrigerated.
-
Neutralization: After incubation, cool the acidic and basic samples to room temperature and neutralize them (acid with NaOH, base with HCl).
-
Analysis: Analyze all samples (including the time-zero control) using a validated stability-indicating HPLC method. The method must be able to separate the intact solifenacin peak from any degradation products.[6][9]
-
Data Interpretation: Calculate the percentage of solifenacin remaining and the percentage of each degradation product formed relative to the initial concentration.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. The mechanism of solifenacin release from a pH-responsive ion-complex oral suspension in the fasted upper gastrointestinal lumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsinfo.com.au [medsinfo.com.au]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijrpr.com [ijrpr.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
Identifying and characterizing solifenacin synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of solifenacin (B1663824).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in solifenacin synthesis?
A1: During the synthesis of solifenacin, several types of impurities can arise. These are broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process and can include unreacted starting materials, intermediates, and by-products.[1][2]
-
Stereoisomeric Impurities: The synthesis of solifenacin involves the coupling of two chiral centers, which can lead to the formation of four stereoisomers.[3][4] A critical stereoisomeric impurity is Solifenacin Succinate EP Impurity G, which is the (1R, 3'R)-isomer.[3]
-
Degradation Products: Solifenacin can degrade under various stress conditions such as oxidation, light exposure, and in some cases, acidic or basic environments.[5][6] Common degradation products include Solifenacin N-oxide (Impurity I) and Impurity K, which results from oxidation.[2][4][7][8][9]
Q2: How can I identify and quantify solifenacin impurities?
A2: The most common and effective analytical technique for the identification and quantification of solifenacin impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][10] A validated, stability-indicating HPLC method can separate solifenacin from its impurities, allowing for their accurate measurement.[11][12] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the structural elucidation of unknown impurities.[7][8]
Q3: What are the typical stress conditions used in forced degradation studies of solifenacin?
A3: Forced degradation studies are performed to understand the stability of solifenacin and to identify potential degradation products.[5] According to International Conference on Harmonisation (ICH) guidelines, typical stress conditions include:
-
Acidic Hydrolysis: e.g., 1N HCl at 60°C for 6 hours.[12]
-
Basic Hydrolysis: e.g., 1N NaOH for 6 hours at 60°C.[12]
-
Oxidative Degradation: e.g., 20% hydrogen peroxide at 60°C for 6 hours.[12]
-
Thermal Degradation: e.g., exposure to 105°C for 6 hours.[12]
-
Photolytic Degradation: e.g., exposure to 1.2 million lux hours and 200 Watt hours.[12]
Q4: I am observing poor peak shape (peak tailing) for solifenacin and its impurities in my HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like solifenacin and its impurities is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[13] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 units below the pKa of your analytes (a pH of 2.5-3.5 is often effective). This ensures they are fully protonated and minimizes interaction with silanol groups.[13]
-
Use a Buffer: Incorporate a buffer like phosphate (B84403) or acetate (B1210297) (10-25 mM) to maintain a stable pH.[13]
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase can mask the active silanol sites.[13]
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak asymmetry. Try diluting your sample.[13]
Troubleshooting Guides
Issue 1: An unknown peak is consistently appearing in my chromatogram.
| Possible Cause | Troubleshooting Step |
| A new process-related impurity | Review the synthetic route for potential side reactions. If possible, isolate the impurity using preparative chromatography for structural elucidation by NMR and MS. |
| A degradation product | Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if the peak intensity increases, which would help in identifying the degradation pathway.[5][6] |
| Contamination | Ensure all solvents, reagents, and glassware are clean. Analyze a blank injection (mobile phase only) to rule out contamination from the HPLC system. |
Issue 2: Difficulty in separating stereoisomeric impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Use a chiral stationary phase column, such as Chiralpak AD-H, which is specifically designed for separating enantiomers and diastereomers.[14] |
| Suboptimal mobile phase | Modify the mobile phase composition. For chiral separations, a mobile phase containing n-hexane, isopropyl alcohol, and diethylamine (B46881) has been shown to be effective.[15] |
| Temperature fluctuations | Maintain a constant column temperature, as temperature can affect chiral separations. A temperature of 30°C is often used.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies and typical validation parameters for HPLC methods used to quantify solifenacin impurities.
Table 1: Summary of Forced Degradation Studies for Solifenacin Succinate
| Stress Condition | % Degradation | Reference |
| Acid (1N HCl) | 1.95 | [12] |
| Base (1N NaOH) | 0.83 | [12] |
| Peroxide (20%) | 0.2 | [12] |
| Thermal (105°C) | 2.6 | [12] |
| Photolytic | 2.0 | [12] |
| Humidity (90% RH) | 0.4 | [12] |
Table 2: Typical HPLC Method Validation Parameters for Solifenacin Impurities
| Parameter | Typical Value/Range | Reference |
| Linearity Range (impurities) | LOQ to 200% of the specification level (e.g., 0.5%) | [11] |
| Limit of Quantification (LOQ) | 0.135 - 0.221 µg/mL | [11] |
| Accuracy (% Recovery) | 70-130% | [12] |
| Precision (%RSD) | < 15% for LOQ, < 10% for other levels | [10] |
| Robustness | Method should be unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, temperature). | [10][12] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Solifenacin and its Impurities
-
Objective: To separate and quantify solifenacin and its related impurities.
-
Instrumentation: HPLC system with a UV or PDA detector.[3]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]
-
Mobile Phase A: 0.05 M phosphate buffer, pH adjusted to 3.5 with phosphoric acid.[16]
-
Mobile Phase B: Acetonitrile (B52724).[16]
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10-20 µL.[3]
-
-
Sample Preparation:
Protocol 2: Forced Degradation Study
-
Objective: To assess the stability of solifenacin under stress conditions and identify degradation products.
-
Procedure:
-
Acid Degradation: Dissolve the solifenacin sample in 1N HCl and heat at 60°C. After the specified time, cool the solution and neutralize it with an equivalent amount of 1N NaOH.[5][12]
-
Base Degradation: Dissolve the sample in 1N NaOH and heat at 60°C. After the specified time, cool and neutralize with 1N HCl.[12]
-
Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 20%) and maintain at 60°C.[12]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).[12]
-
Photolytic Degradation: Expose the sample to controlled light conditions.[12]
-
Analyze all stressed samples by a stability-indicating HPLC method alongside an unstressed control sample.
-
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
- 12. ijrpr.com [ijrpr.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. hakon-art.com [hakon-art.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Solifenacin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solifenacin (B1663824) in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for solifenacin?
Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It has a high affinity for the M3, M1, and M2 subtypes.[1] In the bladder, M3 receptors are primarily responsible for the contraction of the detrusor muscle.[2][3] By blocking these receptors, solifenacin reduces involuntary bladder contractions, which is the basis for its use in treating overactive bladder.[2][4] While M2 receptors are more numerous in the bladder, M3 receptors are the primary target for contraction.[1][2]
Q2: What are the key pharmacokinetic properties of solifenacin to consider in animal studies?
Solifenacin is well-absorbed orally with a bioavailability of approximately 90%.[1][5] Peak plasma concentrations are typically reached within 3 to 8 hours after administration.[1][5][6] It is highly bound to plasma proteins (around 98%), mainly to alpha-1-acid glycoprotein.[7] The elimination half-life is long, ranging from 45 to 68 hours in humans, which allows for once-daily dosing.[6][8] Metabolism is primarily mediated by the CYP3A4 enzyme in the liver.[6][8][9][10]
Q3: What are the common adverse effects of solifenacin observed in animal studies?
At higher doses, the most common adverse effects are consistent with anticholinergic activity and can include mydriasis (dilation of the pupils), salivation, and CNS toxicity (including underactivity, ataxia, tremors, and convulsions).[11] In some studies, changes in urinary output and electrolyte levels have been noted, suggesting the kidneys may be a sensitive target tissue.[11]
Q4: Are there any known species-specific differences in response to solifenacin?
The available data from mice, rats, and dogs indicate a generally similar profile of action and toxicity, primarily related to its antimuscarinic effects.[11] However, metabolic rates and drug exposure levels can vary between species, necessitating careful dose selection and pharmacokinetic analysis for each animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No change in bladder activity) | Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations at the M3 receptors. | Refer to the dose-response tables below for guidance on effective dose ranges in different animal models. Consider a dose-escalation study to determine the optimal dose for your specific experimental conditions. |
| Inappropriate Route of Administration: The chosen route may result in poor bioavailability. | Oral gavage is a common and effective route. For more direct and rapid effects, intravenous administration can be considered, though doses will need to be adjusted accordingly.[12] | |
| Metabolic Differences: The animal model may have a higher rate of metabolism for solifenacin. | Consider pharmacokinetic studies to determine the plasma concentration and half-life of solifenacin in your specific animal strain. | |
| Excessive Anticholinergic Side Effects (e.g., severe dry mouth, constipation, blurred vision) | Dosage Too High: The administered dose is likely exceeding the therapeutic window and causing systemic anticholinergic effects. | Reduce the dosage. Refer to the No-Observed-Adverse-Effect-Level (NOAEL) data in the tables below to guide dose adjustment. |
| High Receptor Occupancy in Non-Target Tissues: Solifenacin has affinity for muscarinic receptors in other tissues besides the bladder.[13] | While solifenacin shows some selectivity for the bladder, off-target effects are possible at higher doses.[14] A lower dose may improve tissue selectivity. | |
| Unexpected CNS Effects (e.g., sedation, hyperactivity, tremors) | High Dose Crossing Blood-Brain Barrier: Although it does not readily cross the blood-brain barrier at therapeutic doses, high concentrations of solifenacin can lead to CNS toxicity.[11] | Immediately reduce the dosage. The NOAEL for CNS effects should be a key consideration in dose selection. |
| Variable Results Between Animals | Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the drug can lead to variability. | Ensure proper training on the chosen administration technique (e.g., oral gavage) to guarantee consistent delivery of the intended dose. |
| Biological Variability: Individual differences in metabolism and drug response can contribute to variability. | Increase the sample size (number of animals per group) to improve statistical power and account for individual variations. |
Data Presentation: Solifenacin Dosage in Animal Studies
Table 1: Solifenacin Dosage and Effects in Rodent Models
| Species | Route of Administration | Dosage Range | Observed Effects | No-Observed-Adverse-Effect-Level (NOAEL) |
| Mouse | Oral | Up to 250 mg/kg/day | No effect on fertility or early embryonic development.[15] At 100 mg/kg/day, reduced fetal body weights were observed.[15] | 10 mg/kg/day in juvenile mice.[16] |
| Rat | Intravenous | 0.35 mg/kg | 30% increase in maximum bladder capacity.[12] | 5 mg/kg/day in a 4-week study.[11] |
| Rat | Oral | 5, 10, 25, 50 mg/kg/day | Mydriasis and salivation at ≥10 mg/kg/day.[11] Deaths occurred at 25 and 50 mg/kg/day.[11] | 5 mg/kg/day.[11] |
| Rat | Oral | Up to 20 mg/kg/day (males), 15 mg/kg/day (females) | No increase in tumors in a 104-week carcinogenicity study.[5] | Not specified for carcinogenicity. |
Table 2: Solifenacin Dosage and Effects in Non-Rodent Models
| Species | Route of Administration | Dosage Range | Observed Effects | No-Observed-Adverse-Effect-Level (NOAEL) |
| Dog | Oral | 1, 3, 10, 30 mg/kg/day (4 weeks) | Excessive salivation, vomiting, tremors, ataxia, and convulsions at higher doses.[11] | 3 mg/kg/day.[11] |
| Dog | Oral | 3, 6, 12, 25/18 mg/kg/day (13 weeks) | Similar effects to the 4-week study at higher doses. | 12 mg/kg/day.[11] |
| Rabbit | Oral | 5 mg (single dose) | Used for in vivo absorption studies.[7] | Not applicable. |
Experimental Protocols
Protocol 1: Evaluation of Bladder Function in Anesthetized Rats
This protocol is a generalized procedure based on common methodologies for assessing the in vivo efficacy of bladder control agents.
-
Animal Preparation:
-
Adult female Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., urethane).
-
A catheter is inserted into the bladder via the urethra for infusion of saline and measurement of intravesical pressure.
-
A venous catheter is placed for intravenous drug administration.
-
-
Cystometry:
-
The bladder is continuously filled with saline at a constant rate.
-
Bladder pressure is recorded throughout the filling and voiding phases.
-
Baseline bladder capacity and micturition pressure are established.
-
-
Drug Administration:
-
Solifenacin is dissolved in a suitable vehicle (e.g., saline).
-
A single intravenous dose of solifenacin (e.g., 0.35 mg/kg) is administered.[12]
-
Cystometry is repeated to assess the effect of solifenacin on bladder capacity and pressure.
-
-
Data Analysis:
-
Changes in bladder capacity, micturition pressure, and voiding frequency are calculated and compared to baseline values.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Mandatory Visualizations
Caption: Solifenacin's mechanism of action on the M3 receptor signaling pathway in bladder detrusor muscle.
Caption: A generalized workflow for in vivo studies of solifenacin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 3. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Solifenacin in overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting Solifenacin In Vitro Assay Variability
Welcome to the Technical Support Center for solifenacin (B1663824) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of solifenacin?
A1: Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It has a high affinity for the M3, M1, and M5 receptor subtypes, and a slightly lower affinity for M2 and M4 subtypes.[2][3][4] In the bladder, its antagonism of M3 receptors is the primary mechanism for reducing smooth muscle contraction, while antagonism of M2 receptors may also play a role.[2][3][5]
Q2: Which signaling pathways are modulated by solifenacin?
A2: Solifenacin blocks the signaling pathways initiated by acetylcholine binding to muscarinic receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6]
Muscarinic Receptor Signaling Pathways
Caption: A decision tree for troubleshooting variability in solifenacin assays.
Q5: My IC50 values for solifenacin are inconsistent between experiments. What are the potential causes?
A5: Inconsistent IC50 values are a common problem in cell-based assays. S[7]everal factors could be contributing to this variability:
-
Cell Culture Conditions:
-
Passage Number: Cells at high passage numbers can exhibit altered receptor expression and signaling. It is crucial to use cells within a consistent and validated passage range. [8] * Cell Density: The number of cells seeded per well can affect the overall signal and the response to the compound. Inconsistent cell density is a major source of variability. [8][9] * Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells will respond poorly and inconsistently. *[8] Reagent Handling:
-
Solifenacin Stock: Repeated freeze-thaw cycles of the solifenacin stock solution can lead to degradation. It is recommended to aliquot the stock solution upon receipt.
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical. For antagonist assays, an agonist concentration that produces 80% of the maximal response (EC80) is typically used. If this concentration varies, the calculated IC50 for solifenacin will also shift.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the specified incubation times for compound addition and cell stimulation.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in the final compound concentrations. E[10]nsure pipettes are regularly calibrated.
-
A6: A low signal-to-noise ratio can make it difficult to obtain reliable data. Consider the following:
-
Cell Line: Confirm that the cell line expresses a sufficient number of functional receptors to generate a robust signal.
-
Calcium Dye Loading: Optimize the concentration of the calcium indicator dye and the loading time. Insufficient loading will result in a weak signal, while excessive loading can be toxic to the cells.
-
Agonist Potency: Verify the potency of your agonist. If the agonist has degraded, it will not be able to stimulate a maximal response.
-
Assay Buffer: Ensure the assay buffer contains an appropriate concentration of calcium. Some protocols may require specific buffer compositions.
Q7: The dose-response curve for solifenacin appears shallow or has a poor fit. What does this indicate?
A7: A shallow dose-response curve (Hill slope < 0.8) or a poor curve fit can indicate several issues:
-
Compound Solubility: Solifenacin may be precipitating at higher concentrations in the assay medium. Visually inspect the wells with the highest concentrations for any signs of precipitation. Reducing the final DMSO concentration can sometimes help.
-
Assay Interference: The compound may be interfering with the assay components, such as the fluorescent dye.
-
Complex Pharmacology: The observed effect could be due to solifenacin interacting with multiple receptor subtypes if you are not using a specific recombinant cell line.
Data Presentation
The following tables provide reference values for solifenacin's binding affinity and functional potency at the five human muscarinic receptor subtypes. Note that values can vary between different studies and experimental conditions.
Table 1: Solifenacin Binding Affinity (Ki) at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
| (Data sourced from a radioligand receptor binding assay.)[4] |
Table 2: Solifenacin Functional Antagonism (pKi) in Rat Bladder and Salivary Gland Cells
| Tissue | pKi |
| Bladder Smooth Muscle Cells | 8.12 |
| Salivary Gland Cells | 7.57 |
| (Data from an in vitro study measuring inhibition of carbachol-induced Ca2+ increases.)[4] |
Experimental Protocols
Below are detailed methodologies for common in vitro assays used to characterize solifenacin.
Calcium Flux Assay Workflow
Caption: A typical workflow for a calcium flux antagonist assay.
Protocol 1: Calcium Flux Antagonist Assay
This protocol describes how to measure the inhibitory effect of solifenacin on agonist-induced calcium mobilization in cells expressing a Gq-coupled muscarinic receptor (e.g., M3).
Materials:
-
CHO-hM3 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (an anion-exchange transport inhibitor)
-
Solifenacin
-
Muscarinic agonist (e.g., Carbachol)
-
384-well black, clear-bottom assay plates
Methodology:
-
Cell Plating:
-
Harvest and resuspend CHO-hM3 cells in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a serial dilution of solifenacin in assay buffer.
-
Add 12.5 µL of the solifenacin dilutions to the respective wells of the cell plate. Include vehicle controls.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist (Carbachol) at a concentration that is 4 times the final desired EC80 concentration.
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the agonist solution to each well.
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percent inhibition (relative to controls) against the logarithm of the solifenacin concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of solifenacin for a muscarinic receptor using a competition binding assay.
-
Cell membranes prepared from cells expressing the muscarinic receptor of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Solifenacin.
-
Atropine (B194438) (for determining non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Assay Setup:
-
Prepare serial dilutions of solifenacin in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM atropine (for non-specific binding) or solifenacin dilution.
-
50 µL of the radioligand ([3H]-NMS) at a concentration close to its Kd.
-
100 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters 3-4 times with ice-cold binding buffer.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the solifenacin concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Solifenacin - Wikipedia [en.wikipedia.org]
- 2. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Forced Degradation Studies of Solifenacin Succinate for Stability Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of solifenacin (B1663824) succinate (B1194679). The information is designed to assist with experimental design, execution, and interpretation of results for the stability assessment of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for solifenacin succinate?
A forced degradation study, or stress testing, is essential to understand the intrinsic stability of solifenacin succinate. It involves subjecting the drug substance to conditions harsher than standard accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] This information is critical for developing and validating stability-indicating analytical methods, which are required by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the quality, safety, and efficacy of the final drug product.[1][2]
Q2: Under which conditions is solifenacin succinate most likely to degrade?
Based on available literature, solifenacin succinate shows notable degradation under oxidative and photolytic conditions.[1][2] Some studies also report degradation under acidic and alkaline hydrolysis, while it is generally found to be more stable under thermal and neutral hydrolytic stress.[2][3] The extent of degradation can vary significantly depending on the specific experimental parameters such as the concentration of the stressor, temperature, and duration of exposure.[1]
Q3: What are the major degradation products of solifenacin succinate?
The most commonly identified degradation product of solifenacin succinate is Solifenacin N-oxide, which is primarily formed under oxidative stress.[2][4] Other process-related impurities can also be formed during degradation.[2] In some cases, acid and base hydrolysis can lead to the formation of other degradation products.[3]
Q4: Can I use a different HPLC column than what is specified in the protocols?
While the provided protocols specify certain columns that have been shown to work well, other C8 or C18 columns with similar specifications (e.g., particle size, length, and internal diameter) can potentially be used. However, it is crucial to perform method validation with the chosen column to ensure adequate separation of solifenacin succinate from all potential degradation products. System suitability parameters such as resolution, tailing factor, and theoretical plates should be carefully monitored.
Q5: How do I confirm the identity of the degradation products?
Identifying unknown peaks in your chromatogram is a critical step. Techniques such as mass spectrometry (MS), particularly LC-MS, can be coupled with HPLC to determine the mass-to-charge ratio (m/z) of the degradation products, providing valuable information about their molecular weight. Further structural elucidation can be achieved using techniques like NMR spectroscopy.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies on solifenacin succinate, providing a comparative overview of its stability under different stress conditions.
| Stress Condition | Stress Agent & Concentration | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 6 hours | 1.95 | [5] |
| Base Hydrolysis | 1N NaOH | 60°C | 6 hours | 0.83 | [5] |
| Oxidative | 20% H₂O₂ | 60°C | 6 hours | 0.2 | [5] |
| Thermal | Dry Heat | 105°C | 6 hours | 2.6 | [5] |
| Photolytic | UV Light | Ambient | - | 2.0 | [5] |
| Humidity | - | 90% RH | 72 hours | 0.4 | [5] |
| Water Hydrolysis | Water | 60°C | 12 hours | Not specified | [5] |
Note: The percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments in the forced degradation of solifenacin succinate.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of solifenacin succinate in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Procedures
-
Acid Hydrolysis:
-
To a known volume of the working solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Reflux the mixture at 60°C for 6 hours.[5]
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).
-
Dilute the solution to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the working solution, add an equal volume of 1N sodium hydroxide (NaOH).
-
Reflux the mixture at 60°C for 6 hours.[5]
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 1N hydrochloric acid (HCl).
-
Dilute the solution to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the working solution, add an equal volume of 20% hydrogen peroxide (H₂O₂).
-
Keep the mixture at 60°C for 6 hours.[5]
-
Dilute the solution to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 6 hours.[5]
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent to obtain a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., in a UV chamber) for a specified duration.[5]
-
Simultaneously, keep a control sample in the dark to differentiate between thermal and photolytic degradation.
-
After exposure, dissolve the sample in a suitable solvent to obtain a known concentration for HPLC analysis.
-
Analytical Method: RP-HPLC
A stability-indicating RP-HPLC method is crucial for separating solifenacin succinate from its degradation products. A typical method would involve:
-
Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where solifenacin succinate and its degradation products have significant absorbance (e.g., 220 nm).
-
Injection Volume: A fixed volume, typically 10 or 20 µL.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Silanol interactions with the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity silica (B1680970) column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Replace the column if it's old or has been subjected to harsh conditions. |
| Ghost Peaks | - Contamination in the mobile phase or sample. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler. - Inject a blank solvent to check for carryover. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column is not efficient. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH). - Try a different column with a different selectivity. - Ensure the column is properly conditioned. |
| No Peaks or Very Small Peaks | - No injection occurred. - Detector is off or not set to the correct wavelength. - Sample degradation is complete. | - Check the autosampler for proper operation. - Verify detector settings. - Analyze a known standard of solifenacin succinate to confirm system performance. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of solifenacin succinate.
Caption: Troubleshooting logic for HPLC analysis issues.
References
Technical Support Center: Minimizing Off-Target Effects in Experiments with High Solifenacin Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in experiments involving high concentrations of solifenacin (B1663824).
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-target activities of solifenacin?
Solifenacin is a competitive muscarinic receptor antagonist with the highest affinity for the M3, M1, and M2 muscarinic receptors.[1] Its primary therapeutic effect in treating overactive bladder is achieved through antagonism of M3 receptors in the bladder's detrusor muscle, preventing contraction.[1] While it is selective for muscarinic receptors, at higher concentrations, off-target effects can occur. A significant off-target interaction is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can have cardiovascular implications.[2][3] Solifenacin is also metabolized by cytochrome P450 enzymes, primarily CYP3A4, and to a lesser extent by CYP1A1 and CYP2D6.[4][5][6]
Q2: What is considered a "high concentration" of solifenacin in an experimental setting?
Defining a "high concentration" is context-dependent. In clinical settings, peak plasma concentrations (Cmax) after 5 mg and 10 mg oral doses are approximately 32.3 ng/mL (89 nM) and 62.9 ng/mL (174 nM), respectively.[1] In preclinical in vivo studies in rats, doses up to 30 mg/kg/day have been used.[7] For in vitro experiments, concentrations should ideally be kept as close to the desired on-target effective concentration as possible. Concentrations significantly exceeding the Ki values for muscarinic receptors (see Table 1) or approaching the IC50 for off-targets like the hERG channel (see Table 2) should be considered "high" and warrant careful control experiments.
Q3: What are the potential consequences of off-target effects of solifenacin in my experiments?
Off-target effects can lead to misinterpretation of experimental results. For example, an observed cellular phenotype might be attributed to the intended M3 receptor blockade when it is actually caused by an interaction with an unrelated target. At high concentrations, blockade of the hERG channel can lead to QT prolongation, a concern in cardiovascular safety studies.[3][8][9] Furthermore, inhibition of CYP enzymes could affect the metabolism of other compounds in your experimental system.
Q4: How can I minimize the risk of off-target effects from the outset of my experimental design?
Proactive strategies are crucial. Firstly, use the lowest effective concentration of solifenacin that achieves the desired on-target effect. Conduct dose-response studies to determine the optimal concentration. Secondly, include appropriate controls. This should involve a negative control (vehicle) and, if possible, a structurally related but inactive compound to control for effects of the chemical scaffold. Additionally, using a different muscarinic antagonist with a distinct off-target profile can help confirm that the observed effect is due to on-target activity. Finally, consider the expression levels of on- and potential off-target proteins in your experimental model.
Data Presentation
Table 1: Solifenacin Binding Affinities for Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| Human M1 | 26 | Human | [10] |
| Human M2 | 170 | Human | [10] |
| Human M3 | 12 | Human | [10] |
| Human M4 | 110 | Human | [10] |
| Human M5 | 31 | Human | [10] |
Table 2: Solifenacin Off-Target Interactions
| Off-Target | Assay Type | IC50 / Ki (nM) | Species/Cell Line | Reference |
| hERG Channel | Patch Clamp | 88.9 (IC50) | HEK293 | [2] |
| hERG Channel | Electrophysiology | 270 (IC50) | CHO | [11] |
| CYP2D6 | In vitro inhibition | 7,200 (Ki) | Human Liver Microsomes | [12] |
| CYP3A4 | In vitro inhibition | 14,000 (Ki) | Human Liver Microsomes | [12] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to identify and mitigate off-target effects, along with troubleshooting guides.
Experimental Workflow for Investigating Off-Target Effects
Caption: A generalized workflow for investigating and mitigating off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of solifenacin with its intended target (e.g., M3 receptor) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to 80-90% confluency.
-
Harvest and resuspend cells in an appropriate buffer to a concentration of 2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of solifenacin or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein by Western blot or other quantitative protein analysis methods.
-
Troubleshooting Guide for CETSA
| Issue | Possible Cause | Solution |
| No thermal shift observed for the on-target protein | Insufficient compound concentration or incubation time. | Increase solifenacin concentration or extend the incubation period. |
| Low target protein expression. | Use a cell line with higher expression or an overexpression system. | |
| The target protein is not stabilized by ligand binding. | This is a limitation of the assay; consider an alternative target engagement method. | |
| High variability between replicates | Inconsistent heating/cooling. | Ensure all samples are heated and cooled uniformly in the thermal cycler. |
| Incomplete cell lysis. | Optimize the lysis procedure with different buffers or more freeze-thaw cycles. | |
| Unexpected thermal shift in a non-target protein | Potential off-target engagement. | This is a key finding. Validate this interaction with an orthogonal assay like a radioligand binding assay. |
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of solifenacin for a potential off-target receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the receptor of interest. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the off-target receptor, and varying concentrations of solifenacin.
-
For total binding, omit solifenacin. For non-specific binding, add a high concentration of a known unlabeled ligand for the off-target receptor.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of solifenacin and calculate the Ki using the Cheng-Prusoff equation.
-
Troubleshooting Guide for Radioligand Binding Assays
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand is "sticky" or used at too high a concentration. | Reduce the radioligand concentration. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Insufficient washing. | Increase the number or volume of wash steps with ice-cold buffer.[13] | |
| Low specific binding signal | Low receptor density in the membrane preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| Poor reproducibility | Inaccurate pipetting. | Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Incomplete mixing. | Gently agitate the plate during incubation. |
Signaling Pathways and Logical Relationships
On-Target M3 Muscarinic Receptor Signaling Pathway
Caption: Solifenacin's on-target effect on the M3 receptor signaling pathway.
Potential Off-Target hERG Channel Interaction
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ics.org [ics.org]
- 3. Solifenacin linked QT interval prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Solifenacin Impurity K Detection by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC-MS method development for the detection of solifenacin (B1663824) impurity K.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of solifenacin impurity K by HPLC-MS.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| PEAK-01 | Why am I seeing poor peak shape (tailing or fronting) for solifenacin or impurity K? | 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes, leading to secondary interactions with the stationary phase. 2. Column overload: Injecting too much sample can saturate the column, causing peak distortion.[1] 3. Column contamination or degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.[1] 4. Injection solvent stronger than mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1] | 1. Optimize mobile phase pH: A mobile phase pH of 7 is recommended, using an ammonium (B1175870) acetate (B1210297) buffer to ensure good peak shape for both solifenacin and impurity K.[2][3] 2. Reduce injection volume or sample concentration: Dilute the sample or reduce the injection volume to avoid overloading the column. 3. Flush the column or use a guard column: Regularly flush the column with a strong solvent to remove contaminants.[4] A guard column can also help protect the analytical column. 4. Use a weaker injection solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| SENS-01 | I am experiencing low sensitivity for impurity K. | 1. Suboptimal mass spectrometry parameters: Incorrect ionization source settings, cone voltage, or collision energy can lead to poor signal intensity. 2. Ion suppression: Co-eluting matrix components can suppress the ionization of impurity K in the mass spectrometer. 3. Sample degradation: Impurity K may be unstable under certain sample preparation or storage conditions. | 1. Optimize MS parameters: Use an ESI(+) ion mode.[2] Systematically optimize the cone voltage and collision energy to maximize the signal for the specific m/z of impurity K. 2. Improve sample cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. 3. Ensure sample stability: Prepare samples fresh and store them at low temperatures. Avoid prolonged exposure to light or oxidative conditions. |
| SEP-01 | I am having difficulty separating impurity K from solifenacin N-oxide (Impurity I), as they have the same molecular weight. | 1. Inadequate chromatographic resolution: The HPLC method may not have sufficient resolving power to separate these two isomers. | 1. Use the recommended column and mobile phase: An XBridge C18 column (250 x 4.6 mm, 5 µm particle size) with a mobile phase of ammonium acetate buffer (pH 7) and acetonitrile (B52724) (50:50 v/v) has been shown to successfully separate impurity K and impurity I.[2][3] 2. Optimize the gradient: If co-elution persists, a shallow gradient elution program may improve separation. |
| RT-01 | My retention times are shifting between injections. | 1. Inconsistent mobile phase composition: Improperly mixed or degassed mobile phase can lead to retention time drift.[4] 2. Fluctuations in column temperature: Temperature variations can affect retention times.[4] 3. Column equilibration: Insufficient equilibration time between injections can cause retention time shifts.[4] | 1. Prepare fresh mobile phase and degas thoroughly: Ensure the mobile phase is well-mixed and degassed before use.[5] 2. Use a column oven: Maintain a constant column temperature (e.g., 30 °C) using a column oven.[3][4] 3. Ensure adequate equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection.[4] |
| BL-01 | I am observing a noisy or drifting baseline. | 1. Contaminated mobile phase or HPLC system: Impurities in the solvents or buildup of contaminants in the system can cause baseline issues.[5] 2. Air bubbles in the system: Air bubbles in the pump or detector can lead to baseline noise.[4][6] 3. Detector lamp issues: An aging or unstable detector lamp can cause baseline drift.[4] | 1. Use high-purity solvents and flush the system: Use HPLC or MS-grade solvents and regularly flush the entire HPLC system with a strong solvent. 2. Degas the mobile phase and purge the system: Thoroughly degas the mobile phase and purge the pump to remove any air bubbles.[4] 3. Check and replace the detector lamp if necessary: Monitor the lamp's energy output and replace it if it is low or unstable.[4] |
Frequently Asked Questions (FAQs)
Q1: What is solifenacin impurity K and why is it important to monitor?
A1: Solifenacin impurity K is an oxidation product of solifenacin.[2][3][7] It is crucial to monitor and control its levels in solifenacin succinate (B1194679) tablets to ensure the drug product's safety, efficacy, and compliance with regulatory standards.[2][8]
Q2: How can I differentiate impurity K from impurity I, since they have the same molecular weight?
A2: While both are oxidation products of solifenacin with the same molecular weight, they can be distinguished by their chromatographic retention times and UV spectra.[2][3] Using the recommended HPLC method, impurity K has a different retention time than impurity I.[2] Additionally, impurity K exhibits a prominent UV absorption band around 250 nm, which is not present in the UV spectrum of impurity I.[2][3]
Q3: What are the recommended starting HPLC-MS parameters for the analysis of impurity K?
A3: A good starting point for method development is provided in the table below. These parameters may require further optimization for your specific instrumentation and sample matrix.
Experimental Protocols
Sample Preparation
-
Weigh and transfer a quantity of powdered solifenacin succinate tablets equivalent to 5 mg of solifenacin into a 25 mL volumetric flask.
-
Add 12.5 mL of a pH 11 NaOH solution and sonicate for 10 minutes.
-
Add 5 mL of ethanol (B145695) and 1 mL of DMF, and sonicate for another 10 minutes.
-
Make up the volume with acetonitrile and sonicate for an additional 10 minutes.
-
Filter the suspension through a 0.45 µm Nylon filter, discarding the initial 2 mL of the filtrate.[9]
HPLC Method
| Parameter | Recommended Condition |
| Column | XBridge C18 (Waters), 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) mixture of ammonium acetate buffer (pH 7) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 220 nm |
Ammonium acetate buffer (pH 7) preparation: Dissolve 1.23 g of ammonium acetate in 1 L of water and adjust the pH to 7 with ammonia (B1221849) or acetic acid.[3]
Mass Spectrometry Method
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive (+) |
| Drying and Nebulizing Gas | Nitrogen |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Note: Specific voltages and temperatures for the ion source and mass analyzer should be optimized for the instrument in use.
Visualizations
Experimental Workflow for Impurity K Analysis
Caption: Workflow for solifenacin impurity K analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. mdpi.com [mdpi.com]
Adjusting HPLC mobile phase for optimal separation of solifenacin and its impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of solifenacin (B1663824) and its impurities using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of solifenacin and its related substances.
Question 1: Why am I observing poor peak shape (tailing or fronting) for the solifenacin peak?
Answer:
Poor peak shape for solifenacin, a basic compound, is a common issue in reversed-phase HPLC.
-
Peak Tailing: This is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1] To mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 3 or below) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2] Solifenacin has a pKa of approximately 8.5, so at a low pH, it will be fully protonated and exhibit consistent retention.[3]
-
Use a Mobile Phase Additive: Incorporating a basic additive like triethylamine (B128534) (TEA) can compete with solifenacin for binding to active silanol sites, thus improving peak symmetry.[2]
-
Employ End-Capped Columns: Modern, well-end-capped C8 or C18 columns have fewer accessible silanol groups, leading to significantly reduced tailing for basic compounds.[1]
-
-
Peak Fronting: This can occur due to:
-
Sample Overload: Injecting too concentrated a sample can lead to fronting. Try diluting your sample or reducing the injection volume.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front. It is always best to dissolve the sample in the initial mobile phase.
-
Question 2: How can I improve the resolution between solifenacin and its closely eluting impurities?
Answer:
Achieving adequate resolution between solifenacin and its impurities, such as solifenacin N-oxide, is critical for accurate quantification.[4]
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer will alter the retention times of the compounds. A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve resolution.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can alter the selectivity between solifenacin and its impurities, especially if the impurities have different pKa values.
-
-
Adjust the Gradient Program: If using a gradient method, modifying the slope of the gradient can enhance separation. A shallower gradient around the elution time of the critical pair will provide better resolution.
-
Change the Stationary Phase: Switching to a column with a different selectivity (e.g., from a C18 to a C8 or a phenyl column) can alter the elution order and improve the separation of co-eluting peaks.
Question 3: My retention times are shifting from one injection to the next. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analytical method. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate pH adjustment and precise mixing of solvents. The mobile phase should also be properly degassed to prevent pump cavitation and flow rate fluctuations.
-
Column Temperature Fluctuations: Maintaining a constant column temperature using a column oven is crucial for reproducible retention times. Even small changes in ambient temperature can affect viscosity and, consequently, retention.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an unstable flow rate and shifting retention times.
Data Presentation
The following tables summarize various reported HPLC methods for the analysis of solifenacin, providing a comparative overview of chromatographic conditions.
Table 1: Reported Isocratic HPLC Methods for Solifenacin Analysis
| Parameter | Method A | Method B | Method C |
| Column | Phenomenex Luna C18 (150x4.6mm, 5µm)[5] | Sunfire C8 (150x4.6mm, 5µm)[2] | XTerra C18 (150x4.6mm, 5µm)[6] |
| Mobile Phase | pH 3.0 1-octane sulfonic acid with OPA: Acetonitrile (60:40)[5] | Buffer:Methanol:Acetonitrile (45:45:10 v/v/v)[2] | Acetonitrile:Phosphate (B84403) Buffer (50:50 v/v)[6] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[2] | 1.0 mL/min[6] |
| Detection | 220 nm[5] | 220 nm[2] | 210 nm[6] |
| Run Time | 10 minutes[5] | Not Specified | ~3 minutes[6] |
Table 2: Reported Gradient HPLC Methods for Solifenacin Analysis
| Parameter | Method D |
| Column | L1 column (Capcell Pak C18, MG, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20mM Monobasic potassium phosphate buffer with 0.5% triethylamine, pH 6.6 |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Program | 0/20, 10/40, 15/40, 22/70, 37/70, 38/20, 45/20 (Time/%B) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30°C |
| Detection | 225 nm |
Experimental Protocols
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of solifenacin and its impurities.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Solifenacin Succinate and its degradation products.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Materials and Reagents:
-
Solifenacin Succinate reference standard
-
Known impurity standards (e.g., Solifenacin N-oxide)
-
HPLC grade acetonitrile and methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid (OPA)
-
Triethylamine (TEA)
-
High purity water
3. Chromatographic Conditions (Based on a representative gradient method):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20mM potassium phosphate buffer with 0.1% TEA, pH adjusted to 6.5 with OPA.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Mobile Phase Preparation:
-
For Mobile Phase A, dissolve the appropriate amount of potassium phosphate monobasic in water, add TEA, and adjust the pH with OPA. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is filtered HPLC grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Solifenacin Succinate reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). This gives a stock solution of 1000 µg/mL.
-
Further dilute to the desired working concentration (e.g., 50 µg/mL).
-
-
Sample Solution Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 25 mg of Solifenacin Succinate to a 25 mL volumetric flask.
-
Add diluent, sonicate for 15 minutes to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC separation of solifenacin.
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Logical relationship of mobile phase components for solifenacin analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
Technical Support Center: High-Purity Solifenacin Succinate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization process for obtaining high-purity solifenacin (B1663824) succinate (B1194679). It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvent systems for crystallizing high-purity solifenacin succinate?
A1: Several solvent systems have been successfully employed. The choice of solvent can impact purity, yield, and crystal form. Common systems include:
-
Alcohols and Water: Mixtures of C5-C10 alcohols (like n-hexanol or n-pentanol) with a small amount of water are effective for purification and controlling particle size.[1]
-
Alcohol and Ester Mixtures: A combination of ethanol (B145695) and ethyl acetate (B1210297) is widely reported for crystallization.[2][3]
-
Ketones and Alcohols/Esters: Acetone (B3395972) in combination with methanol (B129727) or ethyl acetate has been used, sometimes requiring a second crystallization to achieve high purity.[1][4][5]
-
Single Solvents: Alcohols like methanol, ethanol, or isopropanol, and esters like ethyl acetate can be used, with precipitation induced by cooling or adding an anti-solvent.[2]
Q2: What are the critical process parameters to control during crystallization?
A2: Key parameters that significantly influence the purity, yield, and crystal characteristics of solifenacin succinate include:
-
Dissolution Temperature: Heating is typically required to fully dissolve the solifenacin succinate. Temperatures between 60°C and 85°C are common, depending on the solvent system.[1][2]
-
Cooling Profile: A gradual cooling rate is crucial to prevent rapid precipitation, which can trap impurities. Controlled cooling allows for the growth of well-defined, pure crystals.
-
Seeding: Introducing seed crystals at a specific temperature (e.g., 50-60°C) can control the polymorphic form and particle size distribution.[1][2]
-
Agitation: Continuous, controlled stirring ensures homogeneity of the solution and prevents localized supersaturation, promoting uniform crystal growth.[1]
-
Aging Time: Holding the slurry at specific temperatures (both at the seeding temperature and at the final, lower temperature) allows the crystallization process to reach equilibrium, which can improve yield and purity.[1]
Q3: How can I control the polymorphic form of solifenacin succinate?
A3: Controlling polymorphism is critical for ensuring consistent physicochemical properties of the final product.[6][7] The choice of solvent is a primary factor.[8] For instance, different crystalline forms can be obtained from various solvents like ethanol, methanol, or acetone mixtures.[7] Seeding with crystals of the desired polymorph is a robust strategy to ensure the crystallization of that specific form.[1] Characterization techniques such as Powder X-ray Diffraction (PXRD) are essential to confirm the resulting crystal form.[7]
Q4: What are the common impurities in solifenacin succinate and how can they be removed?
A4: Impurities can be process-related or degradation products.[9][10] A key impurity is the (1S,3’S)-diastereomer of solifenacin.[2] Other related substances and stereoisomers, such as the (1R, 3'R)-isomer (Impurity G), may also be present.[11][12] Recrystallization is the primary method for removing these impurities. Diastereomeric crystallization, by forming the succinate salt from a mixture of solifenacin isomers, can selectively crystallize the desired (1S,3'R) form, significantly enhancing chiral purity.[2]
Q5: Which analytical methods are recommended for purity and polymorphic analysis?
A5: A combination of chromatographic and solid-state characterization techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining chemical and chiral purity, quantifying impurities, and assaying the final product.[4][13][14] Specific methods can separate solifenacin from its stereoisomers and degradation products.[15][16]
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline polymorphic form of solifenacin succinate.[7]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and identify different polymorphic forms based on their thermal transitions.
Troubleshooting Guide
Problem 1: The final product has low chiral purity, with a high content of the (1S,3'S)-diastereomer.
-
Potential Cause: The crystallization process was not effective at separating the diastereomers. This could be due to a rapid cooling rate, an inappropriate solvent system, or the absence of seeding.
-
Solution:
-
Optimize the Solvent System: Employ a solvent system known for good diastereomeric resolution, such as a mixture of ethanol and ethyl acetate.[2]
-
Control Cooling: Implement a slow, controlled cooling profile to allow for thermodynamic equilibrium, which favors the crystallization of the less soluble, desired diastereomer.
-
Utilize Seeding: Add seed crystals of pure solifenacin succinate once the solution is saturated during cooling (e.g., at 60-65°C) to promote the growth of the correct isomer.[2]
-
Perform Recrystallization: If the purity is still low, a second recrystallization may be necessary. Dissolving the product in a suitable solvent mixture (e.g., 30% v/v ethanol in ethyl acetate) followed by slow cooling can significantly improve chiral purity.[2]
-
Problem 2: The crystallized product appears as long needles, leading to poor flowability and filtration issues.
-
Potential Cause: The solvent system and crystallization conditions favor acicular (needle-like) crystal growth. This is a known issue with solvent mixtures like ethanol/ethyl acetate.[3][17]
-
Solution:
-
Change the Solvent System: Consider using a solvent system known to produce more equant crystals. For example, crystallization from C5-C10 alcohols with water can help control particle size and shape.[1]
-
Modify Crystallization Conditions: Adjusting parameters such as agitation speed and cooling rate can influence crystal habit.
-
Milling: If changing the crystallization process is not feasible, the dried product can be milled to achieve a more uniform particle size and improve flow properties.[4]
-
Problem 3: The product "oils out" instead of crystallizing, or forms an amorphous solid.
-
Potential Cause: The solution has become supersaturated too quickly, or the temperature is too high for nucleation to occur effectively, leading to liquid-liquid phase separation. The amorphous form of solifenacin succinate is known to be chemically unstable.[3][18]
-
Solution:
-
Reduce Cooling Rate: A slower cooling rate can prevent the system from becoming too supersaturated, allowing time for crystal nucleation and growth.
-
Lower the Dissolution Temperature: Use the minimum amount of heat necessary to dissolve the solid. Overheating can sometimes contribute to oiling out upon cooling.
-
Increase Solvent Volume: Ensure enough solvent is used to keep the compound dissolved at temperatures just below the boiling point.
-
Introduce Seed Crystals: Seeding the solution at an appropriate temperature can bypass the energy barrier for nucleation and promote direct crystallization.
-
Problem 4: The final yield is consistently low.
-
Potential Cause: A significant amount of product remains dissolved in the mother liquor after filtration. This could be due to using too much solvent, a final crystallization temperature that is too high, or insufficient aging time.
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[19]
-
Lower the Final Cooling Temperature: Cool the slurry to a lower temperature (e.g., 0-5°C) before filtration to maximize precipitation.[2]
-
Increase Aging Time: Allow the slurry to stir at the final low temperature for an extended period (e.g., 1-4 hours) to ensure crystallization is complete.[1][2]
-
Consider an Anti-Solvent: If applicable to the solvent system, the careful addition of an anti-solvent can be used to precipitate the remaining dissolved product, though this must be done carefully to avoid crashing out impurities.
-
Quantitative Data Summary
The following tables summarize quantitative data from various crystallization protocols for solifenacin succinate.
Table 1: Solvent Systems and Purity Outcomes
| Solvent System | Starting Material | Purity Achieved (Chiral by HPLC) | Reference |
|---|---|---|---|
| Ethanol / Ethyl Acetate | Solifenacin Diastereomer Mix | 96.00% (initial crystallization) | [2] |
| Ethyl Acetate | Crude Solifenacin Succinate | 99.44% (after resuspension) | [2] |
| 30% v/v Ethanol in Ethyl Acetate | Crude Solifenacin Succinate (99.44% pure) | 99.95% | [2] |
| Methanol / Acetone | Solifenacin Base + Succinic Acid | 99.96% | [4] |
| 1-Hexanol (B41254) / Water (80 mL / 0.8 mL) | 20g Solifenacin Succinate | High Purity (unspecified %) | [1] |
| Acetone / Ethyl Acetate | Crude Solifenacin Succinate | 99.7% |[5] |
Table 2: Process Parameters for Crystallization
| Parameter | Method 1 (Ethanol/EtOAc) | Method 2 (Hexanol/Water) | Method 3 (Methanol/Acetone) |
|---|---|---|---|
| Dissolution Temp. | 60-65°C[2] | 85°C[1] | Reflux[4] |
| Seeding Temp. | 25-30°C[2] | 50-60°C[1] | Not specified |
| Final Cooling Temp. | 0-5°C[2] | 0-5°C[1] | 0-5°C[4] |
| Aging Time (Final) | 1 hour[2] | 2 hours[1] | 3 hours[4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol and Ethyl Acetate
This protocol is adapted from a process aimed at significantly improving the chiral purity of solifenacin succinate.[2]
-
Dissolution: Suspend crude solifenacin succinate (e.g., 120 g with 99.44% purity) in a mixture of ethanol (216 ml) and ethyl acetate (504 ml).
-
Heating: Heat the mixture to 60-65°C with stirring until a clear solution is obtained.
-
(Optional) Carbon Treatment: Add activated carbon (e.g., 6 g) and stir at 60-65°C for 30 minutes to remove color and other impurities.
-
Hot Filtration: Filter the hot solution through a bed of filter aid (e.g., Hyflo) to remove the carbon. Wash the filter cake with a pre-heated portion of the ethanol/ethyl acetate solvent mixture.
-
Cooling: Slowly cool the combined filtrate to 0-5°C over several hours.
-
Aging: Stir the resulting slurry at 0-5°C for at least 1 hour to maximize crystal formation.
-
Isolation: Filter the product and wash the cake with cold ethyl acetate (120 ml).
-
Drying: Dry the purified solifenacin succinate under reduced pressure at 50-55°C until a constant weight is achieved.
Protocol 2: Crystallization from 1-Hexanol and Water
This protocol is designed to control particle size and achieve high purity.[1]
-
Solvent Preparation: Prepare a solvent mixture of 1-hexanol (80 ml) and purified water (0.8 ml).
-
Dissolution: Add crude solifenacin succinate (20.0 g) to the solvent mixture. Heat the suspension to 85°C and maintain for 30 minutes with mechanical stirring until all solid has dissolved.
-
Cooling to Seed: Cool the clear solution to the seeding temperature of 55°C over 30 minutes.
-
Seeding: Add pure solifenacin succinate seed crystals (200 mg) at 55°C.
-
Aging at Seed Temp: Maintain the mixture at 55°C with stirring for 60 minutes to allow for controlled crystal growth.
-
Final Cooling: Cool the suspension to 0-5°C over 2 hours.
-
Final Aging: Stir the slurry at 0-5°C for an additional 2 hours.
-
Isolation: Filter the crystals and wash with cold 1-hexanol.
-
Drying: Dry the product in a vacuum oven.
Visualizations
References
- 1. WO2011003624A1 - A process for the preparation and purification of solifenacin salts - Google Patents [patents.google.com]
- 2. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]
- 3. WO2012062916A1 - Kristallines solifenacin-succinat - Google Patents [patents.google.com]
- 4. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 5. CN102887894A - Crystal form of solifenacin succinate and preparation method thereof - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2008013851A2 - Processes for preparing polymorphic forms of solifenacin succinate - Google Patents [patents.google.com]
- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. benchchem.com [benchchem.com]
- 13. akjournals.com [akjournals.com]
- 14. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. ijrpr.com [ijrpr.com]
- 17. EP2638039A1 - Crystalline solifenacin succinate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative In Vitro Analysis of Solifenacin and Oxybutynin on Bladder Contractility
For Immediate Release
[City, State] – A comprehensive review of in vitro studies reveals key differences and similarities in the pharmacological profiles of solifenacin (B1663824) and oxybutynin (B1027), two common antagonists of the muscarinic receptor used in the management of overactive bladder (OAB). This guide synthesizes experimental data on their effects on bladder smooth muscle contractility, providing researchers, scientists, and drug development professionals with a concise comparative overview.
The primary mechanism of action for both solifenacin and oxybutynin is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, which are instrumental in mediating bladder detrusor muscle contractions.[1][2] The M3 muscarinic receptor subtype is predominantly responsible for initiating these contractions.[3]
Comparative Efficacy on Bladder Contractility
In vitro studies utilizing isolated bladder tissue strips are fundamental in elucidating the direct pharmacological effects of these drugs on smooth muscle function. The potency of these antagonists is often quantified by their pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a greater antagonist potency.
While direct comparative studies under identical conditions are limited, available data provides valuable insights into their relative activities.
| Compound | pA2 Value | Test System | Agonist | Reference |
| Solifenacin | 7.44 ± 0.09 | Isolated rat urinary bladder | Carbachol | [4] |
| Solifenacin | 8.6 | Mouse urinary bladder | Carbachol | [5] |
| Oxybutynin | Similar to Solifenacin | Human isolated urinary bladder | Carbachol | [6] |
| Oxybutynin | More potent than Solifenacin | In vitro studies | Carbachol | [4] |
Note: Direct comparison of pA2 values across different studies should be approached with caution due to potential variations in experimental protocols and tissue sources.
Experimental Protocols
The in vitro evaluation of bladder contractility typically involves the following key steps:
1. Tissue Preparation:
-
The urinary bladder is excised from the animal model (e.g., rat, mouse, guinea pig) or obtained from human donors.[2][7]
-
The bladder is placed in a physiological salt solution, such as Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[2]
-
The bladder is dissected to obtain longitudinal or circular smooth muscle strips.[2]
2. Experimental Setup:
-
The isolated bladder strips are mounted in an organ bath containing the physiological salt solution.[2]
-
One end of the strip is fixed, while the other is connected to an isometric force transducer to record contractile activity.[2]
3. Induction of Contraction:
-
A muscarinic agonist, most commonly carbachol, is added to the organ bath in a cumulative manner to generate a concentration-response curve.[4][6]
4. Antagonist Evaluation:
-
The bladder strips are incubated with varying concentrations of the antagonist (solifenacin or oxybutynin) before the addition of the agonist.
-
The resulting shift in the agonist's concentration-response curve is used to determine the antagonist's potency (pA2 value).[4]
Signaling Pathways in Bladder Contraction
The contraction of the bladder detrusor muscle is a complex process initiated by the release of acetylcholine (ACh) from parasympathetic nerves. ACh binds to muscarinic receptors on the smooth muscle cells, primarily M3 and to a lesser extent M2 receptors, triggering a cascade of intracellular events.
Caption: Muscarinic receptor signaling pathway in bladder smooth muscle contraction.
Experimental Workflow
The logical flow of an in vitro bladder contractility experiment is depicted below.
Caption: Workflow for in vitro bladder strip contractility assay.
References
- 1. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of Solifenacin and Darifenacin: Receptor Selectivity in Focus
In the landscape of pharmacotherapy for overactive bladder (OAB), muscarinic receptor antagonists remain a cornerstone of treatment. Among these, solifenacin (B1663824) and darifenacin (B195073) are two prominent agents, distinguished by their selectivity for the M3 muscarinic receptor subtype, which is primarily responsible for detrusor muscle contraction. This guide provides a detailed, data-driven comparison of the receptor selectivity profiles of solifenacin and darifenacin, intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Receptor Binding Affinities
The selectivity of a muscarinic antagonist is a critical determinant of its efficacy and side-effect profile. A higher affinity for the M3 receptor, coupled with lower affinity for other muscarinic subtypes (M1, M2, M4, M5), is theoretically linked to a more favorable therapeutic window, minimizing adverse effects such as dry mouth, constipation, and cognitive impairment.
The binding affinities of solifenacin and darifenacin for the five human muscarinic receptor subtypes (M1-M5) have been characterized in various preclinical studies. The following table summarizes the inhibition constants (Ki) for each drug, providing a quantitative measure of their binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Solifenacin (Ki, nM) | Darifenacin (pKi) | Darifenacin (Ki, nM) |
| M1 | 26[1][2] | 8.2[3] | 6.31 |
| M2 | 170[1][2] | 7.4[3] | 39.81 |
| M3 | 12[1][2] | 9.1[3] | 0.79 |
| M4 | 110[1][2] | 7.3[3] | 50.12 |
| M5 | 31[1][2] | 8.0[3] | 10.00 |
Note: The pKi values for darifenacin were converted to Ki values using the formula Ki = 10^(-pKi) M, and then converted to nM.
From the data, darifenacin demonstrates a notably higher affinity and selectivity for the M3 receptor compared to solifenacin. Darifenacin's affinity for the M3 receptor is approximately 50-fold higher than for the M2 receptor, whereas solifenacin's M3 affinity is about 14-fold higher than its M2 affinity. This enhanced M3 selectivity of darifenacin may contribute to a lower incidence of cardiac side effects, which are often associated with M2 receptor blockade.[4][5]
Experimental Protocols
The determination of receptor binding affinities is typically achieved through in vitro radioligand binding assays. The following is a representative experimental protocol for such an assay.
Radioligand Competition Binding Assay
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5), are cultured to confluence.
-
The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The resulting membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand that binds to muscarinic receptors, such as [³H]N-methylscopolamine ([³H]NMS).
-
Increasing concentrations of the unlabeled competing drug (solifenacin or darifenacin) are added to the wells.
-
The reaction mixture, containing the cell membranes, radioligand, and competing drug, is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The amount of radioligand bound to the receptors decreases as the concentration of the competing drug increases.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing drug.
-
The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further elucidate the methodologies and biological context, the following diagrams are provided.
The M3 muscarinic receptor, the primary target for OAB treatment, mediates its effects through a well-defined signaling pathway.
Conclusion
Both solifenacin and darifenacin are effective M3-selective muscarinic receptor antagonists. However, the presented in vitro binding data suggests that darifenacin possesses a higher degree of selectivity for the M3 receptor over the other muscarinic subtypes, particularly the M2 receptor, when compared to solifenacin. This enhanced selectivity may translate into a more favorable side-effect profile, a critical consideration in the long-term management of OAB. Further clinical studies directly comparing the efficacy and tolerability of these two agents are valuable to fully elucidate their therapeutic profiles.
References
- 1. ics.org [ics.org]
- 2. Darifenacin vs Solifenacin Comparison - Drugs.com [drugs.com]
- 3. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 4. researchgate.net [researchgate.net]
- 5. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Solifenacin versus Tolterodine in Rat Models of Overactive Bladder
A Comparative Guide for Researchers
In the landscape of pharmacotherapy for overactive bladder (OAB), solifenacin (B1663824) and tolterodine (B1663597) have emerged as key players. Both are competitive muscarinic receptor antagonists, yet preclinical evidence suggests nuances in their efficacy and selectivity. This guide provides an objective comparison of their performance in rat models of OAB, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Unveiling the Mechanism: Muscarinic M3 Receptor Antagonism
Both solifenacin and tolterodine exert their therapeutic effects by antagonizing muscarinic receptors in the bladder detrusor muscle. The primary target is the M3 receptor, a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade leading to smooth muscle contraction. By blocking this receptor, these drugs inhibit involuntary bladder contractions, a hallmark of OAB.
Solifenacin has demonstrated a higher affinity for the M3 receptor compared to other muscarinic receptor subtypes, suggesting a more targeted approach to bladder control.[1]
Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle.
Head-to-Head in a Preclinical OAB Model: Urodynamic Effects
A study utilizing a rat model of detrusor overactivity induced by cerebral infarction provides direct comparative data on the urodynamic effects of solifenacin and tolterodine.[2] In this model, both drugs demonstrated efficacy in improving OAB parameters without inducing urinary retention.[2]
| Urodynamic Parameter | Solifenacin (0.03 mg/kg, i.v.) | Tolterodine (0.03 mg/kg, i.v.) | Outcome |
| Bladder Capacity | Dose-dependent increase | Dose-dependent increase | Both drugs effectively increased bladder capacity.[2] |
| Voided Volume | Dose-dependent increase | Dose-dependent increase | Both drugs effectively increased voided volume.[2] |
| Residual Volume | No significant effect | No significant effect | Neither drug led to a significant increase in residual urine.[2] |
| Micturition Pressure | No significant effect | No significant effect | Neither drug significantly altered micturition pressure.[2] |
Data summarized from a study in conscious cerebral infarcted rats, a model of detrusor overactivity.[2]
The study concluded that both solifenacin and tolterodine showed improving effects on detrusor overactivity at lower doses than another antimuscarinic, propiverine.[2]
Experimental Protocols: Inducing and Assessing OAB in Rats
To provide a comprehensive understanding of the preclinical evaluation of these compounds, this section details a common experimental workflow for inducing OAB in rats and subsequently assessing urodynamic parameters.
Caption: Experimental Workflow for Preclinical OAB Studies in Rats.
Detailed Methodology: Bladder Outlet Obstruction (BOO) Model
A frequently employed method to induce OAB in rats is the creation of a partial bladder outlet obstruction (BOO).
-
Animal Model: Female Sprague-Dawley rats are commonly used.
-
Anesthesia: The animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or inhaled isoflurane.
-
Surgical Procedure:
-
A lower abdominal midline incision is made to expose the urinary bladder and proximal urethra.
-
The proximal urethra is carefully dissected from the surrounding tissues.
-
A ligature (e.g., a 4-0 silk suture) is loosely tied around the urethra, often over a catheter or rod of a specific diameter to ensure partial, not complete, obstruction. The catheter or rod is then removed.
-
The abdominal incision is closed in layers.
-
-
Post-operative Care: Animals are allowed to recover for a period of several weeks (e.g., 2-6 weeks) to allow for the development of bladder hypertrophy and detrusor overactivity.
Detailed Methodology: Urodynamic Assessment (Conscious Cystometry)
-
Catheter Implantation: Several days before the urodynamic study, a catheter (e.g., polyethylene (B3416737) tubing) is implanted into the bladder dome and exteriorized at the back of the neck. This allows for bladder filling and pressure recording in a conscious, freely moving animal.
-
Experimental Setup: The rat is placed in a metabolic cage that allows for the collection and measurement of voided urine. The bladder catheter is connected to a pressure transducer and a syringe pump.
-
Cystometry Protocol:
-
The bladder is emptied manually.
-
Saline is infused into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Intravesical pressure is continuously recorded.
-
Key urodynamic parameters are measured, including:
-
Bladder Capacity: The volume of infused saline at which a micturition contraction occurs.
-
Voiding Frequency: The number of micturition cycles in a given time period.
-
Voided Volume: The volume of urine expelled during a micturition contraction.
-
Residual Volume: The volume of saline remaining in the bladder after a micturition contraction.
-
Micturition Pressure: The peak intravesical pressure during a micturition contraction.
-
Non-voiding Contractions (NVCs): Spontaneous bladder contractions that do not result in voiding, a key indicator of detrusor overactivity.
-
-
-
Drug Administration: After a baseline recording period, solifenacin, tolterodine, or a vehicle control is administered (e.g., intravenously or orally), and urodynamic recordings are continued to assess the drug's effects.
Conclusion
Preclinical studies in rat models of OAB indicate that both solifenacin and tolterodine are effective in improving key urodynamic parameters indicative of detrusor overactivity. The available data suggests that at similar doses, both drugs can increase bladder capacity and voided volume without significantly impacting residual volume or micturition pressure.[2] Solifenacin's higher selectivity for the M3 receptor may offer a more targeted therapeutic approach. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of novel compounds for the treatment of OAB.
References
- 1. The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of solifenacin succinate (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
Solifenacin's Selectivity for Bladder Over Salivary Gland: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Solifenacin (B1663824) is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2][3] A key challenge in the development of anticholinergic agents for OAB is minimizing side effects such as dry mouth, which arises from the blockade of muscarinic receptors in the salivary glands. This guide provides an objective, data-driven comparison of solifenacin's in vivo selectivity for the urinary bladder over the salivary glands, supported by experimental data from animal models.
Executive Summary
In vivo and in vitro studies have demonstrated that solifenacin exhibits a notable functional selectivity for the urinary bladder over salivary gland tissue.[1][4] This selectivity profile suggests a therapeutic advantage in the management of OAB by potentially reducing the incidence of dry mouth compared to less selective antimuscarinic agents.[1] Experimental data from rat and monkey models indicate that solifenacin's inhibitory effect is more potent on bladder smooth muscle cells than on salivary gland cells.[1][5]
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on the selectivity of solifenacin and other antimuscarinic agents.
Table 1: In Vitro Inhibitory Effects on Carbachol-Induced Intracellular Ca²⁺ Mobilization in Rat Cells [1]
| Drug | Bladder Smooth Muscle Cells (pKi) | Salivary Gland Cells (pKi) | Bladder/Salivary Gland Selectivity Ratio |
| Solifenacin | 8.12 | 7.57 | 3.6-fold |
| Tolterodine | - | - | 1.7 to 2.2-fold |
| Oxybutynin (B1027) | - | - | 1.7 to 2.2-fold |
| Darifenacin | - | - | 1.7 to 2.2-fold |
| Atropine | - | - | 1.7 to 2.2-fold |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
Table 2: In Vivo Functional Selectivity in Anesthetized Rats (Inhibition of Carbachol-Induced Responses) [1]
| Drug | Bladder Response Inhibition | Salivary Secretion Inhibition | Functional Selectivity for Bladder |
| Solifenacin | Dose-dependent | Dose-dependent | 3.7 to 6.5-fold |
| Tolterodine | Dose-dependent | Dose-dependent | 2.2 to 2.4-fold |
| Oxybutynin | Dose-dependent | Dose-dependent | No functional selectivity |
| Darifenacin | Dose-dependent | Dose-dependent | No functional selectivity |
| Atropine | Dose-dependent | Dose-dependent | No functional selectivity |
Table 3: In Vitro Inhibitory Effects on Carbachol-Induced Ca²⁺ Mobilization in Monkey Cells [5]
| Drug | Bladder Smooth Muscle Cells (pKi) | Submandibular Gland Cells (pKi) | Bladder-Selectivity Index (Ki ratio: gland/bladder) |
| Solifenacin | 8.5 ± 0.053 | 8.2 ± 0.051 | 2.1 |
| Oxybutynin | 8.7 | 9.0 | 0.51 |
| Tolterodine | 8.5 | 8.7 | 0.65 |
| Darifenacin | 8.4 | 8.8 | 0.46 |
Signaling Pathway and Mechanism of Action
Solifenacin exerts its effects by acting as a competitive antagonist at muscarinic M3 receptors, which are predominant in the detrusor muscle of the bladder and the salivary glands.[2][6] In the bladder, acetylcholine (B1216132) released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction. Solifenacin blocks this interaction, resulting in bladder relaxation and an increase in bladder capacity. A similar mechanism is at play in the salivary glands, where M3 receptor stimulation promotes salivation. Solifenacin's selectivity for the bladder suggests a differential affinity or functional consequence at the M3 receptors in these different tissues.
Caption: Solifenacin's antagonistic action on M3 receptors in bladder and salivary glands.
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental models.
In Vitro: Measurement of Intracellular Ca²⁺ Mobilization
This assay quantifies the inhibitory effect of antimuscarinic drugs on the signaling pathway leading to muscle contraction and salivary secretion.
-
Cell Isolation : Bladder smooth muscle cells and salivary gland cells are isolated from the animal model (e.g., rats, monkeys).[1][5]
-
Cell Loading : The isolated cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Stimulation : The cells are stimulated with carbachol, a muscarinic receptor agonist, to induce an increase in intracellular calcium levels.[1][5]
-
Inhibition Assay : The experiment is repeated in the presence of varying concentrations of solifenacin or other antimuscarinic drugs.[1][5]
-
Data Analysis : The fluorescence intensity is measured to determine the concentration-dependent inhibition of the carbachol-induced calcium increase. The pKi values are then calculated from these data.[1][5]
Caption: Workflow for in vitro calcium mobilization assay.
In Vivo: Measurement of Bladder Pressure and Salivation in Anesthetized Rats
This model directly assesses the functional effects of solifenacin on the target organs in a living system.
-
Animal Preparation : Rats are anesthetized, and a catheter is inserted into the urinary bladder to measure intravesical pressure. The submandibular salivary duct may also be cannulated to collect saliva.[1]
-
Drug Administration : Solifenacin or other test compounds are administered, typically intravenously or orally.[1][7]
-
Stimulation : Carbachol is administered intravenously to induce bladder contractions (increase in intravesical pressure) and salivation.[1]
-
Measurement : The changes in intravesical pressure and the amount of secreted saliva are recorded before and after drug administration.
-
Data Analysis : The dose-dependent inhibition of both responses is calculated to determine the in vivo functional selectivity.[1]
References
- 1. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solifenacin in overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. ics.org [ics.org]
Unveiling the Selectivity of Solifenacin: A Cross-Reactivity Profile Against Neurotransmitter Receptors
For Immediate Release
A Comprehensive Analysis of Solifenacin's Binding Affinity Reveals High Selectivity for Muscarinic M3 Receptors with Minimal Off-Target Interactions
A detailed examination of the cross-reactivity profile of solifenacin (B1663824), a competitive muscarinic receptor antagonist, underscores its high selectivity for the M3 muscarinic acetylcholine (B1216132) receptor. This selectivity is a key factor in its clinical efficacy for the treatment of overactive bladder. This guide provides a comparative analysis of solifenacin's binding affinities across various neurotransmitter receptors, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its pharmacological profile.
Summary of Solifenacin's Binding Affinity
Solifenacin exhibits a strong preference for muscarinic receptors, with a particularly high affinity for the M3 subtype. Its interaction with other major neurotransmitter receptor families, including adrenergic, dopaminergic, serotonergic, and histaminergic receptors, is significantly lower, indicating a favorable selectivity profile.
Table 1: Binding Affinity of Solifenacin for Human Muscarinic Acetylcholine Receptors
| Receptor Subtype | Mean pKi | Ki (nM) | Selectivity Ratio (vs. M3) |
| M1 | 7.6 | 25.1 | 2.1 |
| M2 | 6.9 | 125.9 | 10.5 |
| M3 | 8.0 | 10.0 | 1.0 |
| M4 | 7.0 | 100.0 | 10.0 |
| M5 | 7.5 | 31.6 | 3.2 |
Data compiled from radioligand binding assays. Ki values represent the dissociation constant for the inhibitor and are inversely proportional to binding affinity.
While comprehensive quantitative data on the cross-reactivity of solifenacin against a broad panel of non-muscarinic neurotransmitter receptors is not extensively available in the public domain, the existing literature consistently emphasizes its high selectivity for muscarinic receptors. Safety pharmacology studies and clinical trials have not revealed significant adverse effects typically associated with the blockade of adrenergic, dopaminergic, serotonergic, or histaminergic receptors at therapeutic concentrations of solifenacin.
Experimental Protocols
The binding affinities presented in this guide were predominantly determined using in vitro radioligand binding assays. The following provides a detailed methodology for a typical competitive binding assay used to characterize the interaction of solifenacin with G protein-coupled receptors (GPCRs) like the muscarinic receptors.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled competitor drug (solifenacin).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
4. Quantification of Radioactivity:
-
The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity is then quantified using a liquid scintillation counter.
5. Data Analysis:
-
The concentration of the competitor drug (solifenacin) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathways
Solifenacin exerts its pharmacological effect by antagonizing the muscarinic M3 receptor, which is primarily coupled to the Gq family of G proteins.
Muscarinic M3 Receptor Signaling Pathway
Activation of the M3 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to smooth muscle contraction. Solifenacin, as a competitive antagonist, blocks this pathway.
-
Acetylcholine Binding: Acetylcholine binds to the M3 receptor.
-
Gq Protein Activation: The activated M3 receptor stimulates the Gq protein.
-
Phospholipase C (PLC) Activation: The alpha subunit of the Gq protein activates PLC.
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Smooth Muscle Contraction: The increase in intracellular Ca²⁺ concentration activates calcium-dependent signaling pathways that result in the contraction of smooth muscle cells, such as those in the bladder detrusor muscle.
By blocking the initial binding of acetylcholine, solifenacin prevents this entire cascade, leading to smooth muscle relaxation and an increase in bladder capacity.
Caption: Solifenacin blocks the M3 receptor signaling pathway.
Conclusion
The available data strongly support the classification of solifenacin as a highly selective muscarinic M3 receptor antagonist. Its pharmacological profile is characterized by a potent inhibition of the M3 receptor-mediated signaling pathway, which is the primary mechanism for its therapeutic effect in overactive bladder. The minimal cross-reactivity with other major neurotransmitter receptors contributes to its favorable safety and tolerability profile. Further comprehensive screening studies would be beneficial to quantify its interaction with a wider array of off-target receptors.
Preclinical Synergistic Effects of Solifenacin and Mirabegron: A Comparative Guide
In the realm of overactive bladder (OAB) research, the combination of solifenacin (B1663824), a muscarinic receptor antagonist, and mirabegron (B1684304), a β3-adrenoceptor agonist, has emerged as a promising therapeutic strategy. While clinical trials have demonstrated the enhanced efficacy of this combination therapy in human subjects, this guide focuses on the preclinical evidence that underpins these findings. By examining data from animal models, we can gain a deeper understanding of the synergistic mechanisms and objective physiological effects of co-administering these two agents.
It is important to note that preclinical studies directly comparing solifenacin monotherapy, mirabegron monotherapy, and their combination in a single comprehensive design are limited. Therefore, this guide synthesizes data from studies that have evaluated these drugs individually and provides a logical framework for their combined effects, supported by the strong evidence from clinical trials.
Signaling Pathways and Rationale for Combination Therapy
The synergistic effect of solifenacin and mirabegron stems from their complementary mechanisms of action on the detrusor (bladder) muscle.
Solifenacin's Mechanism of Action: Solifenacin is a competitive antagonist of muscarinic M3 receptors in the bladder. During bladder filling, parasympathetic nerve activity is low, but in OAB, involuntary bladder contractions are often mediated by acetylcholine (B1216132) (ACh) acting on these M3 receptors. By blocking this interaction, solifenacin inhibits these unwanted contractions, thereby increasing bladder capacity.
Mirabegron's Mechanism of Action: Mirabegron activates the β3-adrenoceptors in the detrusor muscle. This activation stimulates the production of cyclic AMP (cAMP), which in turn leads to smooth muscle relaxation. This relaxation of the bladder during the filling phase also contributes to increased bladder capacity.
Combined Effect: The combination of solifenacin and mirabegron targets two distinct pathways that both lead to detrusor relaxation. This dual-pathway approach is hypothesized to produce a greater effect than targeting either pathway alone.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of solifenacin and mirabegron on bladder function in rat models of OAB.
Table 1: Effects of Solifenacin and Mirabegron on Bladder Compliance in a Capacity-Reduced Rat Bladder Model
| Treatment (intravenous) | Dose (mg/kg) | Change in Mean Compliance (Cm) |
| Solifenacin | 1 x 10⁻¹ | Significantly increased |
| Mirabegron | 1 x 10⁻¹ | Significantly increased |
Data extracted from Tai et al., 2021.[1][2][3]
Table 2: Effects of Mirabegron vs. Oxybutynin (another antimuscarinic) on Bladder Afferent Activity and Microcontractions in Rats
| Treatment (intravenous) | Dose (mg/kg) | Effect on Aδ-fiber Afferent Activity | Effect on C-fiber Afferent Activity | Effect on Bladder Microcontractions |
| Mirabegron | 0.3 | Significantly decreased | No significant change | Decreased |
| Mirabegron | 1.0 | Significantly decreased | Significantly decreased | Decreased |
| Oxybutynin | 1.0 | No significant change | No significant change | No significant change |
Experimental Protocols
Urodynamic Assessment (Cystometry) in a Rat Model of OAB
This protocol describes a common method for evaluating the effects of pharmacological agents on bladder function in anesthetized rats.
1. Animal Model:
-
Species: Female Sprague-Dawley rats are commonly used.
-
OAB Induction (optional): To model OAB, bladder hyperactivity can be induced by methods such as partial bladder outlet obstruction or intraperitoneal injection of cyclophosphamide.
2. Surgical Preparation:
-
Anesthesia: Rats are anesthetized, typically with urethane.
-
Catheter Implantation: A catheter is implanted into the bladder dome and secured with a purse-string suture. This catheter is connected to a pressure transducer to measure intravesical pressure and to an infusion pump for bladder filling.
3. Cystometry:
-
Stabilization: A stabilization period of approximately 60 minutes is allowed after surgery.
-
Bladder Filling: The bladder is continuously filled with saline at a constant rate (e.g., 0.04 mL/min).
-
Recording: Intravesical pressure is recorded continuously. Micturition is identified by a sharp rise in pressure followed by the expulsion of urine.
-
Baseline Measurements: Several micturition cycles are recorded to establish baseline urodynamic parameters.
4. Drug Administration:
-
Solifenacin, mirabegron, their combination, or vehicle are administered, typically via intravenous or intraperitoneal injection.
5. Post-Treatment Recording:
-
Cystometry is continued after drug administration to record changes in bladder function.
6. Key Parameters Measured:
-
Bladder Capacity: The volume of saline infused into the bladder to elicit a micturition contraction.
-
Micturition Pressure: The peak intravesical pressure during a micturition contraction.
-
Intercontraction Interval: The time between micturition contractions.
-
Bladder Compliance: The change in bladder volume per unit change in pressure (ΔV/ΔP) during the filling phase.
Logical Framework for Synergistic Effects
The rationale for the enhanced efficacy of the combination therapy can be visualized as a logical progression from the individual mechanisms of action to the combined physiological outcome.
Conclusion
The preclinical data, although not providing a direct head-to-head comparison of the combination therapy against monotherapies in a single study, strongly supports the rationale for combining solifenacin and mirabegron. Both agents have demonstrated efficacy in improving bladder compliance and reducing hyperactivity in animal models of OAB. The distinct and complementary signaling pathways they target provide a solid mechanistic basis for the synergistic or additive effects observed in extensive clinical trials. Future preclinical studies that include a combination arm will be invaluable in further elucidating the precise nature of this synergy at a physiological level.
References
A Comparative Analysis of the Ca2+ Channel Blocking Activity of Solifenacin and Propiverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) and propiverine (B1210425) are two established antimuscarinic agents widely prescribed for the treatment of overactive bladder (OAB). Their primary mechanism of action involves the blockade of muscarinic receptors in the detrusor muscle, leading to bladder relaxation. However, emerging evidence suggests that these drugs possess a secondary mechanism involving the blockade of L-type Ca2+ channels, which may contribute to their overall therapeutic efficacy. This guide provides a detailed comparison of the Ca2+ channel blocking activity of solifenacin and propiverine, supported by available experimental data.
Dual Pharmacological Profile: Antimuscarinic and Ca2+ Channel Blocking Actions
Both solifenacin and propiverine exhibit a dual pharmacological profile, acting as both muscarinic receptor antagonists and calcium channel blockers. While their antimuscarinic properties are well-characterized, their effects on calcium influx are a subject of ongoing research. This dual action could be particularly relevant in patients who are less responsive to purely antimuscarinic therapies. Propiverine is recognized for its mixed mode of action, combining antimuscarinic effects with the inhibition of cellular calcium influx, which contributes to its spasmolytic properties.[1][2] Similarly, studies have shown that solifenacin, particularly at higher concentrations, also inhibits contractions induced by potassium chloride (KCl) and calcium chloride (CaCl2) in human detrusor smooth muscles, indicating a Ca2+ channel antagonist action.[3]
Quantitative Comparison of Ca2+ Channel Blocking Activity
Direct comparative studies providing IC50 values for the L-type Ca2+ channel blocking activity of both solifenacin and propiverine under identical experimental conditions are limited. However, data from separate studies provide insights into their relative potencies.
One study investigating the effects of various antimuscarinic drugs on human isolated urinary bladder demonstrated that both solifenacin and propiverine at a high concentration (10⁻⁵ M) significantly inhibited KCl- and CaCl2-induced contractions, a hallmark of L-type Ca2+ channel blockade.[4] In contrast, atropine, a pure antimuscarinic agent, did not inhibit these contractions.[3][4] This provides qualitative evidence for the Ca2+ channel blocking properties of both drugs.
For a more quantitative assessment, a study on isolated guinea pig urinary bladder strips reported an IC50 value of 25.2 ± 4.7 µmol/L for propiverine in inhibiting KCl-induced contractions.[5] Another study indicated that propiverine and its N-oxide metabolite significantly bind to L-type calcium channel antagonist receptors in the rat bladder.[6]
Table 1: Summary of Ca2+ Channel Blocking Activity
| Drug | Evidence of Ca2+ Channel Blockade | Quantitative Data (IC50) | Tissue/Model |
| Propiverine | Inhibition of KCl- and CaCl2-induced contractions[3][8]; Binding to L-type Ca2+ channel receptors[6] | 25.2 ± 4.7 µmol/L (for KCl-induced contractions)[5] | Guinea pig urinary bladder strips |
| Solifenacin | Inhibition of KCl- and CaCl2-induced contractions at high concentrations[3][4] | Not available in the reviewed literature | Human detrusor smooth muscle |
Note: The provided IC50 value for propiverine is from a study on guinea pig tissue and may not be directly comparable to the effects on human tissue. The absence of a direct comparative IC50 value for solifenacin under similar conditions is a key limitation.
Signaling Pathways and Experimental Workflow
The Ca2+ channel blocking activity of these drugs is typically assessed by their ability to inhibit bladder smooth muscle contraction induced by agents that directly cause Ca2+ influx, bypassing muscarinic receptor activation.
Caption: Dual mechanism of action of solifenacin and propiverine on bladder smooth muscle.
Caption: Workflow for evaluating Ca2+ channel blocking effects in isolated bladder tissue.
Experimental Protocols
The evaluation of Ca2+ channel blocking activity of solifenacin and propiverine typically involves in vitro studies using isolated bladder smooth muscle strips.
Isolated Bladder Smooth Muscle Strip Contraction Assay
1. Tissue Preparation:
-
Human bladder tissue is obtained from patients undergoing radical cystectomy, or animal bladders (e.g., guinea pig, rat) are used.[4][5]
-
The detrusor muscle is carefully dissected from the bladder body and cut into longitudinal or circular smooth muscle strips (e.g., 2-3 mm in width and 5-7 mm in length).[4]
2. Experimental Setup:
-
Each muscle strip is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[4]
-
One end of the strip is fixed, and the other is connected to an isometric force displacement transducer to record changes in muscle tension.
-
The strips are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1.0 g).
3. Induction of Contraction and Drug Application:
-
To assess Ca2+ channel blockade, contractions are induced by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) or calcium chloride (CaCl2, e.g., 5 mM) to the organ bath.[3][4][8] These agents cause membrane depolarization, leading to the opening of L-type voltage-gated Ca2+ channels and subsequent muscle contraction, independent of muscarinic receptor activation.
-
After a stable contraction is achieved, solifenacin or propiverine is added to the bath in a cumulative manner to obtain a concentration-response curve.
4. Data Analysis:
-
The inhibitory effect of the drug is measured as the percentage reduction in the maximal contraction induced by KCl or CaCl2.
-
The IC50 value, which is the concentration of the drug that produces 50% of its maximal inhibitory effect, is calculated from the concentration-response curve.
Conclusion
Both solifenacin and propiverine demonstrate Ca2+ channel blocking activity in bladder smooth muscle, in addition to their primary antimuscarinic effects. This dual mechanism may offer a therapeutic advantage in the management of overactive bladder. While qualitative evidence from studies on human bladder tissue confirms this secondary action for both drugs, quantitative data is more readily available for propiverine, with a reported IC50 value for the inhibition of KCl-induced contractions. The lack of a directly comparable IC50 value for solifenacin highlights an area for future research to enable a more precise comparison of their Ca2+ channel blocking potencies. Understanding these distinct pharmacological profiles is crucial for optimizing treatment strategies for patients with overactive bladder.
References
- 1. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of propiverine in patients with overactive bladder and neurogenic detrusor overactivity - MedCrave online [medcraveonline.com]
- 3. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. researchgate.net [researchgate.net]
- 6. ics.org [ics.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Functional Selectivity of Solifenacin, Atropine, and Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional selectivity of three prominent muscarinic receptor antagonists: solifenacin (B1663824), atropine (B194438), and oxybutynin (B1027). The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into their differential actions at muscarinic receptor subtypes. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in fields such as urology and pharmacology.
Introduction
Solifenacin, atropine, and oxybutynin are anticholinergic agents that exert their effects by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors. While all three drugs are used in clinical settings to manage conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB), their profiles of efficacy and side effects can differ significantly. These differences are largely attributable to their varying degrees of selectivity for the five muscarinic receptor subtypes (M1-M5), which are differentially expressed throughout the body and couple to distinct intracellular signaling pathways.[1][2][3] This guide delves into the in vitro experimental data that elucidates the functional selectivity of these compounds, providing a basis for understanding their pharmacological profiles.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or pKi) of solifenacin, atropine, and oxybutynin at human and rat muscarinic receptors. Lower Ki and higher pA2/pKi values indicate greater potency.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) | Reference(s) |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | [4][5] |
| Oxybutynin | - | - | - | - | - | [6][7][8] |
| (R)-Oxybutynin | Potent | Less Potent | Potent | Potent | Less Potent | [7][9] |
| (S)-Oxybutynin | Less Potent | Less Potent | Less Potent | Less Potent | Less Potent | [7][9] |
| Atropine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective | [2] |
Note: Specific Ki values for oxybutynin and atropine across all five subtypes were not consistently available in the reviewed literature. Oxybutynin is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being the more active component.[7][9] Atropine is generally considered a non-selective muscarinic antagonist.[2][10]
Table 2: Functional Antagonist Potency (pKi or pA2) in In Vitro Assays
| Compound | Tissue/Cell Line | Receptor Target | Potency (pKi / pA2) | Reference(s) |
| Solifenacin | Rat Bladder Smooth Muscle Cells | M3 | 8.12 (pKi) | [11][12] |
| Solifenacin | Rat Salivary Gland Cells | M3 | 7.57 (pKi) | [11][12] |
| Solifenacin | Isolated Rat Urinary Bladder | Muscarinic | 7.44 (pA2) | [4][5] |
| Oxybutynin | Guinea Pig Bladder Strips | M3 | - | [9] |
| (R)-Oxybutynin | Guinea Pig Bladder Strips | M3 | More potent than (S) | [9] |
| (S)-Oxybutynin | Guinea Pig Bladder Strips | M3 | Less potent than (R) | [9] |
| Atropine | - | Non-selective | - | [2] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater antagonist potency.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1][13][14] The M2 and M4 subtypes predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1][13][15] Some evidence also suggests that M2 and M3 receptors can couple to other G protein families.[1][16][17]
Figure 1: Simplified Gq/11 and Gi/o signaling pathways for muscarinic receptors.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro experimental methodologies. Below are detailed descriptions of the key protocols used to assess the functional selectivity of muscarinic antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compounds (solifenacin, oxybutynin, atropine).
Materials:
-
Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [N-methyl-³H]scopolamine ([³H]NMS) or a similar muscarinic antagonist radioligand.[18][19]
-
Test compounds: Solifenacin, oxybutynin, and atropine at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)
This assay measures the functional potency (pA2) of an antagonist in a tissue or cell-based functional response.
Objective: To determine the ability of solifenacin, oxybutynin, and atropine to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) in isolated tissue preparations.
Materials:
-
Isolated tissue strips (e.g., rat or guinea pig urinary bladder).[4][9]
-
Organ bath system with physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist: Carbachol.
-
Test compounds: Solifenacin, oxybutynin, and atropine.
Procedure:
-
Mount the isolated tissue strips in the organ baths under a resting tension.
-
Allow the tissues to equilibrate.
-
Obtain a cumulative concentration-response curve for the agonist (carbachol) to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of the antagonist (test compound) for a predetermined period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
-
The rightward shift in the agonist concentration-response curve caused by the antagonist is measured.
-
A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative logarithm of the antagonist concentration.
-
The pA2 value is determined from the x-intercept of the Schild plot.
Discussion of Functional Selectivity
The in vitro data reveals important differences in the functional selectivity of solifenacin, atropine, and oxybutynin.
Solifenacin demonstrates a clear preference for the M3 muscarinic receptor subtype over the M2 subtype, as indicated by its lower Ki value for M3 receptors.[4][5] This M3 selectivity is thought to contribute to its efficacy in treating OAB, as the M3 receptor is the primary mediator of bladder smooth muscle contraction.[3][12] Furthermore, functional studies in isolated rat bladder and salivary gland cells show that solifenacin is more potent at inhibiting M3-mediated responses in the bladder compared to the salivary glands, suggesting a degree of tissue selectivity.[11][12]
Oxybutynin is a racemic mixture, with the (R)-enantiomer possessing greater antimuscarinic activity than the (S)-enantiomer.[9] Racemic oxybutynin is generally considered to be relatively non-selective, though some studies suggest a slight preference for M1 and M3 receptors over M2.[9][20] Its lack of significant receptor subtype selectivity may contribute to a higher incidence of anticholinergic side effects, such as dry mouth, which is primarily mediated by M3 receptors in the salivary glands.
Atropine is a classical non-selective muscarinic antagonist, binding with high affinity to all five muscarinic receptor subtypes.[2][10] Its lack of selectivity means that it affects a wide range of organ systems, leading to a broad spectrum of anticholinergic effects.
Conclusion
The in vitro functional selectivity profiles of solifenacin, oxybutynin, and atropine provide a pharmacological basis for their distinct clinical characteristics. Solifenacin's M3 receptor selectivity and functional preference for the bladder over salivary glands in preclinical models are consistent with its clinical use in OAB with a potentially more favorable side-effect profile compared to less selective agents. Oxybutynin's activity resides primarily in its (R)-enantiomer, and its overall non-selective nature may explain its efficacy as well as its propensity to cause systemic anticholinergic side effects. Atropine remains the prototypical non-selective muscarinic antagonist, serving as a valuable tool in research and certain clinical applications where broad muscarinic blockade is desired. This comparative guide, supported by experimental data and methodologies, offers a foundational understanding for researchers and drug development professionals working with these and other muscarinic receptor modulators.
References
- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Preparation and Human Muscarinic Receptor Profiling of Oxybut...: Ingenta Connect [ingentaconnect.com]
- 9. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 16. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Muscarinic M2 Receptors Directly Activate Gq/11 and Gs G-Proteins | Semantic Scholar [semanticscholar.org]
- 18. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Solifenacin's Effects Across Different Laboratory Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of solifenacin (B1663824), a prominent M3 muscarinic receptor antagonist for the treatment of overactive bladder (OAB), across four common laboratory animal species: rats, mice, guinea pigs, and rabbits. By presenting experimental data on receptor affinity and in vivo efficacy in clearly structured tables, alongside detailed experimental protocols and signaling pathway diagrams, this guide aims to facilitate a deeper understanding of the reproducibility and translational relevance of preclinical findings.
Comparative Efficacy of Solifenacin on Bladder Function
Solifenacin consistently demonstrates efficacy in improving bladder function across various animal models of OAB, primarily by increasing bladder capacity and reducing voiding frequency. The following tables summarize the key quantitative findings from in vivo studies.
Table 1: In Vivo Efficacy of Solifenacin on Bladder Capacity
| Animal Species | Model | Solifenacin Dose | Route of Administration | Change in Bladder Capacity | Reference |
| Rat | Anesthetized | 0.35 mg/kg | Intravenous | 30% increase (ED30) | [1] |
| Rat | Cerebral Infarction | ≥ 0.03 mg/kg | Intravenous | Significant increase | |
| Mouse | Water Avoidance Stress | In drinking water | Oral | N/A (Focus on frequency) | |
| Guinea Pig | Not specified | Not specified | Not specified | Data not available | |
| Rabbit | Partial Bladder Outlet Obstruction | Not specified | Not specified | Data not available | [2] |
Table 2: In Vivo Efficacy of Solifenacin on Voiding Frequency
| Animal Species | Model | Solifenacin Dose | Route of Administration | Change in Voiding Frequency | Reference |
| Rat | Bladder Stimulation | 100 µg/kg/h | Subcutaneous | Significant inhibition | |
| Mouse | Water Avoidance Stress | In drinking water | Oral | Significantly fewer voiding events | |
| Guinea Pig | Not specified | Not specified | Not specified | Data not available | |
| Rabbit | Partial Bladder Outlet Obstruction | Not specified | Not specified | Data not available | [2] |
Comparative Muscarinic Receptor Affinity of Solifenacin
The therapeutic action of solifenacin is rooted in its high affinity for the M3 muscarinic receptor subtype, which is predominantly responsible for detrusor muscle contraction. The following table compares the binding affinities of solifenacin for muscarinic receptors across different species.
Table 3: Muscarinic Receptor Binding Affinity of Solifenacin (pKi, Ki, pA2)
| Animal Species | Receptor Subtype | pKi | Ki (nM) | pA2 | Reference |
| Human (for reference) | M1 | - | 26 | - | [1] |
| M2 | - | 170 | - | [1] | |
| M3 | - | 12 | - | [1] | |
| M4 | - | 110 | - | [1] | |
| M5 | - | 31 | - | [1] | |
| Rat | Bladder Smooth Muscle | 8.12 | - | - | [3] |
| Salivary Gland | 7.57 | - | - | [3] | |
| Isolated Bladder | - | - | 7.44 | [1] | |
| Mouse | M3 (in vitro) | - | - | 8.6 | [4] |
| Guinea Pig | M1 | 7.6 | - | - | |
| M2 | 6.9 | - | - | ||
| M3 | 8.0 | - | - | ||
| Detrusor Smooth Muscle | 8.4 | - | 7.1 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to assess the effects of solifenacin.
In Vivo Cystometry in Anesthetized Rats
This procedure is used to evaluate bladder function by measuring pressure and volume changes during bladder filling and emptying.
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
Procedure: Saline is infused into the bladder at a constant rate. Bladder pressure is continuously recorded. Parameters such as bladder capacity (volume at which micturition occurs), micturition pressure, and voiding frequency are measured.
-
Drug Administration: Solifenacin or vehicle is administered intravenously to assess its effects on the measured cystometric parameters.
Isolated Bladder Strip/Organ Bath Experiments (Rat, Mouse, Guinea Pig)
This in vitro technique assesses the contractile response of bladder detrusor muscle to pharmacological agents.
-
Tissue Preparation: Animals are euthanized, and the urinary bladder is excised. Longitudinal strips of the detrusor muscle are prepared.
-
Procedure: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The strips are connected to a force transducer to record isometric contractions.
-
Drug Application: Concentration-response curves are generated by cumulatively adding a contractile agonist (e.g., carbachol) in the absence and presence of increasing concentrations of solifenacin to determine its antagonistic potency (pA2 value).
Muscarinic Receptor Binding Assays
These assays are used to determine the affinity of a drug for specific receptor subtypes.
-
Tissue/Cell Preparation: Membranes are prepared from tissues (e.g., bladder, submandibular gland) or cells expressing specific human muscarinic receptor subtypes.
-
Procedure: The membranes are incubated with a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (solifenacin).
-
Data Analysis: The amount of radioligand bound is measured, and the concentration of the competitor drug that inhibits 50% of the specific binding (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value.
Visualizing Experimental Processes and Pathways
Experimental Workflow for In Vivo Cystometry
Signaling Pathway of M3 Muscarinic Receptor in Bladder Smooth Muscle
Comparative Reproducibility of Solifenacin's Effects
References
- 1. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Pharmacokinetic Interaction Between Solifenacin and Beta-3 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic interactions between solifenacin (B1663824), a muscarinic receptor antagonist, and beta-3 adrenergic receptor agonists, a class of drugs also used in the treatment of overactive bladder (OAB). The information presented herein is intended to support research, clinical trial design, and drug development by offering a consolidated view of available experimental data and methodologies. This document focuses on the interactions with two prominent beta-3 agonists: mirabegron (B1684304) and vibegron (B611683).
Executive Summary
Pharmacokinetic Interaction Data
Solifenacin and Mirabegron
A dedicated clinical study was conducted to evaluate the pharmacokinetic interaction between solifenacin and mirabegron in healthy subjects. The study revealed a slight increase in solifenacin exposure when co-administered with mirabegron, while the effect on mirabegron's pharmacokinetics was less pronounced. The key findings from this study are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Solifenacin (10 mg) with and without Mirabegron (100 mg) [1][2][3]
| Parameter | Solifenacin Alone (Geometric Mean) | Solifenacin + Mirabegron (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | - | - | 1.23 (1.15, 1.31) |
| AUCinf (ng·h/mL) | - | - | 1.26 (1.17, 1.35) |
| t1/2 (h) | - | - | 1.07-fold increase |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CI: Confidence Interval.
Table 2: Pharmacokinetic Parameters of Mirabegron (100 mg) with and without Solifenacin (10 mg) [1][2][3]
| Parameter | Mirabegron Alone (Geometric Mean) | Mirabegron + Solifenacin (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | - | - | 0.99 (0.78, 1.26) |
| AUCinf (ng·h/mL) | - | - | 1.15 (1.01, 1.30) |
| tmax (h) | - | - | Increase of approx. 1 hour |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; CI: Confidence Interval.
Solifenacin and Vibegron
As of the latest available data, a dedicated clinical study evaluating the pharmacokinetic interaction between solifenacin and vibegron has not been published. However, information on the metabolism of vibegron suggests a low potential for clinically significant cytochrome P450 (CYP) enzyme-mediated drug-drug interactions. Vibegron is not a significant inhibitor or inducer of major CYP enzymes at clinically relevant concentrations. This suggests that the likelihood of vibegron altering the pharmacokinetics of solifenacin, which is primarily metabolized by CYP3A4, is low. Conversely, solifenacin is a weak inhibitor of CYP2D6 and does not significantly inhibit other major CYP enzymes. Therefore, a clinically significant impact of solifenacin on vibegron pharmacokinetics is also considered unlikely. Despite this, it is important to note that in the absence of a direct clinical study, the potential for interaction cannot be completely ruled out. A general warning exists for the combination, suggesting that it may sometimes cause difficulty in emptying the bladder[4].
Experimental Protocols
Solifenacin and Mirabegron Interaction Study
The data presented in Tables 1 and 2 were obtained from an open-label, single-sequence, two-arm study in healthy male and female subjects.[1][2][3]
-
Arm 1: Subjects received a single 10 mg dose of solifenacin succinate (B1194679) alone, followed by a washout period. Subsequently, they received 100 mg of mirabegron once daily for a specified period to reach steady-state, after which they were co-administered a single 10 mg dose of solifenacin.
-
Arm 2: Subjects received a single 100 mg dose of mirabegron alone, followed by a washout period. Subsequently, they received 10 mg of solifenacin succinate once daily to reach steady-state, after which they were co-administered a single 100 mg dose of mirabegron.
-
Sample Collection: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of solifenacin and mirabegron.
-
Analytical Method: Plasma concentrations of the drugs and their metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, AUC, t1/2, tmax).
Signaling Pathways and Metabolic Interactions
The therapeutic effects and potential for drug-drug interactions of solifenacin and beta-3 agonists are rooted in their distinct signaling pathways and metabolic profiles.
Experimental Workflow for DDI Assessment
The assessment of pharmacokinetic drug-drug interactions typically follows a structured workflow, from initial in vitro screening to definitive clinical studies.
Conclusion
The available evidence from a dedicated clinical study indicates a modest pharmacokinetic interaction between solifenacin and mirabegron. Co-administration of mirabegron leads to a slight increase in solifenacin exposure, which may warrant clinical monitoring in some patients, but is generally not considered to necessitate dose adjustments for most individuals. The effect of solifenacin on mirabegron pharmacokinetics is minimal.
For the combination of solifenacin and vibegron, while a direct clinical interaction study is lacking, the metabolic profile of vibegron suggests a low probability of significant pharmacokinetic DDIs. However, in the absence of definitive data, a cautious approach and monitoring for any unexpected changes in efficacy or safety are advisable when these two agents are used concurrently.
This guide underscores the importance of conducting thorough DDI studies during drug development to inform clinical practice and ensure patient safety. Further research, particularly a dedicated pharmacokinetic study on the interaction between solifenacin and vibegron, would be beneficial to provide a more complete understanding of the DDI profile of this combination therapy.
References
Safety Operating Guide
Proper Disposal of Solifenacin Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of solifenacin (B1663824) hydrochloride in research and development settings.
For researchers, scientists, and drug development professionals, the proper handling and disposal of active pharmaceutical ingredients (APIs) like solifenacin hydrochloride is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
Immediate Safety and Logistical Information
This compound is a competitive muscarinic receptor antagonist.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on physical and chemical properties, hazards, and required personal protective equipment (PPE).
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) in the United States. A key regulation to be aware of is the ban on sewering (flushing down the drain) of hazardous pharmaceutical waste.[3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. While this compound is not specifically listed as a hazardous waste, its pharmacological activity necessitates careful disposal to prevent environmental contamination. It is prudent to manage it as a hazardous waste.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[4]
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container for chemical waste.
-
Licensed Disposal Vendor: Engage a certified hazardous waste disposal company for the collection and final disposal of the material.
Environmental Fate and Degradation
Understanding the environmental fate of this compound is crucial for appreciating the importance of proper disposal. Studies have shown that solifenacin is unstable under oxidative and photolytic stress, but stable to hydrolysis and thermal degradation. This means that exposure to light and certain oxidizing agents can break down the molecule.
| Parameter | Value/Information | Source |
| Melting Point | 120-122°C | [5] |
| Solubility | Freely soluble in water, glacial acetic acid, dimethyl sulfoxide, and methanol. | [6] |
| Stability | Stable to hydrolysis and thermal degradation. Unstable under oxidative and photolytic stress. |
Experimental Protocols for Laboratory-Scale Degradation
While large quantities of this compound waste must be handled by licensed professionals, small-scale spills or residual amounts in laboratory settings can be addressed through controlled degradation. The following are general protocols for oxidative and photolytic degradation that can be adapted for this compound.
Oxidative Degradation Protocol
This protocol should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a solution of the this compound waste.
-
Oxidizing Agent: Add a suitable oxidizing agent, such as hydrogen peroxide, to the solution. The concentration and volume of the oxidizing agent will depend on the amount of this compound to be degraded.
-
Reaction: Allow the reaction to proceed, monitoring for any signs of vigorous reaction or off-gassing.
-
Neutralization and Disposal: Once the degradation is complete (which can be confirmed by analytical methods such as HPLC), neutralize the solution if necessary and dispose of it in accordance with local regulations for non-hazardous chemical waste.
Photolytic Degradation Protocol
This protocol should be carried out in a designated and controlled area.
-
Preparation: Prepare a solution of the this compound waste in a photochemically transparent container.
-
Light Source: Expose the solution to a suitable light source, such as a UV lamp, for a sufficient duration. The wavelength and intensity of the light will influence the degradation rate.
-
Monitoring: Monitor the degradation process using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Disposal: Once the parent compound is no longer detectable, dispose of the resulting solution as per local guidelines for non-hazardous waste.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Personal protective equipment for handling Solifenacin hydrochloride
Essential Safety and Handling Guide for Solifenacin Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against exposure. Engineering controls should be the primary means to control exposure, with PPE providing an additional layer of protection.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] | To prevent eye contact with dust or splashes which may cause irritation.[3] |
| Skin Protection | - Impermeable and resistant gloves (e.g., nitrile rubber).[2]- Laboratory coat or impervious protective clothing.[1][2][3] | To avoid skin contact, which may lead to irritation upon prolonged exposure.[3] |
| Respiratory Protection | An appropriate respirator should be worn if airborne exposure limits are exceeded or if the process generates dust, mist, or fumes.[1] In cases of inadequate ventilation, approved respiratory protection is necessary.[3] | This compound is harmful if inhaled.[4] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][5] General room ventilation is adequate unless the process generates dust.[1] Eyewash stations should be in the immediate vicinity of potential exposure.[3] | To minimize inhalation exposure and maintain airborne contamination levels below exposure limits.[1][2] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling, storage, and disposal of this compound.
Preparation and Handling:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a designated, well-ventilated area, such as a chemical fume hood.[2][5]
-
Don the appropriate PPE as specified in the table above.
-
Avoid all contact with skin, eyes, or clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep the substance away from direct sunlight, extreme temperatures, and incompatible materials such as strong acids, strong bases, and strong oxidizers.[3]
-
The recommended storage temperature is between 20°C and 25°C (68°F to 77°F), with short-term excursions permitted between 15°C and 30°C (59°F to 86°F).[3][6][7]
Disposal:
-
Dispose of waste in accordance with all local, regional, national, and international regulations.[3]
-
This compound waste may be classified as hazardous.[2]
-
Do not discharge into sewer systems.[5]
-
Disposal can be carried out by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[5]
-
Empty containers may still be hazardous and should be handled with the same precautions.[3] They can be triple-rinsed and offered for recycling or reconditioning.[5]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][8] |
Accidental Spill Response Workflow:
In the event of a spill, the following workflow should be initiated immediately to mitigate exposure and environmental contamination.
References
- 1. sciegenpharm.com [sciegenpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. astellas.com [astellas.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. targetmol.com [targetmol.com]
- 6. Solifenacin | Side Effects, Dosage, Uses, and More [healthline.com]
- 7. Solifenacin (Vesicare): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Solifenacin: MedlinePlus Drug Information [medlineplus.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
